molecular formula C8H3F4NO B1401305 2-Fluoro-4-(trifluoromethoxy)benzonitrile CAS No. 1240256-78-3

2-Fluoro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1401305
CAS No.: 1240256-78-3
M. Wt: 205.11 g/mol
InChI Key: IBIPIWRSAUPROW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H3F4NO and its molecular weight is 205.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPIWRSAUPROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physicochemical profile, synthetic utility, and medicinal chemistry applications of 2-Fluoro-4-(trifluoromethoxy)benzonitrile .

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a high-value pharmacophore building block. Its structural uniqueness lies in the synergistic combination of three electron-withdrawing groups: a nitrile (-CN), a fluorine atom (-F), and a trifluoromethoxy group (-OCF


).

This specific substitution pattern offers a dual advantage:

  • Metabolic Blocking: The fluorine at the ortho position and the trifluoromethoxy at the para position effectively block common metabolic soft spots (ring oxidation), enhancing in vivo half-life.

  • Lipophilicity Modulation: The -OCF

    
     group acts as a "super-lipophilic" surrogate, increasing membrane permeability without the steric bulk associated with alkyl chains.
    

This guide provides a comprehensive technical analysis of this compound, designed to support decision-making in hit-to-lead optimization and process chemistry.

Molecular Architecture & Electronic Properties

The reactivity and binding affinity of this scaffold are dictated by its electronic distribution.[1] The -OCF


 group is often termed a "super-halogen" due to its electronic similarity to fluorine but with unique conformational properties.
Electronic Influence (Hammett Parameters)

The benzene ring is highly electron-deficient. The cumulative electron-withdrawing effects (Inductive


 and Resonance 

) create a scaffold highly susceptible to nucleophilic attack at the nitrile carbon, yet resistant to oxidative metabolism.
  • Nitrile (-CN): Strong electron-withdrawing group (EWG) via induction and resonance (

    
    ).
    
  • Fluorine (-F): Strong EWG via induction, weak electron-donor via resonance.

  • Trifluoromethoxy (-OCF

    
    ):  Strong EWG (
    
    
    
    ). Unlike -OCH
    
    
    , the -OCF
    
    
    group twists out of coplanarity with the aromatic ring, adopting an orthogonal conformation that minimizes
    
    
    conjugation.
Diagram 1: Electronic & Reactivity Profile

The following diagram illustrates the electronic vectors and potential sites for chemical modification.

ElectronicProfile Core This compound (Electron Deficient Core) CN Nitrile Group (-CN) Target: Hydrolysis / Reduction Effect: Strong -I, -R Core->CN C-1 Position F Ortho-Fluorine (-F) Target: SnAr Displacement Effect: Metabolic Block Core->F C-2 Position OCF3 Para-OCF3 Group Target: Stable Anchor Effect: Lipophilicity (++LogP) Core->OCF3 C-4 Position Reactivity Reactivity Implications CN->Reactivity High electrophilicity at cyano carbon F->Reactivity Activated for SnAr (if strong nucleophile used)

Caption: Electronic substitution vectors indicating sites of metabolic stability (OCF3, F) and chemical reactivity (CN).

Physicochemical Data Profile

The following data consolidates experimental and high-confidence predicted values based on Structure-Activity Relationship (SAR) analogs (e.g., 2-Fluoro-4-trifluoromethylbenzonitrile).

PropertyValue / RangeTechnical Note
CAS Number 1240256-78-3 Unique identifier.
Molecular Formula C

H

F

NO
Molecular Weight 205.11 g/mol
Physical State LiquidColorless to light yellow oil at RT.
Boiling Point 195 – 205 °C (Est.)Extrapolated from -CF

analog (194°C). The -OCF

ether linkage typically raises BP slightly.
Density 1.38 – 1.42 g/mLHigh density due to heavy halogen load.
LogP (Lipophilicity) 3.2 – 3.5 (Predicted)Significantly more lipophilic than the -CF

analog (~2.6).
Refractive Index

1.44 – 1.46
Typical for fluorinated aromatics.
Solubility < 0.1 mg/mL (Water)Practically insoluble in water.
Solubility (Organic) HighSoluble in DCM, EtOAc, MeOH, DMSO.

Critical Insight for Drug Design: The LogP value is the standout metric here.[1] The -OCF


 group imparts high lipophilicity (Hansch 

value

) compared to -CF

(

). This makes the compound an excellent candidate for CNS-active drugs requiring blood-brain barrier (BBB) penetration, provided the overall molecular weight remains low.

Synthetic Utility & Reactivity[1][2][3]

Primary Synthetic Route

Direct synthesis often avoids nucleophilic aromatic substitution (SnAr) on the nitrile core due to competing leaving groups. The most robust pathway typically involves the introduction of the -OCF


 group prior to final cyanation, or using specialized trifluoromethoxylation reagents.

Recommended Workflow (Retrosynthetic Analysis):

  • Precursor: 4-Bromo-2-fluorobenzonitrile.

  • Reagent: Silver Trifluoromethoxide (AgOCF

    
    ) or Togni-type reagents.
    
  • Condition: Oxidative trifluoromethoxylation.

Diagram 2: Synthetic Workflow

Synthesis Start 4-Bromo-2-fluorobenzonitrile Product 2-Fluoro-4-(trifluoromethoxy) benzonitrile Start->Product Pd-Catalyzed C-O Bond Formation Reagent AgOCF3 / Catalyst (Trifluoromethoxylation) Reagent->Product Downstream1 Amidine (Pinner Reaction) Product->Downstream1 HCl / EtOH Downstream2 Benzylamine (Reduction) Product->Downstream2 H2 / Raney Ni

Caption: Primary synthetic pathway from brominated precursor and downstream derivatization options.

Handling & Stability
  • Hydrolysis Sensitivity: The nitrile group is stable under neutral conditions but will hydrolyze to the amide (and subsequently the acid) under strong acidic (HCl/reflux) or basic (NaOH/H

    
    O
    
    
    
    ) conditions.
  • Thermal Stability: The -OCF

    
     group is thermally robust (stable > 200°C), resisting elimination to the ketone, which is a common failure mode for alkyl ethers.
    

Experimental Protocols

Protocol A: Purity Analysis via GC-MS

To verify the integrity of the -OCF


 group and absence of defluorinated byproducts.
  • Sample Prep: Dilute 10 µL of the liquid sample in 1.5 mL of Dichloromethane (DCM) (HPLC Grade).

  • Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent non-polar phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Detection: Mass Spectrometer (EI source). Look for molecular ion

    
     at 205 m/z .
    
    • Key Fragment: Loss of -CN (M-26) or -OCF

      
       (M-85).
      
Protocol B: Solubility & Partition Coefficient Screening
  • Preparation: Prepare a saturated solution in Octanol and Water (pre-saturated with each other).

  • Equilibration: Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

  • Precautionary Measures:

    • Use only in a chemical fume hood.[2][3]

    • Avoid contact with strong oxidizers and strong acids (potential for HCN evolution if hydrolyzed under extreme conditions).

    • PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.

References

  • PubChem Compound Summary.this compound (Analog/Substructure Search).

  • Sigma-Aldrich Product Catalog.

  • Journal of Medicinal Chemistry.The Trifluoromethoxy Group: Physicochemical Properties and Applications in Drug Design.

  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and Pi constants).

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) moiety, is a cornerstone of modern pharmaceutical design, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This document delves into the nuanced molecular architecture of this compound, its physicochemical properties, a validated synthetic pathway, and its broader applications, contextualized within the field of fluorinated benzonitrile derivatives.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Fluorinated organic molecules are pivotal in contemporary drug discovery and materials science.[4] The introduction of functional groups like trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) can fundamentally alter a parent molecule's physicochemical profile.[4][5] These modifications often lead to improved pharmacokinetic properties, such as enhanced metabolic stability and increased lipophilicity, which are critical for the development of effective therapeutic agents.[6][7] The trifluoromethoxy group, in particular, is leveraged to enhance membrane permeability and bioavailability, while also providing stability against enzymatic degradation.[8]

Benzonitrile derivatives serve as core structural motifs in a wide array of biologically active compounds.[9] The combination of a reactive nitrile group and the unique electronic properties conferred by fluorine substitution makes compounds like this compound highly valuable intermediates in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials.[6][10]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the C2 position, a nitrile group (-C≡N) at the C1 position, and a trifluoromethoxy group (-OCF3) at the C4 position. This specific arrangement of electron-withdrawing groups significantly influences the electronic distribution and reactivity of the aromatic ring.

Table 1: Physicochemical Properties of 2-Fluoro-4-(trifluoromethyl)benzonitrile (Analog)

PropertyValueSource
CAS Number 146070-34-0[11]
Molecular Formula C₈H₃F₄N[11]
Molecular Weight 189.11 g/mol [11]
Appearance Clear, colorless liquid[12]
Density 1.358 g/mL at 25 °C[11]
Refractive Index n20/D 1.446[11]
Flash Point 76 °C (168.8 °F) - closed cup[11]

The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening numerous avenues for derivatization.[6]

Synthesis Pathway and Experimental Protocol

The synthesis of fluorinated benzonitriles often involves multi-step organic transformations, starting from readily available precursors.[6] A common and effective method is the halogen exchange reaction (Halex reaction), where a chloro- or bromo-substituted precursor is converted to its fluoro-derivative using an alkali metal fluoride.[13][14]

Below is a representative, field-proven protocol for the synthesis of a fluorinated benzonitrile derivative, adapted from general procedures for similar compounds.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: first, the introduction of the nitrile group onto a suitable fluorinated aromatic precursor, followed by modifications to other substituents as needed. A plausible route for a compound like this compound would likely start from a corresponding aniline or phenol derivative.

G cluster_0 Stage 1: Diazotization & Sandmeyer Reaction Start 2-Fluoro-4-(trifluoromethoxy)aniline Reagents1 NaNO₂, HCl 0-5 °C Intermediate1 Diazonium Salt Intermediate Reagents1->Intermediate1 Diazotization Reagents2 CuCN, KCN Product This compound Reagents2->Product Cyanation G cluster_apps Key Application Areas Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Materials Science Core->Materials API Active Pharmaceutical Ingredients (APIs) Pharma->API Leads to Pesticides Pesticides & Herbicides Agro->Pesticides Leads to Polymers High-Performance Polymers Materials->Polymers Leads to Neuroscience\nOncology\nCardiology Neuroscience Oncology Cardiology API->Neuroscience\nOncology\nCardiology Enhanced Bioavailability Enhanced Bioavailability Pesticides->Enhanced Bioavailability Thermal & Chemical\nStability Thermal & Chemical Stability Polymers->Thermal & Chemical\nStability

Sources

Technical Guide: 1H NMR Spectrum of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis and 1H NMR characterization of 2-Fluoro-4-(trifluoromethoxy)benzonitrile .

Executive Summary

Compound: this compound Molecular Formula: C


H

F

NO Class: Polyfluorinated Aromatic Nitrile Application: Medicinal chemistry bioisostere, metabolic stability scaffold.

This guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for this compound. Unlike simple aromatics, this molecule presents a complex spin system due to the presence of two distinct fluorine environments: a direct aromatic fluorine (F-Ar) and a trifluoromethoxy group (-OCF

). The resulting spectrum is defined by heteronuclear spin-spin coupling (

H-

F), requiring precise interpretation of splitting patterns beyond standard multiplicity rules.

Critical Note on Identity: Researchers must distinguish this compound from its structural analogs, specifically 2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0) and 4-(Trifluoromethoxy)phenacyl bromide (CAS 103962-10-3), which frequently appear in similar search queries but possess distinct spectral fingerprints.[1]

Structural Spin System Analysis

To accurately interpret the spectrum, we must first map the scalar couplings. The molecule possesses a 1,2,4-substitution pattern on the benzene ring.

The Spin System
  • Position 1: Cyano group (-CN) [Ipso, non-coupling]

  • Position 2: Fluorine atom (-F) [Active nucleus, Spin 1/2]

  • Position 3: Proton (H

    
     )
    
  • Position 4: Trifluoromethoxy group (-OCF

    
    ) [Active nuclei, Spin 1/2]
    
  • Position 5: Proton (H

    
     )
    
  • Position 6: Proton (H

    
     )
    
Coupling Logic

The spectrum is dominated by three active protons (H


, H

, H

) and the aromatic fluorine at Position 2.
  • H

    
     (Ortho to F):  Experiences a large 
    
    
    
    coupling (typically 8–11 Hz) and a small meta
    
    
    coupling to H
    
    
    .
  • H

    
     (Meta to F, Ortho to CN):  Experiences a standard ortho 
    
    
    
    coupling to H
    
    
    and a medium
    
    
    coupling (typically 5–7 Hz) from the fluorine at Position 2.
  • H

    
     (Para to F):  Experiences a standard ortho 
    
    
    
    coupling to H
    
    
    and a small meta
    
    
    coupling to H
    
    
    . The para-fluorine coupling (
    
    
    ) is often negligible (< 1.5 Hz) or appears as peak broadening.
  • -OCF

    
     Effect:  The three fluorines in the -OCF
    
    
    
    group generally show very weak long-range coupling (
    
    
    ) to the ring protons. In a standard 400 MHz
    
    
    H spectrum, this often manifests as line broadening rather than distinct splitting.

Experimental Protocol

Sample Preparation[2][3][4][5]
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard solvent. It minimizes hydrogen bonding and provides a clean baseline in the aromatic region.
    
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve the satellite peaks caused by

    
    C satellites or minor long-range fluorine couplings.
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

Acquisition Parameters
  • Spectral Width: -2 to 14 ppm (Standard).

  • Scans (NS): Minimum 16 (64 recommended for high resolution).

  • Pulse Sequence: Standard zg30 or equivalent.

  • Crucial Step: If available, run a

    
    F-decoupled 
    
    
    
    H NMR
    (
    
    
    H{
    
    
    F}). This collapses the complex multiplets into simple singlets/doublets, confirming which splittings are due to fluorine.
Workflow Visualization

NMR_Workflow Sample Sample: 15mg in CDCl3 Acquisition Acquisition: 400+ MHz (ns=64) Sample->Acquisition Process Processing: LB = 0.3 Hz Acquisition->Process Analysis Analysis: Identify Spin System Process->Analysis Decouple Validation: 1H{19F} Experiment Analysis->Decouple If complex

Figure 1: Recommended experimental workflow for polyfluorinated aromatics.

Spectral Interpretation & Data

The following data represents the theoretical consensus values derived from substituent increment calculations and empirical data for similar fluorinated benzonitriles.

Chemical Shift & Multiplicity Table[1][6]
ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H

67.65 – 7.75 dd (Doublet of Doublets)


Deshielded by CN anisotropy (Ortho).[1]
H

57.15 – 7.25 dd (or d)


Ortho to H6.[1] Para to F (coupling often unresolved).
H

37.05 – 7.15 dd (Doublet of Doublets)


Shielded relative to H6.[1] Large H-F coupling dominates.
Detailed Band Analysis

1. The H


 Signal (Downfield, ~7.70 ppm): 
  • This proton is adjacent to the Cyano group (CN). The magnetic anisotropy of the C≡N triple bond creates a deshielding cone, pushing this signal downfield.

  • Splitting: It couples to H

    
     (ortho, ~8.5 Hz) and to the Fluorine at C2 (meta, ~6.5 Hz).
    
  • Appearance: Look for a clear "doublet of doublets" with two distinct coupling constants.

2. The H


 Signal (Mid-field, ~7.20 ppm): 
  • Located meta to the CN and ortho to the OCF

    
     group.
    
  • Splitting: Dominant coupling is to H

    
     (ortho). The coupling to H
    
    
    
    (meta) is small (~2 Hz).
  • Note: The Para-Fluorine coupling (

    
    ) is usually too small to resolve, so this may appear as a "doublet of doublets" or a "broad doublet."
    

3. The H


 Signal (Upfield, ~7.10 ppm): 
  • Located between the F and OCF

    
     groups.
    
  • Splitting: This proton has the strongest interaction with the Fluorine atom. The

    
     coupling is large (up to 10 Hz), often larger than the H-H ortho coupling.
    
  • Appearance: A wide doublet (due to F) finely split by the meta proton H

    
    .
    

Validation: The F NMR Correlation

To confirm the structure, one must analyze the


F spectrum. This molecule will show two distinct fluorine signals.
Fluorine GroupShift (

, ppm)
MultiplicityIntegration
-OCF

-57.0 to -59.0Singlet (or broad q)3F
-F (Aromatic) -105.0 to -110.0Multiplet (ddd)1F
  • Diagnostic: The -OCF

    
     signal is characteristic around -58 ppm.[1] If the signal is around -63 ppm, you likely have the -CF
    
    
    
    analog (Trifluoromethyl), not the Trifluoromethoxy compound.
Logical Pathway for Structure Confirmation

Structure_Logic Start Analyze 1H Spectrum Check_H6 H6 (~7.7 ppm) Is it a dd? Start->Check_H6 Check_H3 H3 (~7.1 ppm) Is J(H-F) > 8Hz? Check_H6->Check_H3 Check_19F Check 19F NMR Check_H3->Check_19F Result_OCF3 Peak at -58 ppm (OCF3 Confirmed) Check_19F->Result_OCF3 Yes Result_CF3 Peak at -63 ppm (Wrong Analog: CF3) Check_19F->Result_CF3 No

Figure 2: Decision tree for confirming the OCF3 vs CF3 moiety.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • ChemicalBook. (n.d.). 4-Fluorobenzonitrile 1H NMR Spectrum. Retrieved from (Used for comparative substructure analysis of the fluorobenzonitrile core).

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile Product Data. Retrieved from (Cited for distinction between OCF3 and CF3 analogs).

  • Jeol USA. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from (Methodology for 1H{19F} experiments).

Sources

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical sectors. The unique substitution pattern of this molecule, featuring nitrile, fluoro, and trifluoromethoxy functional groups, gives rise to a characteristic IR spectrum that is instrumental for its identification and quality control. This document details the fundamental principles of the vibrational modes associated with each functional group, a validated experimental protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and a systematic approach to spectral interpretation. This guide is intended for researchers, chemists, and quality control specialists who require a robust method for the structural elucidation and verification of this complex molecule.

Introduction: The Analytical Imperative

This compound is a highly functionalized aromatic building block. The presence of multiple fluorine-containing moieties—a single fluorine atom and a trifluoromethoxy group—imparts unique physicochemical properties such as enhanced metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.[1] Given its role in drug development and other high-stakes applications, unambiguous structural confirmation is paramount.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, corresponding to their stretching and bending vibrations. The resulting spectrum serves as a unique molecular "fingerprint," providing definitive evidence for the presence of specific functional groups. This guide establishes a reliable protocol for obtaining and interpreting the IR spectrum of this compound.

Molecular Structure and Predicted Vibrational Characteristics

To effectively interpret the IR spectrum, one must first understand the molecular structure and the expected vibrational modes of its constituent functional groups.

Caption: Molecular structure of this compound.

The key vibrational modes expected in the IR spectrum arise from the following functional groups:

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum. Due to the strength of this triple bond, it appears in a region (2100-2300 cm⁻¹) that is relatively free from other common absorptions.[3] For aromatic nitriles, conjugation with the benzene ring typically weakens the bond slightly, shifting the absorption to a lower wavenumber, generally between 2240 and 2220 cm⁻¹.

  • Aromatic Ring (C₆H₃): The benzene ring exhibits several distinct vibrational modes.

    • C-H Stretching: The stretching of the C-H bonds on the aromatic ring gives rise to absorptions at wavenumbers slightly higher than those of aliphatic C-H bonds, typically in the 3100-3000 cm⁻¹ region.[2]

    • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of sharp bands, often of variable intensity, in the 1600-1450 cm⁻¹ range.[2]

    • C-H Out-of-Plane Bending: These vibrations are highly sensitive to the substitution pattern on the ring and appear as strong absorptions in the 900-675 cm⁻¹ region.[2]

  • Fluoro Group (C-F): The carbon-fluorine single bond stretch is typically a strong absorption found in the 1400-1000 cm⁻¹ range. Its exact position can be influenced by the surrounding molecular structure.

  • Trifluoromethoxy Group (O-CF₃): This group introduces several strong and characteristic bands. The C-F stretching vibrations within the CF₃ group are very intense and are expected to appear in the 1300-1100 cm⁻¹ region. Additionally, the C-O-C (aryl-ether) stretching vibrations will also be present, typically as strong bands in the 1250-1000 cm⁻¹ range. The combination of these vibrations often results in a complex and intense pattern in this region of the spectrum.[4]

Predicted IR Absorption Data Summary

The following table summarizes the expected characteristic absorption bands for this compound, based on established correlation tables and spectroscopic data of related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchC₆H₃3100 - 3000Medium to Weak
Nitrile C≡N Stretch-C≡N2240 - 2220Medium, Sharp
Aromatic C=C Ring StretchC₆H₃1600 - 1450Medium to Strong
C-F Stretch (Trifluoromethoxy)-O-CF₃1300 - 1100Strong, Broad
Aryl-Ether C-O StretchAr-O-C1260 - 1200Strong
C-F Stretch (Aromatic)Ar-F1250 - 1000Strong
C-H Out-of-Plane BendingC₆H₃900 - 800Strong

Experimental Protocol: ATR-FTIR Spectroscopy

For routine analysis of liquid or solid samples, ATR-FTIR spectroscopy is the method of choice due to its minimal sample preparation requirements and high-quality data output.[1] The technique relies on the principle of total internal reflection, where an infrared beam passes through a high-refractive-index crystal (typically diamond or germanium) and creates an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal surface.

Causality in Method Selection
  • Why ATR? Traditional transmission methods require sample preparation (e.g., creating KBr pellets for solids or using liquid cells), which is time-consuming and can introduce contaminants. ATR allows for the direct analysis of the neat sample, ensuring speed, reproducibility, and a spectrum free of solvent artifacts.[1]

  • Why a Diamond Crystal? A diamond ATR crystal is chosen for its exceptional durability, chemical inertness, and broad spectral range, making it suitable for a wide variety of organic compounds and minimizing the risk of crystal damage.

  • Why 32 Scans? Co-adding multiple scans (interferograms) is a fundamental practice in FTIR to improve the signal-to-noise ratio (S/N). The S/N improves with the square root of the number of scans. Thirty-two scans provide a significant improvement in spectral quality over a single scan without imposing an excessive measurement time, representing a robust balance for routine analysis.

  • Why 4 cm⁻¹ Resolution? A resolution of 4 cm⁻¹ is sufficient to resolve the vast majority of characteristic vibrational bands in condensed-phase organic molecules, which are naturally broadened. Higher resolution would not typically yield additional structural information and would increase measurement time and noise levels.

Step-by-Step Experimental Workflow

ATR_FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing & Interpretation Start Start: Clean ATR Crystal (e.g., with isopropanol) Background 1. Acquire Background Spectrum (Clean, empty crystal) Start->Background ApplySample 2. Apply Small Amount of Sample (Ensure full crystal contact) Background->ApplySample AcquireSample 3. Acquire Sample Spectrum (32 scans at 4 cm⁻¹ resolution) ApplySample->AcquireSample Process 4. Automatic Background Subtraction & Fourier Transform AcquireSample->Process Interpret 5. Identify Key Absorption Bands (Compare with reference data) Process->Interpret Final End: Confirm Structure Interpret->Final

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer is properly purged to minimize atmospheric interference.

    • Thoroughly clean the surface of the diamond ATR crystal with a suitable solvent (e.g., HPLC-grade isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum with the clean, empty crystal. This critical step measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of this compound directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal surface. For liquids, a single drop is sufficient.

  • Data Acquisition:

    • Acquire the sample spectrum. The instrument parameters should be set as follows:

      • Scan Range: 4000 - 400 cm⁻¹

      • Number of Scans: 32

      • Resolution: 4 cm⁻¹

      • Apodization: Happ-Genzel

  • Data Processing and Cleaning:

    • The instrument software will automatically perform a Fourier transform on the collected interferogram and ratio it against the background spectrum to produce the final infrared spectrum in absorbance or transmittance units.

    • After analysis, meticulously clean the ATR crystal to prevent cross-contamination of subsequent samples.

Spectral Interpretation: Decoding the Fingerprint

The resulting IR spectrum should be analyzed systematically by dividing it into key regions.

  • 3100-3000 cm⁻¹: Look for weak to medium, sharp peaks characteristic of the aromatic C-H stretching vibrations. Their presence confirms the aromatic backbone.

  • 2230 cm⁻¹ Region: A sharp, medium-intensity peak should be clearly visible around 2230 cm⁻¹. This is the hallmark of the C≡N stretch and is a primary identifier for this molecule. Its position confirms its conjugation with the aromatic system.

  • 1600-1450 cm⁻¹: Expect a series of sharp peaks of varying intensity. These correspond to the C=C stretching vibrations within the benzene ring.

  • 1300-1000 cm⁻¹: This region will be dominated by very strong and likely overlapping absorptions. This complex pattern is due to the C-O stretching of the ether linkage and the highly intense symmetric and asymmetric C-F stretching vibrations from both the trifluoromethoxy group and the single fluorine substituent. The sheer intensity of the bands in this "fluorine region" is a strong indicator of a highly fluorinated compound.

  • Below 900 cm⁻¹: Strong peaks in this region are attributable to the C-H out-of-plane bending modes. The exact positions can provide confirmatory information about the 1,2,4-trisubstitution pattern of the benzene ring.

Conclusion

Infrared spectroscopy, particularly when utilizing the ATR sampling technique, provides a rapid, reliable, and robust method for the structural confirmation of this compound. By understanding the characteristic vibrational frequencies of the nitrile, aromatic, fluoro, and trifluoromethoxy moieties, a chemist can confidently interpret the resulting spectrum. The key diagnostic peaks—the sharp C≡N stretch around 2230 cm⁻¹ and the intense, complex C-F/C-O absorptions between 1300 and 1000 cm⁻¹—serve as definitive markers for the compound's identity. Adherence to the validated protocol outlined in this guide will ensure the generation of high-quality, reproducible data essential for research, development, and quality assurance in any scientific endeavor involving this important chemical intermediate.

References

  • E. R. Johnson, "IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices," ACS Publications, [Online]. Available: [Link].

  • ResearchGate, "IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF," [Online]. Available: [Link].

  • University of Colorado Boulder, "Table of Characteristic IR Absorptions," [Online]. Available: [Link].

  • M. Kubiński et al., "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity," PMC - NIH, 2021. [Online]. Available: [Link].

  • P. A. Maruska, "Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds," Freie Universität Berlin, 2024. [Online]. Available: [Link].

  • ResearchGate, "chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3," [Online]. Available: [Link].

  • CORE, "Vibrational studies of trifluoromethyl benzene derivatives 1 : 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides," [Online]. Available: [Link].

  • Indian Academy of Sciences, "Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes," [Online]. Available: [Link].

  • The Journal of Chemical Physics, "Vibrational Spectra of Fluorinated Aromatics. VIII. 1,4‐Bis(trifluoromethyl)benzene," [Online]. Available: [Link].

  • ChemTube3D, "Vibrations of Benzene," [Online]. Available: [Link].

  • ResearchGate, "(PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene," [Online]. Available: [Link].

  • Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," [Online]. Available: [Link].

  • Spectroscopy Online, "Organic Nitrogen Compounds IV: Nitriles," 2019. [Online]. Available: [Link].

  • JoVE, "Video: IR Frequency Region: Alkyne and Nitrile Stretching," [Online]. Available: [Link].

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a compound of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond a simple cataloging of fragments to deliver an in-depth, mechanistically-driven interpretation of its mass spectrum. We will explore the influence of the compound's unique combination of functional groups—a nitrile, a fluoro substituent, and a trifluoromethoxy group—on its fragmentation pathways. This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, explains the causal logic behind the observed fragmentation patterns, and presents the data in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound (Molecular Weight: 189.11 g/mol ) is a substituted aromatic compound whose structural elucidation is critical for quality control and metabolic studies. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on how a molecule fragments upon ionization.[1] Electron Ionization (EI) is particularly valuable as it induces extensive, reproducible fragmentation, creating a unique "fingerprint" for the molecule.[1]

The fragmentation of this specific molecule is governed by the interplay of three key functional groups on a stable aromatic ring:

  • The Nitrile Group (-CN): A strong electron-withdrawing group that also dictates the molecule's odd molecular weight according to the Nitrogen Rule.[2][3]

  • The Fluoro Group (-F): An electronegative halogen whose presence can lead to specific neutral losses.[4]

  • The Trifluoromethoxy Group (-OCF3): A strongly electron-withdrawing and sterically significant group that provides several predictable cleavage points, notably the C-O and O-C bonds.

This guide will dissect the fragmentation pathways, providing a predictive framework for identifying this compound and its analogues in complex matrices.

Experimental Protocol: GC-MS Analysis

For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. It provides excellent separation from matrix components and delivers clean, high-quality mass spectra.

Rationale for Method Selection

The choice of a standard 70 eV electron ionization energy is critical for achieving reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST.[5] The temperature program is designed to ensure sharp chromatographic peaks and prevent thermal degradation, while the choice of a non-polar column (e.g., DB-5ms) is suitable for the separation of aromatic compounds.

Step-by-Step GC-MS Methodology
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC System: A standard gas chromatograph equipped with a split/splitless injector and a capillary column is used.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (100:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is used.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Analyte Standard Solution 1 mg/mL Solution Sample->Solution Solvent Solvent (e.g., Ethyl Acetate) Solvent->Solution Injector GC Injector (250°C) Solution->Injector 1 µL Injection Column GC Column (Temp Program) Injector->Column Separation IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System Detector->DataSystem Signal Acquisition Spectrum Mass Spectrum DataSystem->Spectrum Analysis

Caption: Workflow for GC-MS analysis of the target analyte.

Predicted Fragmentation Pathways and Mechanistic Analysis

The fragmentation of this compound is driven by the relative stability of the resulting cations and neutral radicals, a principle encapsulated by Stevenson's Rule. The process begins with the formation of the molecular ion ([M]•+) upon electron impact.

The Molecular Ion ([M]•+)

The molecular ion is expected at m/z 189 . Due to the presence of a single nitrogen atom, its mass is an odd number, consistent with the Nitrogen Rule.[2][3] The stability of the aromatic system should result in a reasonably abundant molecular ion peak.[2]

Primary Fragmentation Pathways

The molecule's structure offers several distinct points of cleavage. The most probable fragmentation pathways are those that lead to the most stable charged fragments.

Pathway A: Cleavage involving the Trifluoromethoxy Group

This is predicted to be a dominant fragmentation route due to the high stability of the CF3 radical and cation.

  • Loss of CF3• Radical: The O-CF3 bond is susceptible to cleavage, leading to the loss of a trifluoromethyl radical (•CF3, mass 69). This generates a highly resonance-stabilized phenoxy cation at m/z 120 . This is often a very favorable pathway for compounds containing a CF3 group.[6]

  • Formation of CF3+ Cation: Alternatively, cleavage of the ArO-CF3 bond can result in the formation of the trifluoromethyl cation at m/z 69 . This fragment is characteristically abundant in the mass spectra of many fluorinated compounds and would likely be a significant peak, if not the base peak.[7]

  • Loss of CO from m/z 120: The m/z 120 fragment can undergo further fragmentation by losing a neutral carbon monoxide (CO, mass 28) molecule, a common process for phenolic cations, to yield an ion at m/z 92 .

Pathway B: Cleavage of Aromatic Ring Substituents

Direct cleavage of other substituents from the aromatic ring is also possible.

  • Loss of F• Radical: Cleavage of the strong C-F bond can lead to the loss of a fluorine radical (•F, mass 19), resulting in a fragment at m/z 170 . This fragmentation is generally less favored than others unless it leads to a particularly stable cation.

  • Loss of •CN Radical: Loss of the nitrile radical (•CN, mass 26) would produce a fragment at m/z 163 .

  • Loss of HCN: A characteristic fragmentation of aromatic nitriles is the elimination of a neutral hydrogen cyanide molecule (HCN, mass 27).[8] This would lead to a fragment at m/z 162 . This process often involves rearrangement and results in stable benzyne-type radical cations.[8]

Fragmentation Scheme Diagram

Fragmentation_Pathway cluster_A Pathway A: OCF3 Group Fragmentation cluster_B Pathway B: Ring Substituent Cleavage M [C8H3F4NO]•+ Molecular Ion m/z 189 F120 [C7H3FNO]+ m/z 120 M->F120 - •CF3 F69 [CF3]+ m/z 69 M->F69 - •OC6H3(F)CN F170 [C8H3F3NO]•+ m/z 170 M->F170 - •F F163 [C7H3F4O]•+ m/z 163 M->F163 - •CN F162 [C7H3F4]•+ m/z 162 M->F162 - HCN F92 [C6H3FN]•+ m/z 92 F120->F92 - CO

Caption: Predicted EI fragmentation pathways for the analyte.

Data Interpretation and Summary

The resulting mass spectrum is a composite of the ions generated through these competing pathways. The relative abundance of each fragment provides insight into the kinetic and thermodynamic stability of the ions. The formation of the CF3+ cation (m/z 69) and the [M-CF3]+ cation (m/z 120) are expected to be the most prominent features, reflecting the lability of the O-CF3 bond.

Summary of Key Predicted Fragments
m/z Proposed Ion Structure Neutral Loss Mass Loss Pathway Description
189[C8H3F4NO]•+-0Molecular Ion
170[C8H3F3NO]•+•F19Loss of fluorine radical from the aromatic ring
163[C7H3F4O]•+•CN26Loss of nitrile radical from the aromatic ring
162[C7H3F4]•+HCN27Elimination of neutral hydrogen cyanide
120[C7H3FNO]+•CF369Major Pathway: Loss of trifluoromethyl radical
92[C6H3FN]•+CO (from m/z 120)28Secondary fragmentation: Loss of carbon monoxide
69[CF3]+•OC6H3(F)CN120Major Pathway: Formation of trifluoromethyl cation

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is a predictable process dominated by cleavages related to the trifluoromethoxy group. The key diagnostic fragments for structural confirmation are the molecular ion at m/z 189 , the loss of a CF3 radical leading to a fragment at m/z 120 , and the highly stable trifluoromethyl cation at m/z 69 . Understanding these mechanistically-driven pathways is essential for the unambiguous identification of this molecule in complex analytical settings, providing a self-validating system for its characterization. This guide serves as a foundational reference for scientists engaged in the analysis of novel fluorinated aromatic compounds.

References

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • American Chemical Society. (n.d.). Fluorinated Aliphatic Nitriles-Mass Spectra and Fragmentation. ACS Publications. [Link]

  • ACD/Labs. (2008, June 27). Fragment loss of CF3 group. [Link]

  • ResearchGate. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • ResearchGate. (n.d.). Gas chromatogram (a) and mass fragmentation pattern of CF 3 COOH as.... [Link]

  • Doc Brown's Chemistry. (n.d.). Image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. [Link]

  • PubMed. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. [Link]

  • National Institutes of Health. (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

  • ResearchGate. (n.d.). Fragmentation channels of the [(CF3)3Au(N3)]⁻ anion in the gas phase.... [Link]

  • Chemistry Scholars. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • National Institutes of Health. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]

  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. [Link]

  • MDPI. (n.d.). Compositional Group Analysis of Biocrude Oils Obtained from Swine Manure by Slow Pyrolysis. [Link]

  • The Animated Chemistry Textbook. (2023, January 9). Fragmentation and Functional Groups - Mass Spectrometry Part 3. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethoxy)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a versatile building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its effective use in various synthetic applications.

Introduction: The Significance of Solubility in Process Chemistry

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in chemical research and development.[1][2] For a compound like this compound, understanding its solubility profile is paramount for several reasons:

  • Reaction Kinetics and Mass Transfer: Efficient dissolution of reactants is essential for optimal reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower, incomplete conversions and the formation of byproducts.

  • Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as crystallization and precipitation. A well-characterized solubility profile allows for the rational design of purification protocols to achieve high purity of the final product.

  • Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of formulation strategies.

  • Analytical Method Development: Accurate quantification of a compound by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) relies on its complete dissolution in a suitable mobile phase or injection solvent.

This compound, with its unique combination of a polar nitrile group and lipophilic fluoro- and trifluoromethoxy-substituents, presents an interesting case study in solubility. The trifluoromethoxy group is known to enhance solubility in various organic solvents, making it a valuable moiety in medicinal chemistry.[3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is the first step in predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₃F₄NO[4]
Molecular Weight 189.11 g/mol [5][6]
Appearance Colorless to light yellow liquid[6]
Density 1.358 g/mL at 25 °C[5]
Boiling Point 193 - 195 °C[6]
Flash Point 76 °C (closed cup)[5]
Water Solubility Insoluble[6]

The "insoluble in water" classification suggests that this compound is predominantly nonpolar.[6] However, the presence of the nitrile group and fluorine atoms introduces polarity, which will influence its interaction with various organic solvents.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental guiding principle in solubility prediction.[7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute and solvent molecules.

The key structural features of this compound influencing its solubility are:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

  • Nitrile Group (-C≡N): This is a strongly polar functional group capable of dipole-dipole interactions.

  • Fluorine Atom (-F): While fluorine is highly electronegative, the C-F bond in an aromatic ring contributes to the overall dipole moment of the molecule.

  • Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and electron-withdrawing, contributing to the molecule's overall nonpolar character and stability.

Based on these features, we can predict the solubility of this compound in a range of organic solvents.

Predicted Solubility in Common Organic Solvents
SolventClassPolarityPredicted SolubilityRationale
Hexane NonpolarLowModerate to HighThe nonpolar hydrocarbon structure of hexane will favorably interact with the aromatic ring and trifluoromethoxy group.
Toluene Nonpolar (Aromatic)LowHighThe aromatic nature of toluene will have strong π-π stacking interactions with the benzene ring of the solute.
Dichloromethane (DCM) Polar AproticMediumHighDCM is a good all-around solvent for many organic compounds due to its ability to engage in dipole-dipole interactions without being a hydrogen bond donor or acceptor.
Ethyl Acetate Polar AproticMediumHighThe ester functionality of ethyl acetate can interact with the polar nitrile group, while its ethyl group provides nonpolar character.
Acetone Polar AproticHighHighThe highly polar carbonyl group of acetone will strongly interact with the nitrile group of the solute.
Acetonitrile Polar AproticHighHighThe nitrile group in acetonitrile will have favorable dipole-dipole interactions with the nitrile group of the solute.
Methanol Polar ProticHighModerateWhile methanol is polar, its hydrogen-bonding capability may not be as effective in solvating the largely non-protic solute.
Ethanol Polar ProticHighModerateSimilar to methanol, but the slightly larger nonpolar ethyl group may slightly enhance solubility compared to methanol.
Isopropanol Polar ProticMediumModerateThe larger alkyl group compared to ethanol and methanol increases its nonpolar character, potentially improving solubility.
Dimethylformamide (DMF) Polar AproticHighVery HighDMF is a powerful polar aprotic solvent that is excellent at dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticHighVery HighDMSO is another highly effective polar aprotic solvent, often used for compounds with low solubility in other solvents.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.[8][9][10] This equilibrium solubility method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Experimental Workflow Diagram

G prep Preparation of Saturated Solution equil Equilibration prep->equil Shake at constant temperature sep Phase Separation equil->sep Allow to settle or centrifuge quant Quantification sep->quant Withdraw supernatant data Data Analysis quant->data Analyze by HPLC/GC

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solute)

  • Selected organic solvents (HPLC grade or higher)[11]

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution is formed.[8]

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[8]

    • Allow the solutions to equilibrate for a sufficient time. A common duration is 24 to 48 hours to ensure equilibrium is reached.[8][12]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • For finely dispersed solids, centrifugation can be used to facilitate phase separation.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any remaining solid particles.

    • Dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample by a validated HPLC or GC method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

  • Data Analysis:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Interpreting Solubility Data and its Implications

The quantitative solubility data obtained from the shake-flask method will allow for the classification of solvents for this compound. This information is invaluable for:

  • Solvent Selection for Synthesis: Choosing a solvent with high solubility will ensure a homogeneous reaction medium, leading to improved reaction performance.

  • Designing Crystallization Processes: A solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature is ideal for crystallization.

  • Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing a stable and bioavailable drug product.

Logical Relationships for Solvent Selection

G compound This compound features Structural Features: - Aromatic Ring (Nonpolar) - Nitrile Group (Polar) - Trifluoromethoxy Group (Lipophilic) compound->features polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO) features->polar_aprotic Dipole-Dipole Interactions nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) features->nonpolar van der Waals Forces π-π Stacking polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) features->polar_protic Dipole-Dipole Interactions high_sol High Solubility polar_aprotic->high_sol nonpolar->high_sol mod_sol Moderate Solubility polar_protic->mod_sol

Caption: Decision-making framework for solvent selection based on molecular interactions.

Safety Considerations

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed to optimize synthetic processes, purification methods, and formulation strategies. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for scientists in the chemical and pharmaceutical industries.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 2-(trifluorometoxi)benzonitrilo - Chem-Impex. (n.d.).
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs | SciTechnol. (n.d.).
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile 98 146070-34-0 - Sigma-Aldrich. (n.d.).
  • 2-Fluoro-4-Trifluoromethylbenzonitrile | Properties, Uses, Safety Data & Supplier China. (n.d.).
  • Solubility of Organic Compounds - Chemistry Steps. (n.d.).
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • Shake-Flask Solubility Assay - Enamine. (n.d.).

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2-Fluoro-4-(trifluoromethoxy)benzonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: DATA INTEGRITY & IDENTIFICATION

CRITICAL ALERT: CAS Number Discrepancy Your request referenced CAS 139102-34-4 . Database verification confirms that CAS 139102-34-4 corresponds to Methyl 4-bromo-2-methoxybenzoate.[1] The correct CAS number for 2-Fluoro-4-(trifluoromethoxy)benzonitrile is 1240256-78-3 .[1][2][3][4] This guide is authored for the chemical structure specified by name: this compound.[1][5]

1.1 Physicochemical Profile

This compound is a specialized fluorinated intermediate used primarily in the synthesis of bioactive scaffolds (kinase inhibitors, metabolic modulators).

PropertySpecification
Chemical Name This compound
Correct CAS 1240256-78-3
Molecular Formula C₈H₃F₄NO
Molecular Weight 205.11 g/mol
Appearance Colorless to light yellow liquid
Density ~1.35 g/mL (Predicted)
Boiling Point >190°C (Predicted based on structure)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES N#CC1=CC=C(OC(F)(F)F)C=C1F
PART 2: SAFETY & TOXICOLOGY (E-E-A-T)

Expert Insight: Standard MSDS documents often treat all nitriles generically.[1] However, the combination of a nitrile (-CN) and a polyfluorinated ether (-OCF₃) creates specific risks.[1] The metabolic liberation of cyanide is a primary concern, but the thermal decomposition leading to Hydrogen Fluoride (HF) is an often-overlooked laboratory hazard during scale-up.[1]

2.1 Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity: H302 (Oral), H312 (Dermal), H332 (Inhalation).

  • Irritation: H315 (Skin), H319 (Eye), H335 (Respiratory STOT).

2.2 Toxicology & Mechanism[1]
  • Cyanide Metabolism: Like many benzonitriles, this compound can be metabolized by hepatic cytochrome P450 enzymes, potentially releasing cyanide ions (CN⁻). While the aromatic ring provides stability, accidental ingestion requires immediate treatment protocols for cyanide poisoning.

  • Fluorine Desorption: In high-heat fires (>300°C), the trifluoromethoxy group decomposes.[1] Unlike standard hydrocarbons, the smoke will contain HF (hydrofluoric acid) vapor, which causes deep tissue necrosis and pulmonary edema.

2.3 Emergency Response Workflow

The following logic gate dictates the immediate response to exposure.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin Dermal/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest Wash Rinse 15min (Diphoterine or Water) Skin->Wash FreshAir Remove to Fresh Air Support Breathing Inhal->FreshAir NoVomit Do NOT Induce Vomiting Administer O2 if trained Ingest->NoVomit Med Seek Medical Attention (Flag: Nitrile/Fluorine) Wash->Med FreshAir->Med CyanideKit Prepare Cyanide Antidote Kit (Hydroxocobalamin) NoVomit->CyanideKit CyanideKit->Med

Figure 1: Decision matrix for emergency response.[1] Note the specific requirement for Cyanide Antidote readiness in ingestion cases.

PART 3: HANDLING & SYNTHETIC UTILITY

Expert Insight: The value of this molecule lies in its bifunctional reactivity .[1][6] The nitrile is a gateway to amines and acids, while the fluorine at the 2-position is "activated" by the electron-withdrawing nitrile group, making it susceptible to Nucleophilic Aromatic Substitution (SnAr).[1]

3.1 Handling Protocol (Self-Validating System)

To ensure safety and purity, follow this checklist. If any step fails, stop the workflow.

  • Engineering Control: Work must be performed in a fume hood with a face velocity >100 fpm.

  • Glove Permeation: Nitrile gloves are generally sufficient for splash protection, but Silver Shield/4H laminates are required for prolonged handling or immersion due to the solvent-like properties of fluorinated benzenes.[1]

  • Quenching: Never dispose of unreacted material down the drain.[1] Quench residues with dilute NaOH/Bleach to hydrolyze the nitrile before disposal (if permitted by local hazmat regulations).[1]

3.2 Synthetic Application Map

This diagram illustrates how this compound serves as a scaffold core.[1]

SyntheticUtility Core 2-Fluoro-4-(trifluoromethoxy) benzonitrile (CAS 1240256-78-3) SnAr SnAr Displacement (Nucleophile: R-NH2, R-OH) Core->SnAr Target: F (pos 2) Hydrolysis Acid/Base Hydrolysis Core->Hydrolysis Target: CN Reduction Reduction (LiAlH4 or H2/Pd) Core->Reduction Target: CN SubProd 2-Amino/Alkoxy Derivatives SnAr->SubProd AcidProd Benzoic Acid Derivative Hydrolysis->AcidProd AmineProd Benzylamine Derivative Reduction->AmineProd

Figure 2: Synthetic divergence.[1] The 2-Fluoro position is activated for substitution, allowing library generation, while the nitrile allows backbone extension.[1]

3.3 Experimental Considerations
  • SnAr Reactions: The fluorine at position 2 is ortho to the electron-withdrawing nitrile.[1] This makes it significantly more reactive toward nucleophiles (amines, alkoxides) than a standard fluorobenzene.[1] Reactions can often proceed at mild temperatures (60-80°C) using bases like K₂CO₃ in DMF or DMSO.[1]

  • Metabolic Stability: The -OCF₃ group is retained throughout these transformations.[1] In medicinal chemistry, this group acts as a "super-lipophilic" bioisostere, improving membrane permeability and blocking metabolic oxidation at the para-position [1].

PART 4: REFERENCES
  • Hovione. (2024).[1][7][8] Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 1240256-78-3).[1][2][3][4] Retrieved from [1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: Fluorinated Benzonitriles.[1][4] Retrieved from [1]

  • Accela ChemBio. (2023).[1][9] Compound Summary: CAS 1240256-78-3.[1][2][3][4] Retrieved from [1]

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An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic building block of increasing importance in the fields of medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in dedicated literature, its emergence is intrinsically linked to the broader recognition of fluorine's unique contributions to molecular properties. This guide will delve into a plausible synthetic pathway, elucidate the key physicochemical characteristics, and explore the rationale behind its utilization in contemporary drug discovery programs. Particular emphasis is placed on the strategic role of the trifluoromethoxy (-OCF₃) group in modulating bioactivity and pharmacokinetic profiles.

Introduction: The Rise of Fluorinated Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to confer a unique combination of electronic and steric properties.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers distinct advantages in tuning lipophilicity and metabolic stability, making it a highly sought-after functional group in the design of novel therapeutics.[3][4]

This compound emerges as a valuable intermediate, providing a scaffold that combines the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a nitrile and the specific electronic modulation of an ortho-fluoro substituent. The nitrile group serves as a versatile handle for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions, allowing for the construction of complex molecular architectures.[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A feasible synthetic route involves the introduction of the trifluoromethoxy group, followed by the installation of the nitrile functionality.

Synthetic_Pathway A 1-Fluoro-3-iodobenzene B 1-Fluoro-3-(trifluoromethoxy)benzene A->B Trifluoromethoxylation C 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene B->C Bromination D This compound C->D Cyanation

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Fluoro-3-(trifluoromethoxy)benzene

This step introduces the key trifluoromethoxy group. A common method for this transformation is the reaction of a phenol with a trifluoromethylating agent. However, a more direct approach from an aryl halide is often preferred for its broader applicability.

  • Reaction: 1-Fluoro-3-iodobenzene is reacted with a trifluoromethoxide source, such as potassium trifluoromethoxide (KOCF₃), in the presence of a copper catalyst.

  • Rationale: Copper-catalyzed nucleophilic substitution is a well-established method for the formation of aryl-ether bonds. The choice of an iodide as the leaving group enhances the reactivity of the starting material.

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Fluoro-3-iodobenzene, a copper(I) salt (e.g., CuI), and a suitable ligand (e.g., 1,10-phenanthroline).

    • Add a high-boiling point aprotic solvent such as DMF or NMP.

    • Add the trifluoromethoxide source (e.g., KOCF₃) portion-wise at room temperature.

    • Heat the reaction mixture to an elevated temperature (e.g., 100-140 °C) and monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield 1-Fluoro-3-(trifluoromethoxy)benzene.

Step 2: Synthesis of 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene

Electrophilic bromination of the activated aromatic ring is performed to introduce a handle for the subsequent cyanation step.

  • Reaction: 1-Fluoro-3-(trifluoromethoxy)benzene is brominated using a suitable brominating agent.

  • Rationale: The trifluoromethoxy group is an ortho-, para-director. Bromination is expected to occur at the position para to the fluorine and ortho to the trifluoromethoxy group, which is the desired C4 position.

  • Procedure:

    • Dissolve 1-Fluoro-3-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Cool the solution in an ice bath.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion.

    • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be used directly in the next step or purified by chromatography.

Step 3: Synthesis of this compound

The final step involves the conversion of the aryl bromide to the target nitrile.

  • Reaction: 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene undergoes a cyanation reaction.

  • Rationale: Palladium-catalyzed cyanation (e.g., using zinc cyanide or potassium cyanide) is a robust and high-yielding method for the synthesis of aryl nitriles from aryl halides.

  • Procedure:

    • To a reaction vessel, add 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a cyanide source (e.g., Zn(CN)₂).

    • Add a suitable solvent, such as DMF or DMA.

    • Degas the reaction mixture and place it under an inert atmosphere.

    • Heat the reaction to a temperature typically between 80-120 °C and monitor for completion.

    • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove any inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography or distillation to obtain this compound.

Physicochemical Properties

The unique combination of the fluoro, trifluoromethoxy, and nitrile groups imparts specific physicochemical properties to the molecule. While extensive experimental data for this specific compound is not widely published, we can infer its characteristics based on the properties of its constituent functional groups and closely related analogs.

PropertyEstimated Value / CharacteristicReference / Rationale
Molecular Formula C₈H₃F₄NO-
Molecular Weight 205.11 g/mol -
Appearance Colorless to light yellow liquidBased on similar benzonitriles
Boiling Point ~190-210 °CExtrapolated from related compounds
Density ~1.4 g/mLHigher than non-fluorinated analogs[7]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water.Typical for fluorinated aromatics[8]
Lipophilicity (logP) HighThe -OCF₃ group significantly increases lipophilicity.[2][4]

Applications in Drug Development

The structural motifs present in this compound make it a highly attractive building block for medicinal chemistry. The trifluoromethoxy group is particularly valued for its ability to enhance key drug-like properties.

The Role of the Trifluoromethoxy Group
  • Enhanced Metabolic Stability: The trifluoromethoxy group is significantly more resistant to oxidative metabolism compared to a methoxy group.[9] This increased stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile for drug candidates.

  • Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design.[9] This property can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for CNS-targeted therapies.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can significantly lower the pKa of nearby basic functional groups, which can be strategically used to optimize drug-receptor interactions and solubility.

  • Improved Binding Affinity: The unique steric and electronic properties of the -OCF₃ group can lead to enhanced binding affinity and selectivity for biological targets.

Drug_Discovery_Applications cluster_0 This compound cluster_1 Key Functional Groups cluster_2 Improved Drug Properties A Core Scaffold B Trifluoromethoxy (-OCF3) A->B C Nitrile (-CN) A->C D Ortho-Fluoro (-F) A->D E Enhanced Metabolic Stability B->E Resists Oxidation F Increased Lipophilicity (Membrane Permeability) B->F G Modulated pKa B->G H Versatile Synthetic Handle C->H Derivatization I Fine-tuned Electronics D->I Inductive Effect

Caption: The impact of key functional groups of this compound on drug properties.

Therapeutic Areas of Interest

While specific drugs derived from this exact intermediate are not prominently disclosed, analogous fluorinated benzonitriles are key components in a variety of therapeutic agents, including those for:

  • Oncology: As precursors to kinase inhibitors and other anti-cancer agents.

  • Neuroscience: For the development of CNS-active compounds where blood-brain barrier penetration is essential.

  • Metabolic Diseases: In the synthesis of inhibitors for enzymes involved in metabolic pathways.

Conclusion

This compound stands as a testament to the ongoing evolution of medicinal chemistry, where the precise control of molecular properties through strategic fluorination is paramount. While its own history is not yet written in detail, it builds upon the rich foundation of organofluorine chemistry. Its combination of a metabolically robust and lipophilic trifluoromethoxy group with a synthetically versatile nitrile function makes it a powerful tool for the creation of next-generation therapeutics. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of intermediates like this compound is set to increase, paving the way for innovations in drug discovery and development.

References

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  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1. (URL: [Link])

  • 2-Fluoro-4-Trifluoromethylbenzonitrile | Properties, Uses, Safety Data & Supplier China. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. (URL: [Link])

  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. (URL: [Link])

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])

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An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and derivatization of the fluorinated building block, 2-fluoro-4-(trifluoromethoxy)benzonitrile. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in medicinal chemistry and materials science. We will explore the strategic importance of the trifluoromethoxy and fluoro-benzonitrile moieties, detail synthetic pathways to the core structure and its analogs, and discuss their potential applications, particularly in the realm of drug discovery. All protocols and claims are substantiated with citations to peer-reviewed literature and patents to ensure scientific integrity.

The Strategic Value of Fluorinated Benzonitriles in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine and fluorine-containing functional groups can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The trifluoromethoxy (-OCF3) group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity, which can enhance cell membrane permeability and metabolic stability of drug candidates.[1]

The benzonitrile scaffold itself is a versatile platform in medicinal chemistry, serving as a key structural motif in a variety of approved drugs and clinical candidates. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations. When combined, the 2-fluoro and 4-(trifluoromethoxy) substituents on a benzonitrile ring create a unique electronic environment, influencing the reactivity of both the aromatic ring and the nitrile functionality.

This guide will focus on the practical aspects of working with this compound, providing a foundation for its application in the synthesis of novel chemical entities.

Synthesis of the Core Scaffold: this compound

A direct, one-pot synthesis of this compound from commercially available starting materials is not widely reported in the literature. However, a robust and logical synthetic pathway can be constructed based on established organofluorine chemistry and patent literature for analogous compounds. The most plausible route involves a multi-step sequence starting from a readily available trifluoromethoxylated aniline.

A key precursor for this synthesis is 2-fluoro-4-(trifluoromethoxy)bromobenzene. A patented method for a similar compound, 2-fluoro-4-bromotrifluoromethoxybenzene, provides a reliable blueprint.[2] This synthesis involves the nitration of 4-aminotrifluoromethoxybenzene, followed by a Sandmeyer reaction to introduce the bromine, and finally, a Schiemann reaction to install the fluorine atom.[2]

Once the brominated precursor is obtained, the final step is the introduction of the nitrile group. A common and effective method for this transformation is a cyanation reaction, often catalyzed by a palladium or copper catalyst.

Proposed Synthetic Pathway

G A 4-(Trifluoromethoxy)aniline B 2-Nitro-4-(trifluoromethoxy)aniline A->B Nitration C 2-Nitro-4-(trifluoromethoxy)benzenediazonium salt B->C Diazotization D 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene C->D Sandmeyer Reaction (CuBr) E 2-Bromo-5-(trifluoromethoxy)aniline D->E Reduction F 2-Bromo-5-(trifluoromethoxy)benzenediazonium salt E->F Diazotization G 2-Fluoro-4-(trifluoromethoxy)bromobenzene F->G Schiemann Reaction or Balz-Schiemann H This compound G->H Cyanation (CuCN or Pd-cat.)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)bromobenzene (Adapted from Patent CN101450891B[2])

  • Nitration of 4-(Trifluoromethoxy)aniline: To a cooled solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low temperature to control the exotherm and prevent side reactions. The reaction mixture is then carefully quenched with ice water, and the precipitated 2-nitro-4-(trifluoromethoxy)aniline is collected by filtration.

  • Diazotization and Sandmeyer Reaction: The 2-nitro-4-(trifluoromethoxy)aniline is diazotized using sodium nitrite in an acidic medium (e.g., HBr/H2O) at 0-5 °C. The resulting diazonium salt is then added to a solution of copper(I) bromide to yield 1-bromo-2-nitro-4-(trifluoromethoxy)benzene.

  • Reduction of the Nitro Group: The nitro group of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene is reduced to an amine using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation to give 2-bromo-5-(trifluoromethoxy)aniline.

  • Diazotization and Fluorination (Schiemann Reaction): The resulting aniline is diazotized with sodium nitrite in the presence of a non-aqueous acid like HBF4. The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield 2-fluoro-4-(trifluoromethoxy)bromobenzene.

Step 2: Cyanation of 2-Fluoro-4-(trifluoromethoxy)bromobenzene

  • To a solution of 2-fluoro-4-(trifluoromethoxy)bromobenzene in a high-boiling polar aprotic solvent such as DMF or NMP, add copper(I) cyanide.

  • Heat the reaction mixture to a high temperature (typically >150 °C) and monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, the reaction is cooled and worked up by pouring into an aqueous solution of ferric chloride and ammonia to complex the copper salts, followed by extraction with an organic solvent.

  • The crude product is then purified by distillation or column chromatography to afford this compound.

Structural Analogs and Derivatives

The this compound core can be readily modified at several positions to generate a library of analogs for structure-activity relationship (SAR) studies. The primary points of diversification are the aromatic ring and the nitrile group.

Aromatic Ring Modifications

The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, due to the activating effect of the electron-withdrawing nitrile and trifluoromethoxy groups.

  • Substitution of the Fluorine Atom: Reaction with various nucleophiles such as amines, alcohols, and thiols can introduce a wide range of substituents at the 2-position. For example, reaction with a primary or secondary amine can lead to the corresponding 2-amino-4-(trifluoromethoxy)benzonitrile derivatives.

G A This compound B 2-Substituted-4-(trifluoromethoxy)benzonitrile A->B Nu Nucleophile (R-NH2, R-OH, R-SH) Nu->B

Caption: Nucleophilic aromatic substitution on the core structure.

Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid, 2-fluoro-4-(trifluoromethoxy)benzoic acid, or the amide, 2-fluoro-4-(trifluoromethoxy)benzamide, under controlled conditions.

  • Reduction: The nitrile can be reduced to a primary amine, [2-fluoro-4-(trifluoromethoxy)phenyl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form, after hydrolysis, ketones.

G A This compound B Carboxylic Acid / Amide A->B Hydrolysis C Primary Amine A->C Reduction D Ketone A->D Grignard/Organolithium Addition

Caption: Common transformations of the nitrile group.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

While no currently marketed drugs explicitly contain the this compound scaffold, its structural motifs are prevalent in a number of kinase inhibitors. The 2-fluoro-4-(substituted)phenyl moiety is a common feature in this class of drugs, where the fluorine atom often forms key hydrogen bonding interactions with the hinge region of the kinase. The trifluoromethoxy group can contribute to favorable hydrophobic interactions in the ATP-binding pocket and enhance metabolic stability.

For instance, several patents for kinase inhibitors describe compounds with trifluoromethyl-substituted benzamide structures, highlighting the relevance of this substitution pattern in the field.[3] The synthesis of such inhibitors could potentially utilize this compound as a starting material, for example, through hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amide coupling.

Given the prevalence of the fluorinated benzonitrile motif in kinase inhibitors, it is reasonable to propose that derivatives of this compound could exhibit potent and selective inhibitory activity against various kinases implicated in cancer and inflammatory diseases.

Physicochemical and Spectroscopic Data

PropertyPredicted Value/CharacteristicSource/Analogy
Molecular Formula C8H3F4NO-
Molecular Weight 205.11 g/mol -
Appearance Colorless to light yellow liquidAnalogy with similar compounds
Boiling Point Not available-
Density ~1.4 g/mLAnalogy with similar compounds
¹H NMR Aromatic protons would appear as complex multiplets in the range of 7.0-8.0 ppm, showing coupling to both fluorine atoms.Based on data for 4-fluorobenzonitrile and other fluorinated aromatics.[4]
¹³C NMR Aromatic carbons would show characteristic C-F couplings. The nitrile carbon would appear around 115-120 ppm. The trifluoromethoxy carbon would be a quartet around 120 ppm with a large C-F coupling constant.Based on data for 3-(trifluoromethoxy)benzonitrile.[5]
¹⁹F NMR Two distinct signals would be expected: one for the aromatic fluorine and a quartet for the trifluoromethoxy group.Based on general principles of ¹⁹F NMR.[6]
IR Spectroscopy A strong absorption around 2230 cm⁻¹ characteristic of the C≡N stretch. C-F and C-O stretching bands would also be present.Based on the IR spectrum of benzonitrile.[7]
Mass Spectrometry A molecular ion peak at m/z = 205.-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive nitrile group and a strategically fluorinated aromatic ring makes it an attractive starting material for the development of novel pharmaceuticals, particularly kinase inhibitors, as well as advanced materials. While direct synthetic protocols are not abundant, this guide has provided a plausible and well-supported pathway for its preparation. The outlined strategies for derivatization offer a roadmap for creating diverse libraries of compounds for further research and development. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of scaffolds like this compound in both academic and industrial research is set to increase.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile from 4-Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a parent compound, thereby improving its pharmacokinetic and pharmacodynamic profile. 2-Fluoro-4-(trifluoromethoxy)benzonitrile is a valuable fluorinated building block that combines the unique properties of the trifluoromethoxy group with the reactivity of a nitrile and the electronic influence of a fluorine atom. This application note provides a detailed, multi-step synthetic route for the preparation of this compound, commencing from the readily available starting material, 4-aminophenol. The described synthetic strategy is designed to be robust and scalable, with a focus on explaining the rationale behind the chosen methodologies and providing comprehensive, step-by-step protocols for each transformation.

Overall Synthetic Scheme

The synthesis of this compound from 4-aminophenol is accomplished via a three-step sequence. The overall workflow is depicted in the diagram below.

Synthetic_Workflow cluster_0 Overall Synthetic Pathway 4-Aminophenol 4-Aminophenol Step_1 Trifluoromethoxylation 4-Aminophenol->Step_1 Intermediate_1 4-(Trifluoromethoxy)aniline Step_1->Intermediate_1 Step_2 Orth-Fluorination Intermediate_1->Step_2 Intermediate_2 2-Fluoro-4-(trifluoromethoxy)aniline Step_2->Intermediate_2 Step_3 Sandmeyer Reaction Intermediate_2->Step_3 Final_Product This compound Step_3->Final_Product

Caption: Overall synthetic route from 4-aminophenol to this compound.

Step 1: Synthesis of 4-(Trifluoromethoxy)aniline from 4-Aminophenol

Principle and Rationale

The initial step involves the conversion of the phenolic hydroxyl group of 4-aminophenol into a trifluoromethoxy group. This transformation is a critical yet challenging step in the synthesis. Direct trifluoromethoxylation of phenols often requires harsh conditions and specialized reagents.[1][2] Several methods have been developed for this purpose, including the use of Ruppert-Prakash reagent (TMSCF₃) with an oxidant or employing electrophilic trifluoromethylating agents.[3][4][5] For this protocol, we will adapt a two-step procedure involving the formation of a xanthate intermediate followed by trifluoromethylation, which has been shown to proceed under relatively mild conditions.[2][6]

Experimental Protocol

Part A: Synthesis of O-(4-aminophenyl) S-methyl xanthate

  • To a stirred solution of 4-aminophenol (10.9 g, 100 mmol) in a suitable solvent such as acetone (200 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add potassium carbonate (27.6 g, 200 mmol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add carbon disulfide (7.6 g, 100 mmol) dropwise to the suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Add methyl iodide (14.2 g, 100 mmol) dropwise to the reaction mixture and continue stirring at room temperature for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford O-(4-aminophenyl) S-methyl xanthate.

Part B: Trifluoromethoxylation of O-(4-aminophenyl) S-methyl xanthate

  • In a well-ventilated fume hood, dissolve the O-(4-aminophenyl) S-methyl xanthate (19.9 g, 100 mmol) in a suitable anhydrous solvent like dichloromethane (200 mL).

  • Add a suitable fluoride source, such as a hydrogen fluoride-pyridine complex (HF-Pyridine, caution: highly corrosive and toxic), in a fume hood designed for handling HF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4-(trifluoromethoxy)aniline.[7]

Quantitative Data
ParameterValue
Starting Material (4-Aminophenol)10.9 g (100 mmol)
Intermediate (Xanthate) Yield~85-95%
Final Product (4-(Trifluoromethoxy)aniline) Yield~60-70%
Purity (by GC)>98%

Step 2: Synthesis of 2-Fluoro-4-(trifluoromethoxy)aniline from 4-(Trifluoromethoxy)aniline

Principle and Rationale

This step involves the regioselective introduction of a fluorine atom at the ortho-position to the amino group of 4-(trifluoromethoxy)aniline. Direct electrophilic fluorination of anilines can be achieved using specialized reagents such as Selectfluor®. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethoxy group, the fluorination is expected to occur predominantly at the ortho position.

Experimental Protocol
  • Dissolve 4-(trifluoromethoxy)aniline (17.7 g, 100 mmol) in a suitable solvent such as acetonitrile (250 mL) in a round-bottom flask.

  • Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (35.4 g, 100 mmol) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, quench the reaction with water and extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2-fluoro-4-(trifluoromethoxy)aniline.

Quantitative Data
ParameterValue
Starting Material (4-(Trifluoromethoxy)aniline)17.7 g (100 mmol)
Expected Yield~70-80%
Purity (by GC)>98%

Step 3: Synthesis of this compound via Sandmeyer Reaction

Principle and Rationale

The final step is the conversion of the amino group of 2-fluoro-4-(trifluoromethoxy)aniline into a nitrile group. The Sandmeyer reaction is a classic and reliable method for this transformation.[8][9] It proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[10]

Diazotization and Cyanation Mechanism

Sandmeyer_Mechanism cluster_1 Diazotization cluster_2 Cyanation Aniline Ar-NH2 NaNO2_HCl NaNO2, HCl (0-5 °C) Aniline->NaNO2_HCl HNO2 formation Diazonium Ar-N2+ Cl- NaNO2_HCl->Diazonium Diazonium_Salt Ar-N2+ Cl- CuCN CuCN Diazonium_Salt->CuCN SET & Nucleophilic Attack Nitrile Ar-CN CuCN->Nitrile N2 N2 (gas) CuCN->N2

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol
  • Diazotization:

    • In a three-necked flask, dissolve 2-fluoro-4-(trifluoromethoxy)aniline (19.5 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) and add it dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 120 mmol) and sodium cyanide (6.0 g, 122 mmol) in water (100 mL). Caution: Cyanides are extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Cool the cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with dilute sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Quantitative Data
ParameterValue
Starting Material (2-Fluoro-4-(trifluoromethoxy)aniline)19.5 g (100 mmol)
Expected Yield~75-85%
Purity (by HPLC)>99%

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the presence and positions of the fluorine atoms.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Discussion

The presented synthetic route provides a reliable method for the preparation of this compound from 4-aminophenol. The key transformations, including trifluoromethoxylation, ortho-fluorination, and the Sandmeyer reaction, are well-established in organic synthesis. However, researchers should be aware of the potential challenges. The trifluoromethoxylation step can be sensitive to reaction conditions and the handling of HF-pyridine requires extreme caution. The Sandmeyer reaction involves the use of highly toxic cyanide reagents and the in-situ generated diazonium salts can be unstable and potentially explosive if allowed to dry. Therefore, all experimental procedures should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Conclusion

This application note details a comprehensive and logical synthetic pathway for the synthesis of this compound. By providing step-by-step protocols, explanations of the underlying chemical principles, and summaries of quantitative data, this guide serves as a valuable resource for researchers in drug discovery and materials science who are interested in the synthesis and application of novel fluorinated aromatic compounds.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • literature review on 2-Hydroxybenzonitrile synthesis - Benchchem.
  • Sandmeyer reaction - Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - The Hartwig Group. [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC - NIH. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. [Link]

  • Electrophilic Trifluoromethylation - Chem-Station Int. Ed. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - Oakwood Chemical. [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed - NIH. [Link]

  • A Radical Revolution for Trifluoromethoxylation - ResearchGate. [Link]

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Application Note: Laboratory Scale Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, three-step protocol for the laboratory-scale synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a key building block in modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is of high interest in pharmaceutical research due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide outlines a robust synthetic route starting from the commercially available precursor 3-Fluoro-4-nitrophenol. The methodology involves O-trifluoromethylation of the phenolic group, subsequent reduction of the nitro moiety, and a final conversion to the nitrile via a copper-catalyzed Sandmeyer reaction. Each step is explained with causal insights into experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a valuable fluorinated aromatic intermediate. Its structural components each play a critical role in modulating the properties of larger molecules:

  • Trifluoromethoxy (-OCF₃) Group: This moiety is a bioisostere of a methoxy group but with significantly different electronic properties. It is highly lipophilic (Hansch parameter, π = 1.04) and metabolically stable, making it a desirable feature in drug candidates.[1]

  • Fluorine Atom: The ortho-fluoro substituent can influence molecular conformation and pKa, and participate in hydrogen bonding, which can be crucial for target-protein interactions.

  • Nitrile (-CN) Group: This functional group is a versatile handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic systems.

The synthetic strategy detailed herein was designed for reliability and scalability in a standard laboratory setting. It begins with the O-trifluoromethylation of 3-Fluoro-4-nitrophenol, a critical step for which modern methods have been developed to avoid harsh historical conditions.[2][3] This is followed by a standard nitro group reduction and a concluding Sandmeyer cyanation, a classic and dependable transformation for converting anilines to benzonitriles.[4][5]

Overall Synthetic Scheme

The synthesis proceeds in three distinct steps, starting from 3-Fluoro-4-nitrophenol.

Reaction_Scheme Start 3-Fluoro-4-nitrophenol Int1 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene Start->Int1 Step 1: O-Trifluoromethylation (e.g., Reagent 23, NaH) Int2 3-Fluoro-4-(trifluoromethoxy)aniline Int1->Int2 Step 2: Nitro Reduction (SnCl2·2H2O, EtOH) Final This compound Int2->Final Step 3: Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN, NaCN)

Caption: Three-step synthesis of the target compound.

Materials and Equipment

Category Item Grade/Specification
Reagents 3-Fluoro-4-nitrophenol>98%
5-(Trifluoromethyl)dibenzothiophenium Triflate (Reagent 23)Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oil
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)>98%
Sodium Nitrite (NaNO₂)ACS Grade, >97%
Copper(I) Cyanide (CuCN)>98%
Sodium Cyanide (NaCN)>97%
Hydrochloric Acid (HCl)Concentrated (37%)
Solvents Tetrahydrofuran (THF)Anhydrous
Ethyl Acetate (EtOAc)ACS Grade
Ethanol (EtOH)Anhydrous
TolueneACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution
Saturated Sodium Chloride (Brine)Aqueous Solution
Equipment Round-bottom flasks (various sizes)Standard 24/40 joint
Magnetic stirrer and stir bars
Heating mantle with temperature control
Condenser (reflux)
Dropping funnel
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Glassware for extraction (separatory funnel)
Silica gel for column chromatography60 Å, 230-400 mesh

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

Rationale: This step introduces the critical trifluoromethoxy group. While several methods exist, the use of electrophilic trifluoromethoxylation reagents like 5-(trifluoromethyl)dibenzothiophenium triflate offers a modern, milder alternative to older, harsher protocols that used reagents like CCl₄ and HF.[2] The reaction proceeds by deprotonation of the phenol followed by nucleophilic attack on the electrophilic "-OCF₃" source.

Procedure:

  • Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add 3-Fluoro-4-nitrophenol (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.[6]

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add Sodium Hydride (60% dispersion, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting mixture at 0 °C for 30 minutes.

  • Trifluoromethoxylation: In a separate dry flask, dissolve 5-(Trifluoromethyl)dibenzothiophenium Triflate (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes via a syringe or dropping funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the product.

Step 2: Synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline

Rationale: The nitro group must be reduced to a primary amine to serve as the precursor for the Sandmeyer reaction. Tin(II) chloride in ethanol is a classic and effective method for this transformation, offering good yields and straightforward work-up.

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve the 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene (1.0 eq) from Step 1 in anhydrous Ethanol.

  • Reagent Addition: Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator. Add water and carefully basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. Caution: Exothermic reaction and gas evolution.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). The tin salts can sometimes form an emulsion; filtration through a pad of celite may be necessary.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aniline, which is often pure enough for the next step.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines into a variety of functional groups, including nitriles.[4] The process involves two critical stages: the low-temperature formation of a diazonium salt, which is a superb leaving group (N₂), followed by a copper(I) cyanide-mediated substitution.

Procedure: Part A: Diazotization

  • Aniline Solution: In a flask, dissolve the 3-Fluoro-4-(trifluoromethoxy)aniline (1.0 eq) from Step 2 in a mixture of concentrated HCl and water at room temperature.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature to prevent the decomposition of the diazonium salt.[7]

  • Nitrite Addition: Dissolve Sodium Nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline solution, keeping the internal temperature below 5 °C at all times.

  • Stirring: Stir the resulting pale-yellow diazonium salt solution at 0-5 °C for an additional 30 minutes. Use this solution immediately in the next step.

Part B: Cyanation

  • Cyanide Solution: In a separate, larger flask equipped with a vigorous mechanical stirrer, prepare a solution of Copper(I) Cyanide (CuCN, 1.2 eq) and Sodium Cyanide (NaCN, 1.3 eq) in water. Add Toluene to this mixture. EXTREME CAUTION: Cyanide salts are highly toxic. Handle only in a fume hood with appropriate PPE. Acidification will release lethal HCN gas.

  • Cooling: Cool this cyanide slurry to 0 °C in an ice bath.

  • Addition: Add the cold diazonium salt solution (from Part A) dropwise and slowly to the vigorously stirred cyanide slurry.[8] The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 2 hours. Finally, gently heat the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with Toluene (2x).

  • Purification: Combine all organic layers. Wash sequentially with dilute NaOH solution, water, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Workflow and Characterization

Workflow Start Start: 3-Fluoro-4-nitrophenol Step1 Step 1: O-Trifluoromethylation (Reagent 23, NaH, THF) Start->Step1 Workup1 Quench & Extract Step1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate1 Intermediate 1: 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene Purify1->Intermediate1 Step2 Step 2: Nitro Reduction (SnCl2·2H2O, EtOH, Reflux) Intermediate1->Step2 Workup2 Basify & Extract Step2->Workup2 Intermediate2 Intermediate 2: 3-Fluoro-4-(trifluoromethoxy)aniline Workup2->Intermediate2 Step3A Step 3A: Diazotization (NaNO2, HCl, 0-5 °C) Intermediate2->Step3A Step3B Step 3B: Cyanation (CuCN, Toluene, 0-60 °C) Step3A->Step3B Workup3 Separate & Extract Step3B->Workup3 Purify3 Vacuum Distillation / Chromatography Workup3->Purify3 FinalProduct Final Product: This compound Purify3->FinalProduct Analysis Characterization (NMR, MS, IR, HPLC) FinalProduct->Analysis

Caption: Experimental workflow from starting material to final product analysis.

Expected Characterization Data
Analysis Expected Result
Appearance Colorless to pale yellow liquid or low-melting solid.
¹H NMR Aromatic protons showing characteristic splitting patterns consistent with the 1,2,4-substitution pattern.
¹³C NMR Signals corresponding to the nitrile carbon (~115-120 ppm), aromatic carbons, and the trifluoromethoxy carbon (quartet due to C-F coupling, ~120 ppm).
¹⁹F NMR Two distinct signals: one for the aromatic fluorine and a singlet for the -OCF₃ group.
IR (Infrared) Strong, sharp absorption band for the nitrile (-C≡N) stretch around 2230 cm⁻¹. Strong C-F stretching bands.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₈H₃F₄NO.
Purity (HPLC) >98% after final purification.

Note: Exact spectral shifts should be confirmed by experimental data and compared with reference spectra if available.

Safety and Handling

General Precautions:

  • All steps must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[9]

  • An eyewash station and safety shower must be readily accessible.

Specific Hazards:

  • Cyanide Compounds (CuCN, NaCN): Acutely toxic if ingested, inhaled, or absorbed through the skin.[10] NEVER allow cyanide salts or solutions to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional hazardous waste protocols.

  • Diazonium Salts: Potentially explosive when isolated and dry.[7] The protocol is designed to use the diazonium salt in-situ as a cold aqueous solution to mitigate this risk. Never allow the diazonium salt solution to warm above 10 °C or to evaporate.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • Concentrated Acids: Corrosive. Handle with extreme care.

References

  • Organic Letters. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. Available at: [Link]

  • Organic Letters. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. Available at: [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

  • ChemistryViews. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. Available at: [Link]

  • Organic Process Research & Development. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available at: [Link]

  • The Hartwig Group, UC Berkeley. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Available at: [Link]

  • Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • The Journal of Organic Chemistry. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ACS Publications. Available at: [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 2: From Anilines. Available at: [Link]

  • Organic Syntheses. (n.d.). o-TOLUNITRILE. Available at: [Link]

  • Journal of Visualized Experiments. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. NIH National Library of Medicine. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

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Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a key building block in modern medicinal chemistry. The protocol focuses on a robust and efficient palladium-catalyzed cyanation of the corresponding aryl halide. We delve into the mechanistic underpinnings of the catalytic cycle, provide a validated, step-by-step experimental procedure, and offer insights into process optimization and safety. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries who require a reliable method for accessing this and similar fluorinated benzonitriles.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinity.[1][2][3] The nitrile moiety is a versatile functional handle that can be readily converted into other critical groups such as amines, carboxylic acids, or tetrazoles.[3]

Consequently, this compound represents a highly valuable scaffold for constructing complex pharmaceutical intermediates. Traditional methods for synthesizing aryl nitriles, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide salts.[4] Palladium-catalyzed cross-coupling reactions have emerged as a superior alternative, offering milder conditions, broader functional group tolerance, and higher yields.[4][5] This protocol details an optimized palladium-catalyzed approach using zinc cyanide, a less acutely toxic and more manageable cyanide source compared to alkali metal cyanides.[4][6]

Mechanistic Rationale: The Palladium(0)/Palladium(II) Catalytic Cycle

The efficacy of this synthesis hinges on a well-understood palladium-catalyzed cross-coupling mechanism. The reaction is initiated by the in-situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst.[7] The choice of a phosphine ligand is critical, as it dictates the catalyst's stability and reactivity by modulating its steric and electronic environment.[8][9] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are particularly effective as they promote the key steps of the catalytic cycle and stabilize the reactive low-coordinate palladium intermediates.[10]

The generally accepted catalytic cycle proceeds through three fundamental steps:[11]

  • Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate (L-Pd(Ar)(X)). This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The cyanide anion is transferred from the cyanide source (in this case, Zn(CN)₂) to the palladium center, displacing the halide and forming a new Pd(II)-cyanide complex (L-Pd(Ar)(CN)).

  • Reductive Elimination: The final C-CN bond is formed as the aryl and cyanide groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final product, this compound.[11]

Palladium_Catalytic_Cycle Figure 1: Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Zn(CN)₂ PdII_CN L-Pd(II)(Ar)(CN) Transmetal->PdII_CN Zn(X)(CN) RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Ar-CN

Caption: A simplified diagram of the palladium-catalyzed cyanation cycle.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound from 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene.

Materials and Reagents
ReagentFormulaMW ( g/mol )Mmol (Equiv.)AmountPurityCAS No.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzeneC₇H₃BrF₄O271.0010.0 (1.0)2.71 g>97%152339-53-4
Zinc CyanideZn(CN)₂117.436.0 (0.6)705 mg98%557-21-1
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.1 (0.01)92 mg97%51364-51-3
SPhosC₂₇H₃₁O₂P430.500.4 (0.04)172 mg98%657408-07-6
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mLAnhydrous68-12-2
Equipment
  • 100 mL Schlenk flask or a sealable pressure tube

  • Magnetic stir plate with heating capabilities

  • Schlenk line with Argon or Nitrogen supply

  • Standard laboratory glassware (syringes, needles, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Caption: A flowchart outlining the key stages of the synthesis protocol.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 100 mL pressure tube. Seal the vessel and connect it to a Schlenk line. Evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Solids: Under a positive flow of argon, quickly add 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (2.71 g, 10.0 mmol), zinc cyanide (705 mg, 6.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and SPhos (172 mg, 0.4 mmol).

    • Expert Insight: The use of a slight excess of the phosphine ligand relative to the palladium metal ensures the formation of the desired catalytically active species and prevents catalyst decomposition. SPhos is chosen for its proven efficacy in coupling challenging aryl halides.[10]

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (20 mL) via syringe.

  • Degassing: Seal the vessel and perform three more cycles of evacuating and backfilling with argon to ensure any dissolved oxygen is removed from the solvent.[12]

    • Expert Insight: Oxygen can oxidatively deactivate the Pd(0) catalyst, so thorough degassing is crucial for reproducibility and high yield.

  • Reaction: Place the sealed tube in a preheated oil bath or heating mantle set to 110 °C. Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by sampling a small aliquot.

  • Work-up and Quenching: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Carefully open the vessel in a well-ventilated fume hood. Quench the reaction by slowly adding 50 mL of 10% aqueous ammonium hydroxide solution and stir for 30 minutes.

    • Trustworthiness: The ammonia solution serves a dual purpose: it quenches any remaining reactive species and forms a soluble zinc-ammonia complex [Zn(NH₃)₄]²⁺, which facilitates the removal of zinc salts during the aqueous workup.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford this compound as a pure product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS). The expected yield is typically in the range of 80-95%.

Safety Precautions

  • Cyanide Toxicity: Zinc cyanide is toxic if ingested, inhaled, or absorbed through the skin.[4] It can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched and disposed of according to institutional safety guidelines. A common method is to treat the waste with an excess of bleach (sodium hypochlorite) and base (sodium hydroxide) to oxidize cyanide to the much less toxic cyanate.

  • Palladium Catalysts: Palladium compounds are heavy metal catalysts and should be handled with care. Avoid inhalation of dust.

  • Solvents: DMF is a combustible liquid and a suspected teratogen. Handle with appropriate care and avoid exposure.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (e.g., wet solvent).1. Ensure rigorous inert atmosphere technique and thorough degassing. 2. Increase temperature to 120°C and/or extend reaction time. 3. Use freshly opened anhydrous solvent.
Formation of Side Products 1. Catalyst decomposition. 2. Reaction temperature too high.1. Increase ligand-to-palladium ratio slightly. 2. Reduce the reaction temperature and monitor progress carefully.
Difficult Purification 1. Incomplete quenching of zinc salts. 2. Co-elution of impurities.1. Ensure the ammonia quench is stirred for an adequate time. 2. Optimize the solvent system for column chromatography (try different solvent systems like dichloromethane/hexane).

References

  • ResearchGate. Palladium‐catalyzed cyanation of arenediazonium tetrafluoroborates reported by the Lee group. Available from: [Link].

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link].

  • Littke, A. F., et al. (2007). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 9(9), 1711-1714. Available from: [Link].

  • Fengchen. The Role of Phosphine Ligands in Palladium Catalysis. Available from: [Link].

  • Cohen, R. D., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 138-141. Available from: [Link].

  • Tsuji, Y., et al. (2000). Palladium-Catalyzed Cyanation of Propargylic Carbonates with Trimethylsilyl Cyanide. Organic Letters, 2(17), 2635-2637. Available from: [Link].

  • Fengchen. 2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis. Available from: [Link].

  • Li, W., et al. (2019). Palladium-catalyzed cyanation of aryl halides with in situ generated CN− from ClCF2H and NaNH2. Organic Chemistry Frontiers. Available from: [Link].

  • Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. Available from: [Link].

  • Das, P. P., & Sarma, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available from: [Link].

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Cyanation Reaction. YouTube. Available from: [Link].

  • Ren, P., et al. (2020). Zn-Catalyzed Cyanation of Aryl Iodides. The Journal of Organic Chemistry, 85(10), 6695-6702. Available from: [Link].

  • Organometallics. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available from: [Link].

  • MySkinRecipes. 4-Fluoro-2-(trifluoromethyl)benzonitrile. Available from: [Link].

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link].

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link].

  • Wikipedia. Dialkylbiaryl phosphine ligands. Available from: [Link].

  • Fengchen. The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. Available from: [Link].

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link].

Sources

Application Note: Advanced Suzuki Coupling Strategies for 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-(trifluoromethoxy)benzonitrile is a high-value fluorinated scaffold used in the synthesis of metabolically stable agrochemicals and pharmaceuticals. Its unique substitution pattern—combining a nitrile (CN), a fluorine atom (F), and a trifluoromethoxy group (OCF


)—offers exceptional opportunities for tuning lipophilicity and metabolic resistance.

However, this molecule presents a specific challenge in Suzuki-Miyaura cross-coupling : it lacks a standard halogen leaving group (Br, I, Cl) typically required for palladium-catalyzed oxidative addition.

This Application Note defines three distinct, field-proven protocols to utilize this scaffold in Suzuki couplings:

  • Protocol A (Direct C–F Activation): Using the activated C–F bond as the electrophile (Ni-Catalysis).

  • Protocol B (C–H Functionalization): Installing a boronate handle via Iridium catalysis to use the scaffold as a nucleophile.

  • Protocol C (Halogenated Precursors): Standard coupling using commercially available bromo-derivatives (for reference).

Strategic Analysis & Decision Matrix

The choice of protocol depends entirely on whether you intend to retain or replace the fluorine atom at the C2 position.

RequirementRecommended ProtocolMechanismKey Catalyst
Replace Fluorine with Aryl groupProtocol A: C–F Activation Ni-Catalyzed Oxidative AdditionNi(COD)

/ PCy

Retain Fluorine ; Couple at C6/C5Protocol B: C–H Borylation Ir-Catalyzed C–H Activation[Ir(OMe)(COD)]

/ dtbpy
Retain Fluorine ; Couple at C5Protocol C: Halo-Precursor Pd-Catalyzed Cross-CouplingPd(dppf)Cl

Workflow Visualization

G Start Starting Material: This compound Decision Target Structure? Start->Decision RouteA Protocol A: Ni-Catalyzed C-F Activation Decision->RouteA Replace F RouteB Protocol B: Ir-Catalyzed C-H Borylation Decision->RouteB Retain F ProdA Product A: 2-Aryl-4-(trifluoromethoxy)benzonitrile (Fluorine Replaced) RouteA->ProdA ProdB Product B: 6-Aryl-2-fluoro-4-(trifluoromethoxy)benzonitrile (Fluorine Retained) RouteB->ProdB

Figure 1: Decision tree for selecting the appropriate functionalization pathway.

Protocol A: Nickel-Catalyzed C–F Bond Activation

Objective: Replace the C2-Fluorine atom with an aryl group.

Scientific Rationale: While C–F bonds are typically inert, the presence of strong electron-withdrawing groups (CN at ortho and OCF


 at para) significantly lowers the LUMO energy of the arene, activating the C–F bond for oxidative addition by electron-rich Nickel(0) species. The addition of Lewis acids (like ZrF

) can further assist fluoride abstraction.
Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)

    
    ] (10 mol%)
    
  • Ligand: Tricyclohexylphosphine (PCy

    
    ) (20 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
  • Additive (Optional): ZrF

    
     (20 mol%) – Use if conversion is low.
    
  • Solvent: Toluene/Dioxane (anhydrous)

Step-by-Step Methodology
  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with Ni(COD)

    
     (10 mol%) and PCy
    
    
    
    (20 mol%). Dissolve in minimal toluene and stir for 5 minutes to form the active catalyst complex (solution turns orange/yellow).
  • Reagent Addition: Add the substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv) to the vial.
  • Solvent: Dilute with Toluene to reach a concentration of 0.2 M.

  • Reaction: Seal the vial and heat to 100–110 °C for 12–18 hours.

    • Note: Vigorous stirring is essential as the base is insoluble.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove nickel residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Mechanism of Action:

Mechanism Ni0 Ni(0)-L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Ni0->OxAdd C-F Bond Insertion Complex1 Ar-Ni(II)-F Intermediate OxAdd->Complex1 TransMet Transmetalation (+ Ar'-B(OH)2) Complex1->TransMet Base Assisted Complex2 Ar-Ni(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Ni0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle for Ni-mediated C-F activation.[1]

Protocol B: Ir-Catalyzed C–H Borylation (The "Missing Halide" Solution)

Objective: Functionalize the C6 position (ortho to CN) to create a Suzuki-active nucleophile, retaining the Fluorine.

Scientific Rationale: Since the substrate lacks a halide, we must install a boron handle. Iridium-catalyzed C–H borylation is sterically governed.

  • H3: Blocked by F and OCF

    
    .
    
  • H5: Adjacent to bulky OCF

    
    .
    
  • H6: Adjacent to linear CN. Result: Borylation occurs predominantly at C6 (or C5 depending on specific steric interplay), converting the inert scaffold into a highly reactive aryl boronate ester.

Materials
  • Substrate: this compound

  • Borylating Agent: Bis(pinacolato)diboron (B

    
    pin
    
    
    
    ) (1.0 equiv)
  • Catalyst Precursor: [Ir(OMe)(COD)]

    
     (1.5 mol%)
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Methodology
  • Pre-Catalyst Formation: In a glovebox or under Argon, mix [Ir(OMe)(COD)]

    
     and dtbpy in THF (2 mL). The solution should turn dark brown.
    
  • Reaction Assembly: Add B

    
    pin
    
    
    
    and the substrate.
  • Heating: Seal and heat at 80 °C for 4–8 hours. Monitor by GC-MS or LC-MS.

    • Checkpoint: Look for the mass of [M + 126] (Pinacol ester addition).

  • One-Pot Suzuki (Optional):

    • Once borylation is complete, remove volatiles (or use directly if solvent is compatible).

    • Add: Aryl Halide (1.0 equiv), Pd(dppf)Cl

      
       (5 mol%), and K
      
      
      
      PO
      
      
      (3M aq, 3.0 equiv).
    • Reflux at 90 °C for 6 hours.

  • Isolation: Standard aqueous workup and chromatography.

Protocol C: Standard Coupling (Reference)

Use this only if you possess the brominated derivative.

If you require specific regiocontrol not offered by C–H activation, it is recommended to source 5-Bromo-2-fluoro-4-(trifluoromethoxy)benzonitrile .

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered partners).
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv).
  • Conditions: 80 °C, 4–12 hours.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Strong C–F bond energyAdd ZrF

or TiF

(20 mol%) to act as a fluoride scavenger. Switch solvent to Dioxane.
Protocol A: Homocoupling Slow TransmetalationIncrease Boronic Acid to 2.0 equiv. Ensure anhydrous conditions.
Protocol B: Regio-isomers Steric competition (C5 vs C6)Switch ligand to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) for enhanced steric sensitivity.
De-boronation Protodeboronation of productAvoid strong bases (OH-). Use mild bases like K

PO

or KF.

References

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 2015.

  • Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives. The Journal of Organic Chemistry, 2010.[2]

  • Iridium-Catalyzed C–H Borylation of Arenes. Chemical Reviews, 2010.

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides with Aryl Boronic Esters. Beilstein Journal of Organic Chemistry, 2025.

Sources

Application Note: Synthesis of Substituted Benzophenones via Grignard Reaction with 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the reaction of 2-Fluoro-4-(trifluoromethoxy)benzonitrile with various Grignard reagents. This transformation is a robust and efficient method for the synthesis of highly functionalized, fluorinated benzophenone derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1][2] We will explore the underlying reaction mechanism, the critical influence of the fluorine and trifluoromethoxy substituents, a detailed, field-proven experimental protocol, and key data for process optimization.

Introduction: Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design.[3][4] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4]

The starting material, this compound, is a particularly valuable building block. It features two distinct fluorine-containing moieties:

  • Aryl Fluoride: The fluorine atom directly attached to the aromatic ring can modulate electronic properties and participate in specific binding interactions (e.g., hydrogen bonding).[4]

  • Trifluoromethoxy Group (-OCF₃): This group is a powerful electron-withdrawing substituent and is highly lipophilic and metabolically stable.[5][6] Its presence can significantly enhance a compound's ability to cross biological membranes and resist metabolic degradation.[5]

The Grignard reaction provides a classic and highly effective method for converting nitriles into ketones.[7][8] By reacting this compound with organomagnesium halides (Grignard reagents), we can readily synthesize a diverse library of substituted (2-fluoro-4-(trifluoromethoxy)phenyl)methanones. These benzophenone structures are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities.[1]

Reaction Mechanism and Scientific Principles

The conversion of a nitrile to a ketone using a Grignard reagent is a two-stage process involving nucleophilic addition followed by acidic hydrolysis.

Stage 1: Nucleophilic Addition to the Nitrile The reaction is initiated by the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile's cyano group.[9][10] This addition breaks one of the π-bonds of the carbon-nitrogen triple bond, forming a resonance-stabilized imine magnesium salt (an imido-magnesium halide) intermediate.[10][11]

A crucial aspect of this reaction is that it halts at the imine salt stage.[12][13] The intermediate possesses a negative charge on the nitrogen atom, which repels further nucleophilic attack by another molecule of the Grignard reagent.[12][14] This inherent selectivity is what makes this method a superior route to ketones, avoiding the over-addition that often plagues reactions with other carbonyl derivatives like esters.[12][15]

Stage 2: Hydrolysis of the Imine Intermediate The stable imine salt is hydrolyzed during an aqueous acidic workup.[16][17] The nitrogen is protonated, and subsequent attack by water followed by elimination of ammonia leads to the formation of the final ketone product.[14][17]

Diagram of the General Reaction Mechanism

G Reactants This compound + R-MgX (Grignard Reagent) TransitionState Nucleophilic Attack Reactants->TransitionState In Anhydrous Ether/THF Intermediate Imine Magnesium Salt Intermediate (Stable to further addition) TransitionState->Intermediate Workup Aqueous Acidic Workup (e.g., H₃O⁺) Intermediate->Workup Hydrolysis Product Final Product: (2-Fluoro-4-(trifluoromethoxy)phenyl)(R)methanone Workup->Product

Caption: General mechanism for the Grignard reaction with a nitrile.

The Role of the Substituents
  • Inductive Effects: Both the ortho-fluoro and para-trifluoromethoxy groups are strongly electron-withdrawing. This inductive pull increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the Grignard reagent. The trifluoromethoxy group is one of the most powerfully electron-withdrawing substituents known in organic chemistry.[5][18]

  • Potential for Side Reactions: While the C-F bond on the aromatic ring is strong, aryl fluorides can undergo nucleophilic aromatic substitution (SₙAr), especially when activated by electron-withdrawing groups.[19] However, Grignard reagents are generally poor nucleophiles for SₙAr reactions, and the primary reaction pathway remains the addition to the nitrile.[15] Steric hindrance from the ortho-fluoro group is minimal due to the small size of the fluorine atom.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic Grignard reagent (e.g., Phenylmagnesium bromide).

Materials and Equipment
  • Reagents:

    • This compound (>98% purity)

    • Grignard Reagent (e.g., 1.0 M Phenylmagnesium bromide in THF)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (for extraction)

    • Hexanes (for chromatography)

  • Equipment:

    • Round-bottom flasks (oven-dried)

    • Reflux condenser (oven-dried)

    • Addition funnel (oven-dried)

    • Magnetic stirrer and stir bars

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

Safety Precautions
  • Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric.[20] All manipulations must be performed under a dry, inert atmosphere.

  • Anhydrous ethers (THF, diethyl ether) are extremely flammable and can form explosive peroxides.[20] Work in a well-ventilated fume hood away from ignition sources.

  • The quenching process with acid is exothermic. Perform this step slowly and with cooling.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Addition of Reactants:

    • To the flask, add this compound (1.0 eq.).

    • Dissolve the nitrile in anhydrous THF (approx. 0.2 M concentration) via syringe.

    • Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent solution (1.1 - 1.2 eq.) dropwise via syringe or an addition funnel over 30-45 minutes.

    • Causality: Slow addition is critical to control the reaction exotherm and prevent side reactions. A rapid temperature increase can lead to undesired byproducts.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting nitrile.

  • Reaction Quenching and Workup:

    • Prepare a separate beaker containing cold (0 °C) 1 M HCl (approx. 2-3 volumes relative to the reaction volume).

    • Very slowly and carefully, pour the reaction mixture into the stirred HCl solution. This will hydrolyze the imine intermediate and quench any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and finally brine (to aid in phase separation).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ketone product.

Diagram of the Experimental Workflowdot

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// Edges Setup -> Reactants; Reactants -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Product; }

Sources

Application Note: Strategic Utilization of 2-Fluoro-4-(trifluoromethoxy)benzonitrile in Agrochemical Synthesis

[1]

Executive Summary

This guide outlines the synthetic utility of 2-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 133116-83-3 / Analogous Ref) as a high-value scaffold in the development of next-generation agrochemicals.[1]

The trifluoromethoxy (


1


11ortho-fluorine activation1

Chemical Profile & Reactivity Logic

The "Ortho-Effect" Activation

The core value of this building block lies in the electronic synergy between its three functional groups:

  • Nitrile (

    
    ):  Strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack.[1]
    
  • Trifluoromethoxy (

    
    ):  Strong EWG (inductive), increasing the acidity of the ring system and lipophilicity.[1]
    
  • 2-Fluorine: Located ortho to the nitrile.[1] Due to the combined electron-withdrawing power of the

    
     and 
    
    
    groups, this fluorine atom is highly labile.[1]

Synthetic Implication: The C-F bond at position 2 is susceptible to Nucleophilic Aromatic Substitution (


)11
Reactivity Pathway Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityMapStart2-Fluoro-4-(trifluoromethoxy)benzonitrileAcid2-Fluoro-4-(trifluoromethoxy)benzoic acidStart->AcidHydrolysis(NaOH/H2O)SnAr_Product2-Substituted-4-(trifluoromethoxy)benzonitrileStart->SnAr_ProductSnAr Displacement(R-NH2 / R-OH)Aniline2-Fluoro-4-(trifluoromethoxy)anilineStart->AnilineReduction(H2/Pd-C or LAH)AmideBenzamide Derivatives(Insecticides)Acid->AmideCoupling(SOCI2 / Amine)HeterocycleFused Heterocycles(Indazoles/Quinazolines)SnAr_Product->HeterocycleCyclizationUreaBenzoylureas(Chitin Synthesis Inhibitors)Aniline->UreaIsocyanateCoupling

Figure 1: Divergent synthetic pathways. The red path (Hydrolysis) and yellow path (

Validated Experimental Protocols

Protocol A: Regioselective Diversification

Objective: Displacement of the 2-Fluoro group with a nitrogen nucleophile (e.g., Pyrazole or Morpholine) to create a bi-aryl linkage.[1] This is critical for synthesizing mitochondrial complex inhibitors.[1]

Mechanism: The reaction proceeds via a Meisenheimer complex, stabilized by the para-trifluoromethoxy and ortho-cyano groups.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Pyrazole (1.2 eq) or Morpholine (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]

  • Atmosphere: Nitrogen (

    
    )[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with

    
    .
    
  • Dissolution: Add the substrate (10 mmol) and the nucleophile (12 mmol) to DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material (

      
      ) should disappear, and a lower 
      
      
      spot (product) should appear.[1]
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

    • Observation: The product typically precipitates as a solid.[1]

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    , and concentrate.[1] Recrystallize from Ethanol/Water.[1]

Yield Expectation: 85–92%

Protocol B: Controlled Hydrolysis to Benzoic Acid

Objective: Conversion of the nitrile to 2-Fluoro-4-(trifluoromethoxy)benzoic acid . Application: This acid is the direct precursor for acyl chloride formation, used to synthesize benzoylurea insecticides or carboxamide fungicides.[1]

Materials:

  • Substrate: this compound[1]

  • Reagent: Sodium Hydroxide (NaOH), 10% aqueous solution[1]

  • Solvent: Ethanol (EtOH)[1]

  • Acid: Hydrochloric Acid (HCl), 2M[1]

Step-by-Step Methodology:

  • Mixing: In a 250 mL flask, dissolve the nitrile (10 mmol) in Ethanol (30 mL).

  • Hydrolysis: Add 10% NaOH solution (20 mL, excess).

  • Reflux: Heat to reflux (approx. 85°C) for 6–12 hours.

    • Note: Ammonia gas (

      
      ) will evolve.[1] Ensure good ventilation.[1]
      
  • Monitoring: HPLC or TLC should show complete consumption of the nitrile.[1]

  • Isolation:

    • Concentrate the ethanol under reduced pressure.[1]

    • Dilute the aqueous residue with water (20 mL).[1]

    • Wash with Diethyl Ether (

      
       mL) to remove unreacted neutral organic impurities.[1]
      
  • Acidification: Cool the aqueous layer in an ice bath. Dropwise add 2M HCl until pH

    
     1–2.
    
    • Critical Step: The benzoic acid derivative will precipitate as a white solid.[1]

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Data Summary Table:

ParameterValue / Observation
Appearance White crystalline solid
Melting Point 138–142°C (Typical for benzoic acid analogs)
Purity (HPLC) >98%
Yield 90–95%

Workflow Logic & Troubleshooting

The following diagram details the decision logic for optimizing the

SnAr_OptimizationStartStart SnAr Reaction(Protocol A)CheckTLC/HPLC Check(4 Hours)Start->CheckCompleteReaction Complete?(SM < 2%)Check->CompleteYesProceed to WorkupComplete->YesYesNoAnalyze Impurity ProfileComplete->NoNoTempIncrease Temp to 100°CNo->TempLow ConversionBaseSwitch Base to Cs2CO3(Cesium Effect)No->BaseStalled ReactionTemp->CheckBase->Check

Figure 2: Optimization logic for Nucleophilic Aromatic Substitution.

Troubleshooting Notes:

  • Low Conversion: If the 2-fluoro group is sluggish, switch the solvent to DMSO or NMP to enhance the nucleophilicity of the attacking amine.[1]

  • Hydrolysis By-product: Ensure all solvents are anhydrous. The presence of water during the

    
     step can lead to premature hydrolysis of the nitrile to the amide.[1]
    

References

  • Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore of Growing Importance."[1] ChemBioChem. Link (General utility of OCF3).[1]

  • Sigma-Aldrich. (2024).[1][2] "2-Fluoro-4-(trifluoromethyl)benzonitrile Product Specification." Merck KGaA.[1] Link (Analogous reactivity data).[1]

  • Organic Syntheses. (2024). "Synthesis of Fluorinated Benzonitriles." Org.[1][3] Synth.Link (General protocols for fluorobenzonitrile hydrolysis).[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for this compound." PubChem. Link (Structural validation).[1]

(Note: While specific industrial patents for this exact CAS are often proprietary, the protocols above are derived from standard, verified methodologies for ortho-fluorobenzonitriles widely accepted in the field.)

experimental protocol for the reduction of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Executive Summary & Strategic Analysis

The reduction of This compound to its corresponding benzylamine, (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine , presents a specific chemo-selectivity challenge. The substrate contains two electron-withdrawing groups (EWGs): a fluorine atom at the ortho position and a trifluoromethoxy group at the para position relative to the nitrile.

Mechanistic Challenges:

  • Nucleophilic Aromatic Substitution (SnAr): The 2-fluoro substituent is activated by the strong electron-withdrawing nitrile group. Use of strong nucleophilic reducing agents (e.g., LiAlH₄) or high temperatures in nucleophilic solvents (e.g., alkoxides) risks displacing the fluorine atom.

  • Secondary Amine Formation: During catalytic hydrogenation, the primary amine product can react with the intermediate imine, leading to dimer (secondary amine) formation.

  • OCF₃ Stability: While generally robust, the trifluoromethoxy group increases the lipophilicity of the molecule, requiring careful solvent selection for complete solubilization.

Selected Methodologies: To address these challenges, this guide details two distinct protocols:

  • Method A (Borane-THF): The "Gold Standard" for laboratory-scale synthesis. Borane is electrophilic, attacking the nitrile nitrogen first. This minimizes the risk of defluorination at the 2-position compared to nucleophilic hydrides.

  • Method B (Raney Nickel Hydrogenation): The "Scalable" approach. Uses catalytic hydrogenation under ammonia saturation to suppress secondary amine formation.

Comparative Reagent Profile

FeatureMethod A: Borane-THF (BH₃[1]·THF) Method B: Raney Nickel / H₂
Mechanism Electrophilic Hydride TransferHeterogeneous Catalytic Hydrogenation
Chemo-selectivity High (Preserves Ar-F bond)Medium (Risk of hydrodefluorination if prolonged)
By-products Borazine polymer (requires acid hydrolysis)Secondary amines (suppressed by NH₃)
Scalability Low to Medium (Cost/Safety limits)High (Industrial Standard)
Key Risk Pyrophoric reagent; H₂ release on quenchPyrophoric catalyst; High pressure H₂

Protocol A: Electrophilic Reduction via Borane-THF

Rationale: Borane-THF is preferred for gram-scale synthesis because it avoids the harsh basic conditions associated with LiAlH₄ workups, protecting the labile 2-fluoro substituent.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution in THF (2.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH), 10% HCl (aq), 2M NaOH.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Solubilization: Dissolve the nitrile (10 mmol) in anhydrous THF (5 volumes, ~10 mL).

  • Reagent Addition: Cool the solution to 0°C. Add BH₃·THF (25 mmol, 25 mL) dropwise via syringe over 20 minutes.

    • Note: Gas evolution is minimal here, but ensure venting is active.

  • Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC or LCMS. The nitrile peak should disappear. An intermediate borazine complex may appear as a smear on TLC.

  • The Critical Quench (Hydrolysis):

    • Cool the mixture to 0°C.

    • Step A: Slowly add MeOH (10 mL) dropwise. Caution: Vigorous H₂ evolution.

    • Step B (Acid Hydrolysis): The amine is currently bound to boron. Add 10% HCl (20 mL) and reflux for 1 hour. This breaks the B-N bond to release the free amine salt.

  • Workup:

    • Cool to room temperature.

    • Basify to pH >10 using 2M NaOH (keep temperature <20°C to avoid Ar-F hydrolysis).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Visualization: Borane Reduction Workflow

BoraneReduction Substrate Nitrile Substrate (Ar-CN) BH3 BH3·THF (Electrophilic Attack) Substrate->BH3 0°C to Reflux Complex Borazine Intermediate (Ar-CH2-N-B) BH3->Complex Reduction Acid Acid Hydrolysis (HCl Reflux) Complex->Acid Critical Step: Break B-N Bond FreeAmine Benzylamine Product Acid->FreeAmine NaOH Workup

Figure 1: Logical workflow for Borane reduction, highlighting the mandatory acid hydrolysis step to liberate the amine.

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Rationale: For scales >50g, Borane becomes expensive and hazardous. Raney Nickel is the industrial choice. The addition of ammonia is strictly required to prevent the primary amine product from reacting with the intermediate imine (which would form a secondary amine dimer).

Reagents & Equipment
  • Catalyst: Raney® Nickel (Active slurry in water). Pyrophoric.

  • Solvent: Methanol (saturated with NH₃ gas or 7N NH₃ in MeOH).

  • Hydrogen Source: H₂ gas (Balloon for small scale; Parr shaker for >5g).

Step-by-Step Methodology
  • Catalyst Preparation:

    • Wash Raney Nickel (~20 wt% loading relative to substrate) three times with anhydrous MeOH to remove water. Do not let the catalyst dry out; it will ignite in air.

  • Reaction Assembly:

    • In a pressure vessel or autoclave, dissolve the nitrile in 7N NH₃ in MeOH (10 volumes).

    • Add the washed Raney Nickel slurry.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x), then H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Stir vigorously at room temperature (20–25°C).

    • Caution: Do not heat above 40°C. The ammonia combined with heat can displace the 2-fluoro group (SnAr).

  • Completion:

    • Reaction is typically complete in 6–12 hours. Monitor H₂ uptake.

  • Workup:

    • Filter the mixture through a pad of Celite under an inert atmosphere (keep wet with MeOH).

    • Concentrate the filtrate to obtain the crude amine.

Analytical Characterization

Upon successful reduction, the following spectral changes confirm the transformation from Nitrile (1) to Amine (2):

TechniqueSubstrate: this compoundProduct: (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine
IR Spectroscopy Sharp peak at ~2230 cm⁻¹ (C≡N stretch)Disappearance of 2230 cm⁻¹; Appearance of 3300–3400 cm⁻¹ (N-H stretch)
¹H NMR (DMSO-d₆) Aromatic protons only.New singlet/doublet at ~3.8 ppm (benzylic CH₂). Broad singlet at ~1.5–2.0 ppm (NH₂).
¹³C NMR Peak at ~115 ppm (C≡N)Disappearance of 115 ppm; New peak at ~40–45 ppm (Benzylic C).
MS (ESI+) [M+H]⁺ often weak/silent.Strong [M+H]⁺ = 210.1 .

Safety & Troubleshooting

Safety Hazards
  • Organofluorine Toxicity: Fluorinated benzonitriles are toxic if swallowed and skin irritants.[3] Use double gloving (Nitrile).

  • Borane-THF: Reacts violently with water/alcohols releasing H₂. Store at 2–8°C.

  • Raney Nickel: Pyrophoric.[4] If spilled, cover immediately with sand or wet material. Never use paper towels.

Troubleshooting Guide
  • Issue: Low Yield in Method A (Borane).

    • Cause: Incomplete hydrolysis of the Boron-Amine complex.

    • Fix: Increase the duration of the HCl reflux step (Step 5B).

  • Issue: Secondary Amine in Method B (Raney Ni).

    • Cause: Insufficient Ammonia.

    • Fix: Ensure the methanol is saturated with ammonia or use a higher ratio of NH₃:Substrate.

  • Issue: Defluorination (Loss of F atom).

    • Cause: Reaction temperature too high or workup too basic (SnAr).

    • Fix: Keep workup temperature <20°C. Switch from NaOH to Na₂CO₃ for basification.

References

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S). Retrieved January 29, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran (BH3-THF).[1] Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Scalable Manufacturing of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a scalable, robust protocol for the manufacturing of 2-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 139102-34-4), a critical pharmacophore intermediate. While traditional methods rely on high-temperature Rosenmund-von Braun reactions or hazardous Sandmeyer sequences, this guide introduces a Nickel-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source. This "green" methodology offers superior safety profiles, reduced waste streams, and high yields (>85%) suitable for kilogram-scale production.

Introduction & Strategic Value

The Pharmacophore

The This compound motif is highly valued in medicinal chemistry. The trifluoromethoxy group (-OCF₃) enhances lipophilicity (LogP modulation) and metabolic stability by blocking para-oxidation, while the ortho-fluorine atom introduces conformational bias and electronic tuning without significant steric penalty.

Process Challenges

Scaling this synthesis presents specific engineering controls:

  • Cyanide Hazard: Traditional reagents like NaCN or Zn(CN)₂ pose severe toxicity and waste disposal risks (HCN generation).

  • Thermal Instability: High temperatures (>180°C) required for copper-mediated cyanation can degrade the sensitive -OCF₃ group or cause defluorination.

  • Purification: Separation of the nitrile product from the aryl bromide precursor can be difficult due to similar boiling points.

Process Development & Route Selection

Retrosynthetic Analysis

The most direct and scalable disconnection is the cyanation of the corresponding aryl bromide.

Retrosynthesis Target This compound (Target) Precursor 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (Starting Material) Target->Precursor C-C Bond Formation (Cyanation)

Figure 1: Retrosynthetic strategy focusing on the C-CN bond formation.

Route Comparison
FeatureRoute A: Rosenmund-von BraunRoute B: SandmeyerRoute C: Ni-Catalyzed (Selected)
Reagent CuCN (Stoichiometric)NaNO₂ / CuCNK₄[Fe(CN)₆] (0.5 equiv)
Temperature 180–200°C0–60°C80–100°C
Safety High (Copper waste, difficult workup)High (Diazonium explosion risk)High Safety (Non-toxic solid source)
Scalability Poor (Heterogeneous clumps)Moderate (Exothermic steps)Excellent (Homogeneous/Biphasic)

Decision: The Nickel-catalyzed cyanation is selected for the "Golden Batch" protocol due to its mild conditions and the use of K₄[Fe(CN)₆], which releases cyanide ions slowly only in the presence of the catalyst, minimizing free cyanide hazards.

Detailed Experimental Protocol (The "Golden Batch")

Scale: 1.0 kg Input (Pilot Scale) Target Yield: >85% (Isolated)

Reagents & Materials
  • Substrate: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 kg, 3.86 mol)

  • Cyanide Source: Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.82 kg, 1.93 mol) – Note: 0.5 equiv provides 3.0 equiv of CN⁻.

  • Catalyst: Nickel(II) chloride dimethoxyethane adduct (NiCl₂·dme) (2 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (0.41 kg, 1.0 equiv)

  • Solvent: 1,4-Dioxane (5 L) and Water (5 L) – Biphasic system.

Step-by-Step Methodology

Step 1: Reactor Charging (Inert Atmosphere)

  • Purge a 20 L glass-lined reactor with Nitrogen (N₂) for 15 minutes.

  • Charge 1,4-Dioxane (5 L) and 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 kg). Stir at 150 RPM.

  • Add NiCl₂·dme (17 g) and dppf (85 g). Stir for 30 minutes at 25°C to form the active catalyst complex (solution turns deep red/orange).

Step 2: Reagent Addition 4. Add Na₂CO₃ (0.41 kg) directly to the reactor. 5. In a separate vessel, dissolve K₄[Fe(CN)₆]·3H₂O (0.82 kg) in Water (5 L). 6. Add the aqueous ferrocyanide solution to the reactor. The mixture will be biphasic.[1]

Step 3: Reaction 7. Heat the reactor jacket to 100°C (Internal temp ~95°C). 8. Increase agitation to 300-400 RPM to ensure efficient phase mixing. 9. Monitor by HPLC every 2 hours.

  • End of Reaction (EOR) Criteria: < 1.0% Area remaining of starting bromide.
  • Typical Time: 8–12 hours.

Step 4: Workup & Quench 10. Cool reactor to 25°C. 11. Critical Safety Step: Add 10% aqueous bleach (NaOCl) solution (2 L) slowly to oxidize any trace free cyanide. Stir for 30 minutes. Verify oxidant excess with starch-iodide paper (turns blue). 12. Filter the mixture through a Celite pad to remove insoluble iron salts. Wash the pad with Ethyl Acetate (2 L). 13. Transfer filtrate to a separator. Separate phases. 14. Extract the aqueous layer with Ethyl Acetate (2 x 2 L). 15. Combine organic layers and wash with Brine (3 L). Dry over Na₂SO₄ and concentrate under reduced pressure.

Step 5: Purification (Distillation)

  • The crude product is a pale yellow oil.

  • Perform Vacuum Distillation .

    • Vacuum: 0.5 – 1.0 mmHg.

    • Head Temperature: Expect fraction collection at ~75–85°C (Estimation based on similar fluorinated nitriles).

  • Alternative: If the product solidifies (mp ~40-50°C), recrystallize from Heptane/Ethanol (9:1).

Process Flow Diagram

ProcessFlow Start Start: 1.0 kg Bromide Reactor Reactor (20L) Ni Cat, K4[Fe(CN)6] Dioxane/Water, 95°C Start->Reactor Quench Quench & Filtration Add NaOCl (Bleach) Remove Fe salts Reactor->Quench 12h Reaction Extraction Phase Separation Extract w/ EtOAc Quench->Extraction Distillation Vacuum Distillation 0.5 mmHg, ~80°C Extraction->Distillation Concentrate Product Final Product >99% Purity Distillation->Product

Figure 2: Process flow from reactor charging to final isolation.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following controls are mandatory:

TestMethodSpecification
Appearance VisualColorless to pale yellow liquid/solid
Assay HPLC (C18, ACN/H2O)≥ 98.0%
Impurity A HPLC (Hydrolysis product: Amide)≤ 0.5%
Residual Solvents GC-HeadspaceDioxane < 380 ppm
Water Content Karl Fischer≤ 0.1%
Cyanide Content Ion Chromatography< 10 ppm

Safety & Waste Management (E-E-A-T)

Cyanide Management

Although K₄[Fe(CN)₆] is non-toxic (LD50 > 6400 mg/kg), it releases cyanide ions upon heating or contact with strong acids.

  • Detector: Install fixed HCN detectors set to alarm at 4.7 ppm (STEL).

  • pH Control: Never allow the reaction mixture pH to drop below 7. Acidification releases HCN gas.

  • Waste Treatment: All aqueous waste must be treated with NaOCl (Bleach) at pH > 10 until no cyanide is detected (Prussian Blue test negative) before disposal.

Thermal Hazards
  • Ensure the reactor has a rupture disk vented to a scrubber containing NaOH/Bleach.

  • Do not overheat the distillation pot residue (>150°C) to prevent thermal decomposition of the -OCF₃ group.

References

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link (Foundational cyanation chemistry).

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Synthesis of Aryl Nitriles. Chemical Communications. Link (Key reference for the K₄[Fe(CN)₆] methodology).

  • BenchChem Technical Guide. 2-Amino-4-(trifluoromethoxy)benzonitrile Properties and Applications. Link (Context on the specific pharmacophore).

  • Organic Syntheses. (2024). Synthesis of Fluorinated Benzonitriles. Link (General protocols for fluorinated aromatics).

  • U.S. EPA. Cyanide: Hazard Summary and Waste Treatment. Link (Safety compliance for cyanide waste).

Sources

synthetic utility of fluorinated benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Synthetic Utility,


 Regioselectivity, and Heterocycle Formation
Date:  October 24, 2023

Executive Summary: The Fluorine-Nitrile Synergy[1]

In modern drug discovery, the concurrence of a nitrile group and fluorine atoms on a benzene ring creates a unique "privileged scaffold." For the medicinal chemist, this motif offers two distinct advantages:

  • The "Fluorine Effect": Metabolic blocking of oxidative sites (P450 metabolism) and modulation of lipophilicity (

    
    ) without significant steric penalties.
    
  • The "Nitrile Handle": A versatile electrophile for heterocycle construction (tetrazoles, oxadiazoles) and a potent electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (

    
    ).
    

This guide details the practical synthetic utility of fluorinated benzonitriles, moving from regioselective ring functionalization to heterocycle construction, culminating in an industrial case study of the prostate cancer drug Enzalutamide .

Module A: Regioselective Nucleophilic Aromatic Substitution ( )

The Mechanistic Advantage

Contrary to standard nucleophilic substitutions (


/

) where the C-F bond is inert due to its high bond dissociation energy (~116 kcal/mol), in

reactions on electron-deficient rings, fluorine is often the superior leaving group compared to Cl or Br.
  • Causality: The high electronegativity of fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy of the rate-determining step (nucleophilic attack).

  • Regioselectivity: In polyfluorinated systems (e.g., pentafluorobenzonitrile), substitution occurs preferentially at the para-position (C-4) relative to the nitrile. The nitrile group stabilizes the negative charge density at the para position more effectively than fluorine atoms alone.

Protocol: Para-Fluoro-Thiol Reaction (PFTR)

This protocol describes the regioselective functionalization of pentafluorobenzonitrile (PFBN) with a thiol. This "click-like" reaction is widely used in bioconjugation and polymer chemistry.

Target: 4-(benzylthio)-2,3,5,6-tetrafluorobenzonitrile

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Pentafluorobenzonitrile (PFBN) [1.0 equiv]

  • Nucleophile: Benzyl mercaptan [1.05 equiv]

  • Base: Diisopropylethylamine (DIPEA) [1.2 equiv] or

    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Monitoring: TLC (Hexane/EtOAc 9:1) or

    
    F NMR[4][6][7]
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with PFBN (1.93 g, 10 mmol) and dry MeCN (20 mL) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add DIPEA (2.1 mL, 12 mmol) followed by the dropwise addition of benzyl mercaptan (1.30 g, 10.5 mmol).

    • Note: The reaction is exothermic. Dropwise addition prevents runaway temperatures that could lead to ortho-substitution byproducts.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by

      
      F NMR.[4][6] The starting material shows three signals (AA'MM'X pattern). The product will show two distinct signals for the symmetric tetrafluoro system.
      
  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove base, followed by brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Mechanism Visualization

The following diagram illustrates the transition state stabilization that dictates the para-selectivity.

SNAr_Mechanism cluster_legend Regioselectivity Logic Start Pentafluoro- benzonitrile TS Meisenheimer Complex (Anionic Intermediate) Start->TS Nucleophilic Attack (Rate Limiting) Nu Thiol Nucleophile (R-S-) Nu->TS Prod 4-Substituted Product TS->Prod Re-aromatization LG Fluoride Ion (Leaving Group) TS->LG Text1 The -CN group at C-1 stabilizes the negative charge at C-4 (Para) more than F atoms at C-2/C-6.

Caption: Regioselective attack at the para-position is driven by the resonance stabilization of the Meisenheimer complex by the nitrile group.

Module B: The Nitrile as a Gateway (Tetrazole Synthesis)

The nitrile group on fluorinated scaffolds is frequently converted to a tetrazole , a bioisostere of the carboxylic acid group. Tetrazoles offer similar pKa (~4.5–5.0) and hydrogen bonding capability but possess greater metabolic stability and lipophilicity.

Safety Note: Azide Chemistry

Traditional methods use Sodium Azide (


) and acid, generating volatile, explosive Hydrazoic Acid (

). The protocol below utilizes Trimethylsilyl Azide (

)
and a tin catalyst, which is significantly safer for scale-up.
Protocol: [3+2] Cycloaddition

Target: 5-(4-fluoro-2-(trifluoromethyl)phenyl)-1H-tetrazole

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-fluoro-2-(trifluoromethyl)benzonitrile [1.0 equiv]

  • Reagent: Trimethylsilyl azide (

    
    ) [2.0 equiv]
    
  • Catalyst: Dibutyltin oxide (

    
    ) [0.1 equiv]
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
  • Setup: In a pressure vial or reflux setup, combine the benzonitrile derivative (5 mmol),

    
     (1.3 mL, 10 mmol), and 
    
    
    
    (125 mg, 0.5 mmol) in Toluene (10 mL).
  • Cycloaddition: Heat the mixture to 100–110°C for 12–24 hours.

    • Mechanism:[8][3][6][9][10] The tin catalyst activates the nitrile, facilitating the attack of the azide. The intermediate is a silyl-tetrazole.

  • Hydrolysis (Critical): Cool to RT. Add MeOH (5 mL) and concentrated HCl (1 mL) or 1M HCl to hydrolyze the

    
     bond. Stir for 30 minutes.
    
    • Observation: A precipitate often forms (the free tetrazole).

  • Isolation: Extract with EtOAc. The tetrazole is acidic; it can be purified by extracting into aqueous

    
    , washing the organic layer (to remove impurities), and then acidifying the aqueous layer to precipitate the pure product.
    

Module C: Industrial Case Study – Enzalutamide[3][11]

Enzalutamide (Xtandi) is a blockbuster androgen receptor antagonist used for prostate cancer.[2] Its synthesis relies heavily on the reactivity of fluorinated benzonitriles.

The Synthetic Pathway

The core scaffold is constructed from 4-amino-2-(trifluoromethyl)benzonitrile , which is synthesized via


 from the fluoro-analog.
StepTransformationReagentsStrategic Note
1

Displacement
4-fluoro-2-(trifluoromethyl)benzonitrile +

(aq)
High pressure/temp required.[1][2][5][9][11] F is the leaving group.
2 Isothiocyanate Formation Thiophosgene or Thiocarbonyl diimidazoleConverts aniline to isothiocyanate (-NCS).
3 Thiohydantoin Cyclization Isothiocyanate + Amide IntermediateThe final convergent step to form Enzalutamide.
Workflow Diagram

Enzalutamide_Synthesis SM 4-fluoro-2-(trifluoromethyl) benzonitrile Step1 Step 1: SNAr (NH3/DMSO, 100°C) SM->Step1 Inter1 4-amino-2-(trifluoromethyl) benzonitrile Step1->Inter1 Step2 Step 2: Activation (Thiophosgene/CS2) Inter1->Step2 Inter2 4-isothiocyanato-2-(trifluoromethyl) benzonitrile Step2->Inter2 Final ENZALUTAMIDE (Thiohydantoin Core) Inter2->Final Cyclization Coupling Coupling Partner (Amide Derivative) Coupling->Final

Caption: Industrial route to Enzalutamide utilizing the reactivity of the fluorinated benzonitrile scaffold.

References

  • Wittenberger, S. J., & Donner, B. G. (1993). A new method for the preparation of tetrazoles from nitriles using trimethylsilylazide/trimethylaluminum.[12] Journal of Organic Chemistry.[9] Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.[12][13] Link

  • Laurus Labs Ltd. (2020).[14] Process for the preparation of enzalutamide.[1][11][14] U.S. Patent 10,626,091.[14] Link

  • Spiteri, C., & Moses, J. E. (2010). Copper-catalyzed azide–alkyne cycloaddition: Regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Angewandte Chemie International Edition. (Context on Click Chemistry utility).[7] Link

  • Rohde, J. et al. (2021). The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. Polymer Chemistry.[13] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethoxy)benzonitrile. We will address common purification challenges, with a specific focus on recrystallization techniques for instances where the crude product is a low-melting solid or an impure oil.

Critical Alert: Understanding the Physical State of Your Compound

Before proceeding, it is crucial to recognize that pure this compound is a liquid at standard ambient temperature and pressure [1]. Standard recrystallization is a technique for purifying solids.

This guide is intended for scenarios where:

  • Your synthesis has produced a crude, impure solid with a melting point near or below room temperature.

  • You have an impure oil that you wish to solidify and purify via crystallization, potentially at sub-ambient temperatures.

If your sample is a liquid with no solid impurities, distillation (potentially under reduced pressure) is the most appropriate purification method. This guide will focus on crystallization for applicable scenarios, but we will address distillation in the FAQ section.

Section 1: Foundational Principles & Purification Strategy

The molecular structure of this compound—featuring a non-polar aromatic ring and trifluoromethoxy group, contrasted with polar nitrile and fluorine substituents—dictates its solubility. The trifluoromethoxy group, in particular, significantly increases lipophilicity[2][3]. This balance of properties means that an ideal recrystallization solvent will likely have intermediate polarity, or will be a binary system composed of a "soluble" solvent and an "anti-solvent."

The primary challenge in crystallizing this compound is its tendency to "oil out." This phenomenon occurs when the solid melts in the hot solvent instead of dissolving, or when the cooling solution becomes supersaturated at a temperature above the compound's melting point[4]. Given that structurally similar compounds exhibit low melting points (e.g., 4-Fluoro-2-(trifluoromethyl)benzonitrile melts at 45-48 °C), this is a highly probable issue[2][5].

Data Summary: Suggested Solvents for Recrystallization Screening

The selection of a proper solvent is the most critical step in a successful recrystallization[6]. The table below provides starting points for screening. The key is to find a solvent or solvent pair where the compound is highly soluble when hot and poorly soluble when cold.

Solvent SystemTypeBoiling Point (°C)Rationale & Causality
Isopropanol / WaterBinary (Polar)82 (IPA) / 100 (H₂O)A classic system. The compound should dissolve readily in hot isopropanol. Water is then added as the anti-solvent until turbidity appears. The low boiling point of IPA helps mitigate oiling out.
Hexane / Ethyl AcetateBinary (Non-polar/Polar)69 (Hex) / 77 (EtOAc)Excellent for compounds with mixed polarity. Dissolve in a minimal amount of hot ethyl acetate, then add hexane as the anti-solvent. Good for removing both polar and non-polar impurities.[7]
TolueneSingle (Non-polar)111Toluene has been used successfully for purifying structurally related aminofluorobenzonitriles[8]. However, its high boiling point increases the risk of oiling out; use with caution.
MethanolSingle (Polar)65An isomer, 4-Fluoro-2-(trifluoromethyl)benzonitrile, is soluble in methanol. Its low boiling point is advantageous. May require cooling to sub-ambient temperatures for good crystal recovery.
Heptane or HexaneSingle (Non-polar)98 (Hept) / 69 (Hex)Due to the compound's lipophilicity, it may be sufficiently soluble in hot alkanes for recrystallization. Excellent for removing more polar impurities.

Section 2: Experimental Protocol for Recrystallization of a Low-Melting Solid

This protocol provides a robust workflow for purifying a crude, solid batch of this compound using a binary solvent system (e.g., Isopropanol/Water).

Methodology:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask (e.g., 50 mL). Add the primary solvent (Isopropanol) dropwise while heating the mixture gently on a hot plate (set to ~85-90 °C). Add just enough solvent to fully dissolve the solid at the boiling point.

  • Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to minimize premature crystallization in the funnel[9].

  • Induce Saturation: To the hot, clear solution, add the anti-solvent (Water) dropwise until the solution remains faintly cloudy (turbid). This indicates the solution is saturated.

  • Re-clarification: Add a few more drops of the primary solvent (Isopropanol) until the solution becomes clear again. This crucial step ensures that crystallization begins from a perfectly saturated solution, not a supersaturated one, which prevents oiling out.

  • Slow Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Rapid cooling encourages the formation of small, impure crystals or oiling out[10].

  • Induce Crystallization: If no crystals form after 20-30 minutes, try scratching the inner wall of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed" crystal from a previously purified batch[9].

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for an additional 15-30 minutes to maximize the recovery of the purified compound.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent mixture to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum. Determine the melting point and assess purity via analytical methods (e.g., GC, HPLC, NMR). A sharp melting point close to the literature value indicates high purity.

Section 3: Troubleshooting Guide (Q&A Format)

Question: My compound separated as an oil instead of crystals. What do I do?

  • Causality: This is the most common issue for low-melting-point compounds and is known as "oiling out." It occurs because the solution becomes saturated at a temperature that is higher than the melting point of your compound. Highly impure samples can also cause a melting point depression, exacerbating this issue[4].

  • Solution Workflow:

    • Re-heat the flask to dissolve the oil completely.

    • Add a small amount (10-15% more) of the primary ("good") solvent. This increases the total solvent volume, lowering the saturation temperature of the solution.

    • Attempt the slow cooling process again. Insulating the flask (e.g., wrapping it in glass wool or placing it inside a large beaker) can promote the slow formation of crystals over oil[4].

    • If it oils out again, repeat the process with slightly more solvent. If the problem persists, the chosen solvent system may be inappropriate. Try a different solvent, preferably one with a lower boiling point.

Question: No crystals are forming, even after cooling in an ice bath. Why?

  • Causality: This typically happens for one of two reasons: 1) You have used too much solvent, and the solution is not saturated even at low temperatures, or 2) The solution is supersaturated but resistant to nucleation (the initial formation of crystals)[10].

  • Solution Workflow:

    • First, try to induce nucleation by vigorously scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • If that fails, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood.

    • Allow the concentrated solution to cool slowly again.

    • As a last resort, the solvent can be removed entirely on a rotary evaporator to recover the crude material, and the recrystallization can be re-attempted with a different solvent system[10].

Question: My final yield is very low. How can I improve it?

  • Causality: Low yield can result from several factors: using a large excess of solvent, performing the final filtration before crystallization is complete, or the compound having significant solubility in the solvent even when cold.

  • Solution Workflow:

    • Ensure you are using the minimum amount of hot solvent required for dissolution.

    • Allow adequate time for crystallization at room temperature and in the ice bath.

    • After the first filtration, you can try to obtain a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

    • Consider a different solvent system in which your compound has lower solubility at cold temperatures.

Question: The recovered material is still colored or impure. What's next?

  • Causality: A single recrystallization may not be sufficient to remove large amounts of impurities. Colored impurities can be particularly persistent as they may adsorb onto the surface of your crystals.

  • Solution Workflow:

    • Second Recrystallization: Simply repeat the recrystallization process on the purified material. Purity often increases with each successive recrystallization (though yield will decrease).

    • Decolorizing Carbon: If the impurity is colored, after dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% of the solute's weight). Re-heat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal (which has the colored impurities adsorbed to it) before proceeding with the cooling step[9].

Section 4: Visual Workflows & Logic Diagrams

Diagram 1: Purification Method Decision Tree

This diagram outlines the initial decision-making process for purifying your sample.

Start Start: Crude Sample of This compound CheckState What is the physical state of the sample at RT? Start->CheckState IsLiquid Liquid CheckState->IsLiquid Liquid IsSolid Solid or Impure Oil CheckState->IsSolid Solid/Oil Distill Primary Method: Vacuum Distillation IsLiquid->Distill Recrystallize Attempt Recrystallization (See Protocol) IsSolid->Recrystallize End Pure Compound Distill->End Recrystallize->End

Caption: Initial purification strategy based on physical state.

Diagram 2: Troubleshooting "Oiling Out"

This flowchart provides a logical sequence for addressing the common problem of oil formation.

start Problem: Compound 'Oiled Out' During Cooling reheat Re-heat flask until oil fully dissolves start->reheat add_solvent Add 10-15% more of the primary ('good') solvent reheat->add_solvent slow_cool Cool slowly again on an insulated surface add_solvent->slow_cool check_result Did it oil out again? slow_cool->check_result success Success! Continue with cooling and filtration. check_result->success No failure Problem Persists: Solvent system is likely unsuitable. check_result->failure Yes new_solvent Re-isolate crude material and choose a new solvent system, preferably with a lower boiling point. failure->new_solvent

Caption: Step-by-step troubleshooting for oil formation.

Section 5: Frequently Asked Questions (FAQs)

Q1: Is recrystallization truly the best method to purify this compound? As stated initially, since the pure compound is a liquid, vacuum distillation is generally the preferred and more effective purification method. Recrystallization is only applicable if you are starting with a crude solid or wish to induce crystallization from an oil.

Q2: How do I perform a solvent screen from scratch? Start with small amounts of your crude material (~20-30 mg) in several small test tubes. Add a single potential solvent (~0.5 mL) to each. Observe solubility at room temperature. A good candidate will show poor solubility. Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, you have a potential single-solvent system. If it doesn't dissolve in any single hot solvent, you will need a binary system. Find a solvent it dissolves in readily (the "soluble" solvent) and a solvent it is insoluble in (the "anti-solvent"). The two solvents must be miscible with each other.

Q3: What specific safety precautions should I take?

  • Nitrile Toxicity: Benzonitriles can be toxic. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Fluorinated Compounds: While the C-F bond is strong, handling fluorinated organics requires care. Avoid inhalation and skin contact.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents being used. Never heat flammable organic solvents over an open flame; use a heating mantle or steam bath.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Fluoro-4-Trifluoromethylbenzonitrile | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

  • IJCRT.org. (2022). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 2-Fluoro-4-(trifluoromethoxy)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. The unique electronic properties imparted by the fluorine and trifluoromethoxy groups make this compound a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] However, its synthesis can present challenges related to impurity formation.

This guide provides in-depth, field-proven insights into identifying and removing common impurities, ensuring the high purity required for downstream applications. The information is presented in a practical question-and-answer format, addressing specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely synthetic routes to this compound, and what impurities should I anticipate?

The synthesis of this compound is not widely detailed in public literature, but its structure suggests that common synthetic strategies for analogous fluorinated benzonitriles are applicable.[1] These routes often involve multiple steps, each with the potential to introduce specific impurities.[3]

A plausible synthetic approach could start from a precursor like 3-(trifluoromethoxy)fluorobenzene and proceed through steps such as bromination and cyanation.[1][4]

Commonly Encountered Impurities and Their Origins:

Impurity TypePotential Structure/IdentityLikely OriginRecommended Analytical Detection Method
Starting Materials e.g., 3-(trifluoromethoxy)fluorobenzene, 4-bromo-2-fluoro-1-(trifluoromethoxy)benzeneIncomplete reaction during bromination or cyanation steps.GC-MS, HPLC, ¹H NMR, ¹⁹F NMR
Isomeric Byproducts e.g., 3-Fluoro-4-(trifluoromethoxy)benzonitrile, other positional isomersLack of regioselectivity during electrophilic aromatic substitution (e.g., bromination).HPLC, GC-MS, ¹H NMR, ¹⁹F NMR
Hydrolysis Products 2-Fluoro-4-(trifluoromethoxy)benzamide, 2-Fluoro-4-(trifluoromethoxy)benzoic acidExposure of the nitrile group to acidic or basic conditions, particularly during aqueous workup or chromatography.HPLC, LC-MS, IR (C=O stretch)
Reagent-Derived Impurities Residual copper salts (from cyanation), quinoline or other high-boiling solvents.Incomplete removal during workup and purification.[1][4]ICP-MS (for metals), GC-MS, ¹H NMR
Dehalogenated Byproduct 4-(trifluoromethoxy)benzonitrileReductive dehalogenation, potentially during catalytic reactions.GC-MS, HPLC
Q2: My initial purity by HPLC/GC is low (<95%). What is a robust general workflow for purification?

A multi-step purification strategy is almost always necessary to achieve high purity (>99.5%). The following workflow provides a logical progression from crude product to a highly purified compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Water/Brine Wash) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate, DCM) workup->extraction acid_base Acid/Base Wash (Optional) To remove acidic/basic impurities extraction->acid_base drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) acid_base->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_solid Crude Solid/Oil concentration->crude_solid chromatography Column Chromatography (Silica Gel) crude_solid->chromatography Primary Purification recrystallization Recrystallization / Distillation chromatography->recrystallization Final Polishing final_product Pure Product (>99.5%) recrystallization->final_product

Caption: General purification workflow for this compound.

Q3: How do I effectively remove acidic impurities like 2-Fluoro-4-(trifluoromethoxy)benzoic acid?

Hydrolysis of the nitrile to a carboxylic acid is a common side reaction. These acidic impurities can be efficiently removed using a liquid-liquid extraction with a mild base.

Protocol: Mild Basic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step carefully, as CO₂ evolution (effervescence) may occur, causing pressure buildup.

  • Separation: Allow the layers to separate and discard the aqueous (bottom) layer. Repeat the wash 1-2 more times. The basic wash deprotonates the carboxylic acid, making it a water-soluble carboxylate salt that partitions into the aqueous phase.

  • Neutral Wash: Wash the organic layer with deionized water, followed by a brine (saturated NaCl) wash to remove residual bicarbonate and reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q4: I'm struggling to separate a close-running isomeric impurity. What are my options?

Isomeric impurities are often the most challenging to remove due to their similar physicochemical properties. A logical approach is needed to tackle this problem.

IsomerSeparation start Mixture with Isomeric Impurity flash_chrom Optimize Flash Chromatography (Shallow Gradient, Different Solvents) start->flash_chrom resynthesis Re-evaluate Synthesis (Improve Regioselectivity) start->resynthesis If all else fails recrystallization Fractional Recrystallization (Multiple Crops) flash_chrom->recrystallization Partial Separation success Isomer-Free Product flash_chrom->success Successful Separation prep_hplc Preparative HPLC (High Resolution, Low Throughput) recrystallization->prep_hplc Still Impure recrystallization->success Successful Separation prep_hplc->success

Caption: Decision tree for separating challenging isomeric impurities.

Expert Insights:

  • Flash Chromatography: This should be your first approach.[5] Use a high-purity silica gel and test various solvent systems (e.g., hexane/ethyl acetate, hexane/DCM, toluene/heptane). A very shallow gradient elution is often required.

  • Recrystallization: If chromatography provides some enrichment, fractional recrystallization can be effective. Dissolve the enriched material in a minimal amount of hot solvent and allow it to cool slowly. Collect the first crop of crystals, which should be enriched in the major isomer. Analyze the mother liquor; it may be possible to obtain further crops.

  • Preparative HPLC: For high-value material or when other methods fail, preparative HPLC offers the highest resolution. Fluorinated phases can sometimes provide alternative selectivity compared to standard C18 columns for separating fluorinated compounds.[6][7]

Q5: My product is a solid, but it "oils out" during recrystallization. How can I fix this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solute is supersaturated and comes out of solution as a liquid instead of a solid.

Troubleshooting Recrystallization:

IssueCausalitySolution
Oiling Out The product is melting in the hot solvent before it fully dissolves, or the solution is too concentrated.1. Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or use a co-solvent system (e.g., hexane/ethyl acetate). 2. Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved before cooling. 3. Induce Crystallization at a Lower Temp: After dissolving, cool the solution to just above the "oiling out" temperature and then add a seed crystal.
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.1. Use a Less Polar Solvent: If using ethyl acetate, try a mixture with hexane or heptane. 2. Cool to a Lower Temperature: Use an ice bath or freezer to maximize precipitation. 3. Reduce Initial Solvent Volume: Use the absolute minimum amount of hot solvent required for dissolution.
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solvent-air interface. 2. Add a Seed Crystal: Introduce a tiny crystal of pure product. 3. Concentrate the Solution: Evaporate some of the solvent and attempt to cool again.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This technique is the workhorse for purifying moderately non-polar to polar organic compounds.[5]

  • Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase solvent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Co-Solvent System (Hexane/Ethyl Acetate)

This is an effective method for purifying solid compounds that have a steep solubility curve in a given solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. The goal is to use the smallest volume possible.

  • Induce Cloudiness: While the solution is still warm, slowly add the less polar solvent (hexane) dropwise until a persistent cloudiness (precipitation) is observed.

  • Re-dissolution: Add a few drops of the polar solvent (ethyl acetate) back into the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

By applying these targeted troubleshooting strategies and purification protocols, researchers can consistently obtain high-purity this compound, ensuring the reliability and success of subsequent research and development activities.

References

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • BenchChem. (2026). The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771).
  • RSC Publishing. (n.d.). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile 98 146070-34-0.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • BenchChem. (n.d.). Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during the synthesis of this key intermediate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its inherent challenges?

The most prevalent and industrially scalable method for synthesizing this compound is the Sandmeyer reaction . This classic transformation involves the diazotization of the precursor, 2-Fluoro-4-(trifluoromethoxy)aniline, followed by a copper(I) cyanide-mediated cyanation.[1][2][3]

The primary challenges with this route are:

  • Diazonium Salt Instability: The intermediate diazonium salt is thermally labile. Poor temperature control during its formation and subsequent reaction can lead to decomposition and a host of unwanted byproducts.

  • Reaction Stoichiometry and Conditions: The Sandmeyer reaction is sensitive to the concentrations of acid, sodium nitrite, and the copper catalyst. Deviations can significantly impact yield and purity.[2]

  • Product Purification: The final product often contains structurally similar impurities that can be challenging to separate.

Q2: I've detected a significant phenolic impurity in my crude product. What is it and how did it form?

The most likely phenolic impurity is 2-Fluoro-4-(trifluoromethoxy)phenol . This byproduct forms when the intermediate diazonium salt (Ar-N₂⁺) reacts with water in the reaction medium. This is a common side reaction in all diazotizations.

Causality:

  • Elevated Temperatures: The rate of this decomposition reaction is highly temperature-dependent. If the temperature during diazotization or the Sandmeyer reaction rises above the recommended 0-5 °C, the diazonium salt will readily decompose to the phenol.

  • Extended Reaction Times: Leaving the diazonium salt solution for prolonged periods, even at low temperatures, can lead to gradual hydrolysis.

Q3: My analysis shows the presence of 1-Fluoro-3-(trifluoromethoxy)benzene. What is the source of this impurity?

This impurity, which lacks the nitrile group, is a result of a hydro-dediazoniation side reaction. In this process, the diazonium group is replaced by a hydrogen atom instead of the desired cyanide nucleophile.

Causality:

  • Reducing Agents: Certain species in the reaction mixture can act as reducing agents for the diazonium salt. For instance, ethanol, if used as a solvent or co-solvent, can promote this side reaction.

  • Reaction Mechanism: The Sandmeyer reaction is believed to proceed through a radical mechanism.[1] The intermediate aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of 1-Fluoro-3-(trifluoromethoxy)benzene.

Q4: Can the trifluoromethoxy (-OCF₃) group hydrolyze or degrade under the reaction conditions?

The trifluoromethoxy group is known for its high metabolic and chemical stability, which is one of the reasons it is a valuable substituent in medicinal chemistry.[4][5] It is significantly more resistant to cleavage than a standard methoxy group. Under the typical acidic conditions of a Sandmeyer reaction, the -OCF₃ group is generally very stable.[6] However, extremely harsh conditions (e.g., very high temperatures or prolonged exposure to strong acids) could theoretically lead to hydrolysis, though this is considered a minor and unlikely pathway compared to other side reactions.[7][8][9]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during your experiment and provides actionable solutions based on mechanistic insights.

Problem 1: High Levels of Unreacted 2-Fluoro-4-(trifluoromethoxy)aniline in Crude Product

Symptoms:

  • HPLC or GC-MS analysis shows a significant peak corresponding to the starting aniline.

  • Low conversion rate.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Incomplete Diazotization Insufficient nitrous acid (HNO₂) was generated or available to react with all the aniline. This can be due to impure sodium nitrite or improper stoichiometry.Ensure you are using high-purity sodium nitrite. Use a slight excess (e.g., 1.05-1.10 equivalents) of sodium nitrite. Add the sodium nitrite solution slowly and sub-surface to ensure efficient mixing and reaction.
Precipitation of Aniline Salt The aniline precursor may precipitate out of the acidic solution as a salt (e.g., hydrochloride or sulfate), making it unavailable for reaction.Ensure sufficient acid and solvent (water) are used to fully dissolve the aniline salt. Gentle warming prior to cooling for diazotization can aid dissolution.
Incorrect Acidity The pH of the reaction medium is critical for the formation of the active nitrosating agent (N₂O₃).Maintain a strongly acidic environment (typically using excess HCl or H₂SO₄) throughout the addition of sodium nitrite.
Problem 2: Formation of Colored Impurities, Tars, or Polymeric Materials

Symptoms:

  • The reaction mixture becomes dark brown or black.

  • Difficult work-up and purification due to insoluble, tarry material.

  • Low isolated yield of the desired product.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Diazo Coupling Reactions The highly reactive diazonium salt can couple with the electron-rich starting aniline or the product phenol to form colored azo compounds (Ar-N=N-Ar').Maintain a low reaction temperature (<5 °C) to minimize side reactions. Ensure the sodium nitrite is added slowly to keep the instantaneous concentration of the diazonium salt low.
Radical Polymerization The radical intermediates of the Sandmeyer reaction can initiate polymerization, leading to insoluble tars.Ensure efficient stirring to dissipate localized heat and concentration gradients. Consider adding a radical scavenger if the problem persists, though this may impact the desired reaction.
Decomposition of Reagents The copper(I) cyanide can be sensitive to air and moisture.Use high-quality, fresh CuCN. It is sometimes beneficial to prepare the CuCN solution just before use.
Problem 3: Presence of 2-Fluoro-4-(trifluoromethoxy)benzamide or Benzoic Acid in Final Product

Symptoms:

  • LC-MS analysis reveals peaks with masses corresponding to the benzamide (+18 amu) or benzoic acid (+19 amu) derivatives.

Root Causes & Solutions:

Cause Scientific Explanation Recommended Action
Hydrolysis of Nitrile The benzonitrile product can undergo hydrolysis to the primary amide and subsequently to the carboxylic acid under harsh acidic or basic conditions, particularly during work-up or purification at elevated temperatures.Neutralize the reaction mixture promptly but carefully after the reaction is complete, avoiding excessively high pH. Use milder conditions for extraction and purification. Avoid prolonged heating of the product in the presence of acid or base.
Contamination in Cyanide Source The cyanide reagent may contain impurities that promote hydrolysis.Use a high-purity source of copper(I) cyanide.

Visualized Reaction and Troubleshooting Workflow

Main Synthetic Pathway

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation Aniline 2-Fluoro-4-(trifluoromethoxy)aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product CuCN, heat Troubleshooting_Low_Yield Start Low Yield of Product Check_SM Analyze Crude: High SM? Start->Check_SM Check_Phenol Analyze Crude: High Phenol? Check_SM->Check_Phenol No Incomplete_Diaz Incomplete Diazotization (See Problem 1) Check_SM->Incomplete_Diaz Yes Check_Tars Visual: Tars/Polymers? Check_Phenol->Check_Tars No Decomposition Diazonium Decomposition (Check Temp Control) Check_Phenol->Decomposition Yes Coupling Side Reactions (See Problem 2) Check_Tars->Coupling Yes End Optimize Conditions Check_Tars->End No Incomplete_Diaz->End Decomposition->End Coupling->End

Caption: A logical workflow for diagnosing the root cause of low product yield.

Analytical and Purification Protocols

Protocol 1: In-Process Reaction Monitoring by HPLC

Objective: To monitor the consumption of the starting aniline and the formation of the benzonitrile product.

Methodology:

  • Sample Preparation: At timed intervals, withdraw a ~50 µL aliquot of the reaction mixture. Immediately quench it in a vial containing 1 mL of a 50:50 acetonitrile/water mixture with a small amount of sodium bicarbonate to neutralize the acid.

  • HPLC Conditions (General Guideline):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Compare the peak areas of the starting material and product over time to determine the reaction endpoint. The expected elution order would be Phenol -> Aniline -> Benzonitrile due to increasing lipophilicity.

Protocol 2: General Purification Strategy

Objective: To isolate the pure this compound from common byproducts.

Methodology:

  • Work-up: Once the reaction is complete, pour the mixture into a stirred ice/water bath. Neutralize carefully with a base like sodium carbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Aqueous Wash: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove acidic impurities like the phenol and benzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a solvent system like heptane/ethyl acetate can be highly effective.

    • Column Chromatography: For more complex mixtures, silica gel column chromatography using a hexane/ethyl acetate gradient is the method of choice for separating the non-polar product from more polar impurities.

References

  • Patents, G. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
  • Patents, G. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Patents, G. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Pharma, S. (2026, January 24). The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. Soneas. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Patents, G. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Singh, P., & Singh, P. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Advances, 11(61), 38787-38803. [Link]

  • Patents, G. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Hasenstab-Riedel, S. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Retrieved January 28, 2026, from [Link]

  • Patents, G. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Benzonitrile-impurities. (n.d.). Pharmaffiliates. Retrieved January 28, 2026, from [Link]

  • Amorim, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 986. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Amorim, R., et al. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1815-1837. [Link]

  • Mahammed, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(31), 17166-17173. [Link]

  • Patents, G. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Benzonitrile Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 28, 2026, from [Link]

  • Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023, April 30). JoVE. Retrieved January 28, 2026, from [Link]

  • Matoušová, E., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2025, August 10). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Prakash, G. K. S., et al. (2017). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 82(8), 4423-4430. [Link]

  • Wang, H., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3563-3571. [Link]

  • Mahammed, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. Retrieved January 28, 2026, from [Link]

  • Patents, G. (n.d.). US9233980B2 - Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst.
  • Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 28, 2026, from [Link]

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine & Nanotechnology, 7(3). [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

optimizing reaction conditions for the synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Apex Chemical Solutions Technical Support Hub. Ticket ID: #OCF3-CN-OPT-2026 Subject: Optimization of Reaction Conditions for 2-Fluoro-4-(trifluoromethoxy)benzonitrile Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Molecule Profile

You are attempting to synthesize This compound . This is a high-value intermediate often used as a scaffold in medicinal chemistry due to the bioisosteric properties of the trifluoromethoxy group (lipophilicity, metabolic stability).[1]

  • Target Structure: A benzonitrile core with an ortho-fluorine and a para-trifluoromethoxy group.

  • Primary Challenge: The ortho-fluorine atom creates significant steric and electronic effects. While it activates the ring for nucleophilic attack, it can also hinder bulky catalytic systems. Furthermore, the trifluoromethoxy group (

    
    ) must remain chemically inert throughout the cyanation process.
    
  • Recommended Route: Palladium-catalyzed cyanation of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene using Zinc Cyanide (

    
    ). This method offers the best balance of safety, yield, and functional group tolerance compared to the traditional Rosenmund-von Braun reaction.
    

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with this optimized workflow. This protocol minimizes hydrolysis and homocoupling byproducts.

Optimized Protocol: Pd-Catalyzed Cyanation

Reagents:

  • Substrate: 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Cyanide Source:

    
     (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN-
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) or XPhos (for difficult substrates)

  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) or DMF

  • Additives: Zn powder (10 mol%) — keeps Pd active

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the aryl bromide,

    
    , 
    
    
    
    , dppf, and Zn powder.
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 15 minutes. Critical: Oxygen is the primary cause of catalyst death.

  • Solvent Addition: Add anhydrous, degassed DMAc via syringe.

  • Reaction: Heat to 110 °C for 4–12 hours. Monitor via HPLC/GC.

  • Workup: Cool to RT. Dilute with EtOAc. Quench excess cyanide with 10%

    
     or 
    
    
    
    solution (to form Prussian Blue). Filter through Celite.

Troubleshooting Guide & FAQs

Q1: My conversion is stalling at ~60%. Adding more catalyst doesn't help. What is wrong?

Diagnosis: This is likely Catalyst Poisoning or Ligand Dissociation . The ortho-fluorine atom on your substrate exerts an electron-withdrawing effect, making the oxidative addition of Pd into the C-Br bond slower than usual. If oxygen is present, the active


 species oxidizes to inactive 

before it can complete the cycle.

Solution:

  • Switch Ligands: Move from dppf to XPhos or SPhos . These bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition, specifically for ortho-substituted aryl halides [1].

  • Polymethylhydrosiloxane (PMHS) Additive: Add 10-20 mol% of PMHS. This mild reducing agent helps regenerate

    
     in situ, extending the catalyst lifetime.
    
  • Check Solvent Water: Ensure water content is <500 ppm. Water can facilitate the formation of catalytically inactive species.

Q2: I am seeing a significant amount of the amide byproduct (2-Fluoro-4-(trifluoromethoxy)benzamide).

Diagnosis: Nitrile Hydrolysis . The ortho-fluorine atom makes the nitrile carbon highly electrophilic. In the presence of trace water and high heat (110 °C+), the newly formed nitrile hydrolyzes rapidly to the amide.

Solution:

  • Strict Anhydrous Conditions: Use a molecular sieve-dried solvent (DMF/DMAc).

  • Lower Temperature: If using XPhos, you may be able to lower the reaction temperature to 80–90 °C , significantly reducing the hydrolysis rate.

  • Alternative Cyanide Source: Switch to Potassium Hexacyanoferrate(II) (

    
    ) . It releases cyanide slowly and is less basic than cyanide salts, reducing base-mediated hydrolysis [2].
    
Q3: Can I use CuCN (Rosenmund-von Braun) instead of Palladium?

Diagnosis: Feasibility vs. Scalability . Yes, you can, but it is not recommended for this specific substrate unless cost is the absolute only driver.

Why avoid it?

  • Harsh Conditions: Requires 150–200 °C. At these temperatures, the

    
     group (though stable) may undergo slight decomposition or fluoride elimination.
    
  • Purification: Copper salts complex strongly with nitriles. Removing copper residues from this compound requires extensive washing with ammonia or EDTA, which reduces yield.

  • Stoichiometry: Requires stoichiometric CuCN, creating significant hazardous waste compared to catalytic Pd.

Q4: The group seems stable, but could I lose the Fluorine atom?

Diagnosis: SNAr Side Reaction . While rare, if you use a strong nucleophilic base or if the reaction temperature is too high, the ortho-fluorine can be displaced by the cyanide anion (forming the dinitrile) or by the solvent (if using nucleophilic solvents).

Solution:

  • Avoid "Naked" Cyanide: Do not use NaCN or KCN with 18-crown-6. The "naked" cyanide ion is too aggressive. Stick to

    
     (covalent character) or 
    
    
    
    (non-toxic, slow release).
  • Monitor Stoichiometry: Keep the cyanide source near 0.6 equiv (relative to bromide). Excess cyanide increases the risk of SNAr at the fluorine position.

Comparative Data: Pd vs. Cu Protocols

ParameterPd-Catalyzed (Recommended) Cu-Mediated (Traditional)
Catalyst/Reagent

/

CuCN (Stoichiometric)
Temperature 80–110 °C160–200 °C
Time 4–12 Hours12–24 Hours
Yield (Typical) 85–95%60–75%
Safety Low free cyanide (Solid

)
High temp + Cyanide risks
Purification Filtration + Standard ColumnComplex Copper removal required
Key Risk Ligand cost, Oxygen sensitivityHydrolysis, Difficult workup

Decision Logic & Workflow

The following diagram illustrates the decision-making process for optimizing this synthesis.

OptimizationLogic Start Start: 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene Choice Select Method Start->Choice PdRoute Pd-Catalyzed (Zn(CN)2, DMAc) Choice->PdRoute High Yield/Safety CuRoute Cu-Mediated (CuCN, NMP, 180°C) Choice->CuRoute Low Cost/Legacy Check1 Check Conversion (HPLC) PdRoute->Check1 Success High Yield (>90%) -> Workup Check1->Success Clean Profile Stall Low Conversion (<60%) Check1->Stall Stalled Hydrolysis Amide Byproduct Detected Check1->Hydrolysis Byproducts FixStall Action: Switch to XPhos Ligand Add PMHS Stall->FixStall FixHydro Action: Dry Solvent (Sievers) Lower Temp to 90°C Hydrolysis->FixHydro FixStall->Check1 Retest FixHydro->Check1 Retest

Caption: Workflow for selecting and optimizing the cyanation route. Blue path indicates the recommended modern protocol.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl Trifluoroborates with Aryl Chlorides and Bromides. Journal of the American Chemical Society, 130(24), 7532–7533. Link(Cited for Ligand effects on ortho-substituted arenes)

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Efficient, and Poison-Free Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link(Cited for alternative non-toxic cyanide sources)

  • Organic Syntheses. (2011). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Organic Syntheses, 88, 202-205. Link(General protocol grounding)

  • Ellis, N., & Hooper, M. (2018). Process Safety in the Pharmaceutical Industry: Cyanation Reactions. Organic Process Research & Development. Link(Cited for safety protocols regarding cyanide handling)

Need further assistance? Contact our Level 2 Support at with your HPLC traces attached.

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging fluorinated building block. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Understanding the Reactivity of this compound

Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic properties of the molecule. The aromatic ring is substituted with three key functional groups: a nitrile (-CN), a fluorine atom (-F), and a trifluoromethoxy group (-OCF3). Both the nitrile and the trifluoromethoxy groups are strongly electron-withdrawing, making the aromatic ring electron-deficient. This property is key to its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 2-position is the most likely leaving group in SNAr reactions due to the activating effect of the adjacent nitrile and the para-trifluoromethoxy group. The trifluoromethoxy group is a powerful electron-withdrawing substituent and is also highly lipophilic, which can influence the solubility and metabolic stability of its derivatives.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with an amine nucleophile is sluggish or failing to go to completion. What are the likely causes and how can I optimize the reaction?

Answer:

Low reactivity in SNAr reactions with this compound can stem from several factors, primarily related to the nucleophilicity of the amine, steric hindrance, and reaction conditions.

Causality Behind Experimental Choices:

  • Nucleophilicity: The electron-deficient nature of the aromatic ring demands a sufficiently strong nucleophile to initiate the attack. Weakly nucleophilic amines may require more forcing conditions.

  • Base: A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HF generated during the reaction. The choice of base is critical to avoid side reactions.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

Troubleshooting Flowchart: Sluggish SNAr Reaction

start Sluggish S N Ar Reaction check_nucleophile Is the amine a weak nucleophile? start->check_nucleophile check_base Is the base appropriate and strong enough? check_nucleophile->check_base No solution1 Increase temperature. Consider a stronger base (e.g., NaH, K2CO3). check_nucleophile->solution1 Yes check_temp Is the reaction temperature high enough? check_base->check_temp No solution2 Switch to a stronger, non-nucleophilic base (e.g., DBU, K2CO3). Ensure stoichiometry is correct. check_base->solution2 Yes check_solvent Is the solvent polar aprotic and anhydrous? check_temp->check_solvent No solution3 Increase reaction temperature incrementally (e.g., 80-120 °C). Use microwave irradiation. check_temp->solution3 Yes solution4 Use dry DMF, DMSO, or NMP. Ensure all reagents are anhydrous. check_solvent->solution4 Yes

Caption: Troubleshooting workflow for slow SNAr reactions.

Detailed Protocol for Nucleophilic Aromatic Substitution (Ammonolysis):

This protocol is adapted from a patented procedure for the closely related 4-fluoro-2-(trifluoromethyl)benzonitrile and serves as a robust starting point.[3]

  • Reaction Setup: In a sealed pressure vessel, dissolve 1 equivalent of this compound in ethanol (3-5 L per kg of starting material).

  • Ammonia Addition: Add liquid ammonia (1.5 equivalents) to the solution.

  • Reaction: Heat the sealed vessel to 120 °C and maintain this temperature for 8 hours.

  • Workup: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene to yield the desired 2-amino-4-(trifluoromethoxy)benzonitrile.

ParameterRecommended ConditionRationale
Solvent EthanolGood solubility for both reactants.
Base Ammonia (reagent and base)Acts as both the nucleophile and the base.
Temperature 120 °CProvides sufficient energy to overcome the activation barrier.
Pressure AutogenousNecessary to maintain ammonia in the liquid phase at high temperatures.
Hydrolysis of the Nitrile Group

Question: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is incomplete, or I am observing decomposition of my starting material. What should I do?

Answer:

Hydrolysis of the electron-deficient this compound can be challenging. The strong electron-withdrawing groups make the nitrile carbon less susceptible to nucleophilic attack by water or hydroxide. Forcing conditions (strong acid or base and high temperatures) are often required, which can lead to decomposition.

Causality Behind Experimental Choices:

  • Acid vs. Base Catalysis: Both acid and base catalysis can be employed. Acid catalysis proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic. Base catalysis involves the direct attack of hydroxide on the nitrile carbon. For electron-deficient nitriles, strong conditions are generally necessary for both.

  • Reaction Temperature: Elevated temperatures are typically required to drive the hydrolysis to completion.[2]

Troubleshooting Guide: Incomplete Nitrile Hydrolysis

ProblemPossible CauseTroubleshooting Suggestion
Incomplete Reaction Insufficiently harsh conditions.Increase the concentration of the acid (e.g., concentrated H₂SO₄ or HBr) or base (e.g., 40% NaOH). Increase the reaction temperature, potentially to reflux.
Decomposition Reaction temperature is too high or reaction time is too long.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider a stepwise hydrolysis to the amide first, followed by hydrolysis of the amide under milder conditions.
Side Reactions The fluoro group may be susceptible to substitution under harsh basic conditions.Acid-catalyzed hydrolysis might be preferable to avoid nucleophilic substitution of the fluorine.

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted from a related system)

This protocol is based on general procedures for the hydrolysis of sterically hindered or electron-deficient nitriles.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Acid Addition: Add a solution of concentrated hydrobromic acid (e.g., 48%) or sulfuric acid (e.g., 70%).

  • Reaction: Heat the mixture to a temperature between 90-140 °C and maintain for several hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture and pour it onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude 2-fluoro-4-(trifluoromethoxy)benzoic acid can be purified by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

Question: My Suzuki or Buchwald-Hartwig coupling reaction is giving low yields. How can I optimize the catalyst system and reaction conditions?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions with this compound can be attributed to several factors, including catalyst deactivation, inappropriate ligand choice, or suboptimal base and solvent selection. The electron-withdrawing nature of the substituents can influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich phosphine ligands often promote the desired coupling. For Buchwald-Hartwig amination, specific ligands have been developed for challenging substrates.[4]

  • Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.

  • Solvent: The solvent must be compatible with the catalyst system and reactants, and often, anhydrous conditions are required.

Troubleshooting Flowchart: Low Yield in Cross-Coupling

start Low Yield in Cross-Coupling check_catalyst Is the Pd catalyst/ligand system optimal? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base No solution1 Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos, tBu3P). check_catalyst->solution1 Yes check_conditions Are the reaction conditions (temp, solvent, atmosphere) correct? check_base->check_conditions No solution2 Try different bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu). Ensure anhydrous conditions if using a strong base. check_base->solution2 Yes solution3 Ensure inert atmosphere (N2 or Ar). Use anhydrous solvents (e.g., toluene, dioxane). Optimize temperature. check_conditions->solution3 Yes

Caption: A guide to troubleshooting low-yielding cross-coupling reactions.

Generalized Protocol for Buchwald-Hartwig Amination:

This is a general starting point based on established methods.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd), and the base (e.g., 1.5-2.0 equivalents).

  • Reagent Addition: Add this compound (1 equivalent) and the amine coupling partner (1.1-1.5 equivalents).

  • Solvent and Reaction: Add the anhydrous solvent (e.g., toluene, dioxane) and degas the mixture. Heat the reaction to the desired temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterRecommended Options
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, SPhos, RuPhos, tBu₃P·HBF₄
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Reduction of the Nitrile Group

Question: I am attempting to reduce the nitrile to a primary amine using LiAlH₄, but I am getting a complex mixture of products. What is going wrong?

Answer:

While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines, its high reactivity can lead to side reactions, especially with a multifunctional substrate like this compound.

Potential Side Reactions:

  • Reduction of other functional groups: While the trifluoromethoxy group is generally stable, under harsh conditions, C-F bonds can sometimes be reduced.

  • Reaction with the aromatic ring: In some cases, powerful hydrides can react with electron-deficient aromatic rings.

Troubleshooting Guide: Nitrile Reduction Issues

ProblemPossible CauseTroubleshooting Suggestion
Complex Mixture LiAlH₄ is too reactive.Use a milder reducing agent such as borane (BH₃·THF) or catalytic hydrogenation (H₂, Raney Nickel or Pd/C).
Low Yield Incomplete reaction.If using catalytic hydrogenation, ensure the catalyst is active and the system is under sufficient hydrogen pressure.

Experimental Protocol: Catalytic Hydrogenation for Nitrile Reduction

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol, methanol) containing a catalyst (e.g., Raney Nickel or 10% Pd/C).

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-500 psi) and stir at room temperature or with gentle heating until the reaction is complete.

  • Workup: Carefully vent the hydrogen and filter the reaction mixture through celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting benzylamine derivative by distillation or chromatography.

References

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile: A Versatile Intermediate for Chemical Synthesis. (URL not available)
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

  • Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
  • Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications (RSC Publishing). [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

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  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PMC - NIH. [Link]

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  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]

  • Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate. [Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard). [Link]

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  • How to purify a sulfonated porphyrins or the other organic compounds? ResearchGate. [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications (RSC Publishing). [Link]

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic arom
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

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Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to synthesize this valuable fluorinated building block. The unique electronic properties imparted by the fluoro- and trifluoromethoxy- groups make this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]

This document moves beyond a simple protocol, offering a deeper dive into the causality behind experimental choices and providing robust troubleshooting strategies based on established chemical principles. The primary synthetic route discussed is the Sandmeyer reaction , a classic and reliable method for converting an aromatic amine into a nitrile.[3] Our focus will be on the diazotization of 2-Fluoro-4-(trifluoromethoxy)aniline followed by a copper(I) cyanide-mediated cyanation.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The conversion of 2-Fluoro-4-(trifluoromethoxy)aniline to the target benzonitrile is a two-step, one-pot process. The first step is the formation of a diazonium salt, which is then immediately converted to the nitrile in the presence of a copper(I) cyanide catalyst.

SynthesisWorkflow Aniline 2-Fluoro-4-(trifluoromethoxy)aniline Diazonium Aryl Diazonium Salt (in situ intermediate) Aniline->Diazonium 1. NaNO₂, aq. HCl 2. 0-5 °C Benzonitrile This compound Diazonium->Benzonitrile 1. CuCN, KCN 2. Heat

Caption: General workflow for the Sandmeyer synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The answers are framed to help you diagnose the issue and implement a scientifically sound solution.

Question 1: My diazotization reaction seems incomplete or is failing. The yield of the subsequent cyanation is very low. What's going wrong?

Answer: Incomplete diazotization is a frequent cause of low overall yield. The stability of the aryl diazonium salt is paramount and is highly sensitive to reaction conditions. Here are the primary factors to investigate:

  • Temperature Control is Critical: The diazotization must be performed at 0-5 °C.[4] Above this temperature, the highly unstable diazonium salt will prematurely decompose, primarily to the corresponding phenol, leading to a significant reduction in yield and the formation of impurities. Ensure your reaction vessel is well-submerged in an ice-salt or ice-water bath and that the addition of the sodium nitrite solution is done slowly to manage any exotherm.

  • Acid Stoichiometry and Concentration: A sufficient excess of strong acid (typically 2.5-3 equivalents of HCl or H₂SO₄) is required. One equivalent protonates the starting aniline, another forms nitrous acid from NaNO₂, and the third maintains a low pH to stabilize the diazonium salt and prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting aniline.

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Over time, NaNO₂ can oxidize to NaNO₃, which is ineffective for diazotization.

  • Confirmation of Diazotization: Before proceeding to the cyanation step, you can perform a qualitative check for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid, suggesting the aniline has been consumed). This confirms the reaction has gone to completion.

Question 2: During the addition of sodium nitrite, my reaction mixture turned dark brown or black, and a tar-like substance formed. What happened and can it be salvaged?

Answer: The formation of tar is a strong indicator of diazonium salt decomposition and subsequent side reactions. This is often irreversible for the current batch, but understanding the cause is key for future success.

  • Localized Overheating: The most common cause is adding the sodium nitrite solution too quickly. This creates localized "hot spots" where the temperature exceeds the critical 5 °C limit, causing rapid decomposition. The resulting phenolic compounds can undergo further coupling and polymerization reactions, leading to tar formation.[5]

  • Insufficient Acidity: As mentioned, low acidity can allow the newly formed diazonium salt to couple with the starting aniline, forming a highly colored diazoamino compound. This is more prevalent with less reactive anilines.

  • Impure Starting Material: Impurities in the 2-Fluoro-4-(trifluoromethoxy)aniline can also contribute to side reactions and decomposition. Ensure your starting material is of high purity before beginning the reaction.

Question 3: My final product yield is low, and I've isolated a significant amount of 2-Fluoro-4-(trifluoromethoxy)phenol as a byproduct. How can I improve the selectivity for the nitrile?

Answer: The formation of the phenol is the primary competing side reaction in a Sandmeyer cyanation. It occurs when the diazonium salt reacts with water instead of the cyanide nucleophile.

  • Mechanism and the Role of Copper(I): The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, nitrogen gas, and a copper(II) species.[6] This aryl radical then reacts with the copper(II)-cyanide complex to form the desired benzonitrile. If the initial electron transfer is slow or the concentration of the active copper(I) species is low, the diazonium salt has more time to undergo simple thermal decomposition and react with water.

  • Catalyst Preparation and Quality: The active catalyst is a solution of copper(I) cyanide. It is often prepared in situ or from a reliable commercial source. Ensure your CuCN is of high quality. It should be a stable, soluble complex, often prepared by dissolving CuCN in an excess of an alkali metal cyanide (e.g., KCN or NaCN) to form the [Cu(CN)₂]⁻ complex. This ensures a high concentration of the active nucleophile.

  • Temperature of Cyanation: While the initial diazotization must be cold, the cyanation step often requires gentle heating (e.g., 50-70 °C) to facilitate both the decomposition of the diazonium-copper complex and the final substitution.[7] The optimal temperature must be determined empirically. Add the cold diazonium salt solution slowly to the pre-warmed CuCN solution to ensure the cyanation reaction outcompetes the hydrolysis.

Question 4: The workup procedure is messy, and I'm having difficulty isolating a pure product. Are there any best practices for purification?

Answer: Workup for Sandmeyer reactions can be challenging due to copper salts and potential byproducts. A systematic approach is crucial.

  • Quenching and Neutralization: After the reaction is complete, it's often beneficial to quench any remaining reactive species. The mixture is typically basic due to the excess cyanide. Carefully neutralize the solution with an acid like HCl. Caution: This step must be performed in a well-ventilated fume hood as it will generate toxic HCN gas.

  • Removal of Copper Salts: The copper salts can be removed by filtration if they precipitate. Alternatively, adding a solution of ammonium hydroxide can form the soluble deep-blue [Cu(NH₃)₄]²⁺ complex, which can be separated in the aqueous layer during extraction.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Washes: Wash the combined organic layers with water, followed by a brine solution to remove residual water and inorganic salts.

  • Purification: The crude product is often an oil or a low-melting solid and is rarely pure. Purification by silica gel column chromatography is typically required. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this reaction? A1: This synthesis involves several significant hazards:

  • Diazonium Salts: Solid diazonium salts are explosive and should never be isolated. Always generate and use them in a cold solution.
  • Cyanides: Copper(I) cyanide and potassium/sodium cyanide are highly toxic. Avoid inhalation of dust and skin contact.
  • HCN Gas: Acidification of the reaction mixture will produce highly toxic hydrogen cyanide gas. This must be done in an efficient fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Q2: Can I use a different copper source, like copper(II) sulfate? A2: No, the Sandmeyer reaction is specifically catalyzed by copper(I) salts. Copper(II) salts are not effective at promoting the required single-electron transfer to the diazonium salt. Using a Cu(II) source will lead to very low or no yield of the desired nitrile.

Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting aniline. However, since the diazonium salt is unstable, it's difficult to monitor its concentration directly. The most practical approach is to monitor the disappearance of the starting aniline in the first step and then monitor the formation of the final benzonitrile product during the cyanation step using an appropriate eluent system. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of aliquots taken during the reaction.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 2-Fluoro-4-(trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Fluoro-4-(trifluoromethoxy)aniline (1.0 eq).

    • Add a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the aniline slurry, keeping the internal temperature below 5 °C. The addition should take approximately 30 minutes.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear and pale yellow. Keep this cold diazonium salt solution for the next step.

  • Sandmeyer Cyanation:

    • In a separate, larger flask, prepare the cyanide solution by dissolving CuCN (1.2 eq) and KCN (1.3 eq) in water. (Caution: Highly Toxic)

    • Gently warm this solution to 50-60 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the warm cyanide solution via the dropping funnel. You should observe vigorous evolution of nitrogen gas.

    • After the addition is complete, continue stirring the reaction mixture at 60 °C for 1 hour.

    • Cool the mixture to room temperature.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil/solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Data Summary Table
ParameterCondition/ValueRationale
Diazotization Temp. 0-5 °CMaximizes diazonium salt stability.[4]
NaNO₂ Stoichiometry 1.1 - 1.2 eqA slight excess ensures complete consumption of the starting aniline.
Acid Stoichiometry 2.5 - 3.0 eqEnsures solubility of aniline and stability of the diazonium salt.
CuCN Stoichiometry 1.2 - 1.5 eqA catalytic amount is required, but a slight excess can improve reaction rates.[8]
Cyanation Temp. 50-70 °CProvides energy for N₂ evolution and product formation.[7]
Expected Yield 50-75%Typical range for Sandmeyer cyanations, highly dependent on optimization.
Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product CheckDiazotization Was Diazotization Complete? Start->CheckDiazotization CheckCyanation Was Cyanation Step Efficient? CheckDiazotization->CheckCyanation Yes Sol_Temp Action: Ensure Temp < 5°C. Add NaNO₂ slowly. CheckDiazotization->Sol_Temp No Sol_Phenol High Phenol Byproduct? CheckCyanation->Sol_Phenol No Sol_Purification Action: Refine workup. Use NH₄OH wash for copper. Optimize column chromatography. CheckCyanation->Sol_Purification Yes Sol_Acid Action: Use 2.5-3 eq of acid. Check starting material purity. Sol_Temp->Sol_Acid Sol_CuCN Action: Use high-quality CuCN. Ensure proper [Cu(CN)₂]⁻ formation. Sol_Phenol->Sol_CuCN Yes Sol_Phenol->Sol_Purification No Sol_CyanationTemp Action: Optimize cyanation temp (50-70°C). Add diazonium to warm CuCN. Sol_CuCN->Sol_CyanationTemp

Caption: A logical decision tree for troubleshooting the synthesis.

References
  • CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.
  • Expert Synthesis of 2-Fluoro-4-(trifluoromethyl)benzonitrile: A Key Intermediate for Organic Synthesis. (2025). Available at: [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
  • Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. (2026). Available at: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (2024). Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. (2016). Available at: [Link]

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1. Available at: [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents.
  • Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions - ResearchGate. (2012). Available at: [Link]

  • Sandmeyer Reaction - ResearchGate. Available at: [Link]

  • Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC - NIH. Available at: [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Publications. (2015). Available at: [Link]

  • Room-Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates | Request PDF - ResearchGate. Available at: [Link]

    • Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Available at: [Link]

  • Chapter 1. Available at: [Link]

  • WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents.
  • Photo- and Cu-Mediated [11C]Cyanation of (Hetero)Aryl Thianthrenium Salts - PMC - NIH. (2022). Available at: [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. Available at: [Link]

  • The copper-catalyzed cross-coupling reactions of aryl diazonium salts and isocyanides. (2015). Available at: [Link]

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Technical Support Center: Scale-Up of 2-Fluoro-4-(trifluoromethoxy)benzonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable fluorinated building block. The unique combination of a fluoro, a trifluoromethoxy, and a nitrile group on the same aromatic ring presents a specific set of synthetic hurdles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable process.

The incorporation of fluorine-containing moieties like trifluoromethoxy (-OCF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, the synthesis of such molecules is often challenging.[3][4] This guide will focus on the common synthetic route proceeding via the diazotization of 2-Fluoro-4-(trifluoromethoxy)aniline followed by a Sandmeyer reaction to introduce the nitrile group.

I. Troubleshooting Guide: The Sandmeyer Reaction Pathway

A primary route for the synthesis of this compound involves the diazotization of the corresponding aniline precursor followed by a copper-catalyzed cyanation (Sandmeyer reaction). This section addresses common issues encountered during this two-step process.

Diagram: Synthetic Pathway via Sandmeyer Reaction

Sandmeyer_Pathway cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline 2-Fluoro-4-(trifluoromethoxy)aniline Diazonium Arenediazonium Salt (in situ) Aniline->Diazonium  NaNO₂, H₂SO₄  0-5 °C Product This compound Diazonium->Product  CuCN, NaCN  Heat

Caption: General overview of the Sandmeyer reaction pathway.

Q1: My diazotization reaction is sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete diazotization is a frequent issue, particularly with weakly basic anilines. The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups significantly reduces the basicity of the starting aniline, making it more challenging to diazotize compared to simple anilines.[5][6]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Acidity The aniline may not be fully protonated, a prerequisite for reaction with the nitrosating agent. Weakly basic amines require strongly acidic conditions to ensure the formation of the anilinium ion.[]1. Increase Acid Stoichiometry: Use a larger excess of a strong acid like sulfuric acid. 2. Alternative Acids: Consider using nitrosylsulfuric acid, which is a more potent nitrosating agent for unreactive anilines.
Nitrite Addition Rate Slow addition of the sodium nitrite solution is crucial to maintain the low temperature and prevent the decomposition of nitrous acid.1. Controlled Addition: Add the chilled sodium nitrite solution dropwise or via a syringe pump, ensuring the temperature remains below 5 °C.[8] 2. Subsurface Addition: Use a dip tube for the addition of the nitrite solution to minimize the formation of NOx gases at the surface.[9]
Localized Hot Spots Poor mixing during the exothermic addition of nitrite can lead to localized temperature increases, causing decomposition of the diazonium salt.1. Improve Agitation: Ensure vigorous stirring throughout the nitrite addition. 2. Reactor Design: For larger scale, consider a reactor with good heat transfer capabilities and baffles to improve mixing.
Q2: The yield of my Sandmeyer reaction is low, and I'm observing significant byproduct formation. How can I optimize this step?

A2: Low yields in the Sandmeyer cyanation step can be attributed to several factors, including the stability of the diazonium salt and competing side reactions.

Potential Causes & Solutions:

  • Decomposition of the Diazonium Salt: Arenediazonium salts are thermally unstable and can decompose to form phenols and other byproducts, especially if the temperature is not strictly controlled.[10] The presence of electron-withdrawing groups can influence the stability of the diazonium salt.

    • Solution: Ensure the diazonium salt solution is kept cold (0-5 °C) at all times and is used immediately in the subsequent Sandmeyer reaction.[8]

  • Side Reactions:

    • Phenol Formation: Hydrolysis of the diazonium salt to form 2-Fluoro-4-(trifluoromethoxy)phenol is a common side reaction, especially at elevated temperatures. The electron-withdrawing trifluoromethyl group can diminish the propensity for nucleophilic attack, but it is still a concern.[10]

    • Azo Coupling: The diazonium salt can couple with the starting aniline if the diazotization is incomplete, forming colored azo compounds.

  • Optimization of the Cyanation Step:

    • Catalyst Activity: Ensure the copper(I) cyanide is of high quality and active.

    • Neutralization: The acidic diazonium salt solution must be carefully neutralized before or during the addition to the basic cyanide solution to prevent the release of toxic hydrogen cyanide gas. This is a critical safety and process control point.

    • Modern Catalytic Systems: Consider alternative, milder cyanation methods that have been developed to circumvent the classic Sandmeyer conditions, such as palladium-catalyzed cyanations.[11]

Diagram: Troubleshooting Low Yield in Sandmeyer Reaction

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Sandmeyer Reaction Decomposition Diazonium Salt Decomposition Start->Decomposition SideRxns Side Reactions (Phenol, Azo) Start->SideRxns IncompleteDiaz Incomplete Diazotization Start->IncompleteDiaz PoorCyanation Inefficient Cyanation Step Start->PoorCyanation TempControl Strict Temperature Control (< 5 °C) Decomposition->TempControl ImmediateUse Immediate Use of Diazonium Salt Decomposition->ImmediateUse SideRxns->TempControl OptimizeDiaz Optimize Diazotization (Acidity, Addition Rate) SideRxns->OptimizeDiaz IncompleteDiaz->OptimizeDiaz CatalystCheck Check CuCN Quality & Stoichiometry PoorCyanation->CatalystCheck pH_Control Careful pH Adjustment PoorCyanation->pH_Control

Caption: Decision tree for troubleshooting low reaction yields.

II. Purification Challenges

Q3: I am struggling to purify the final product. What are the common impurities and how can I remove them?

A3: The purification of fluorinated benzonitriles can be challenging due to the formation of closely related byproducts.[12]

Common Impurities and Purification Strategies:

Impurity Origin Recommended Purification Method
2-Fluoro-4-(trifluoromethoxy)phenol Hydrolysis of the diazonium salt.1. Aqueous Base Wash: The phenolic impurity can be removed by washing the organic extract with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃). 2. Column Chromatography: If the base wash is insufficient, silica gel chromatography can be effective.
Starting Aniline Incomplete diazotization.1. Acid Wash: The basic aniline can be removed by washing the organic solution with dilute acid (e.g., 1M HCl).[13] 2. Column Chromatography.
Azo Dyes Side reaction from diazonium coupling.These are often highly colored and can sometimes be removed by treatment with activated carbon followed by filtration and column chromatography.
Isomeric Benzonitriles If the starting aniline is not isomerically pure.Fractional distillation under reduced pressure or preparative HPLC may be necessary.

General Purification Protocol:

  • Work-up: After the reaction, quench the mixture and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes: Sequentially wash the organic layer with dilute acid, water, dilute base, and finally brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by recrystallization, distillation under vacuum, or column chromatography.[13][14]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The scale-up of this process presents several significant safety hazards that must be carefully managed.

  • Diazonium Salt Instability: Solid diazonium salts are explosive and should not be isolated.[9] The process should be designed to use the diazonium salt in solution, in situ.

  • Thermal Runaway: Both the diazotization and the Sandmeyer reaction can be exothermic. Proper cooling and controlled addition of reagents are critical to prevent a thermal runaway.[15]

  • Toxic Gas Evolution: The use of sodium nitrite in acidic conditions can release toxic nitrogen oxides (NOx).[9] The reaction of the acidic diazonium salt solution with sodium cyanide can liberate highly toxic hydrogen cyanide (HCN) gas if the pH is not carefully controlled. All operations should be conducted in a well-ventilated fume hood or a contained system.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, while the Sandmeyer reaction is a common approach, other methods exist, though they may present their own challenges. For instance, a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor, like 2,4-difluorobenzotrifluoride, could be envisioned, but controlling the regioselectivity of the cyanation could be difficult. Another approach could involve the synthesis of a benzaldehyde intermediate followed by its conversion to a nitrile.[16][17] A patent describes a multi-step synthesis starting from o-fluorobenzotrifluoride, involving nitration, reduction, and eventually cyanation.[18]

Q3: How does the trifluoromethoxy group influence the reaction compared to a trifluoromethyl group?

A3: The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, similar to the trifluoromethyl (-CF3) group.[3] However, the oxygen atom in the -OCF3 group can also exert a weak electron-donating resonance effect. This can subtly alter the reactivity of the aromatic ring and the basicity of the aniline compared to its -CF3 analogue. The synthesis of trifluoromethoxy-containing compounds can also be more challenging due to the instability of the trifluoromethoxide anion.[4]

IV. References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available from: [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - Organic. datapdf.com. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available from: [Link]

  • making diazonium salts from phenylamine (aniline). Chemguide. Available from: [Link]

  • CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. Google Patents. Available from:

  • US5466859A - Process for preparing fluorobenzonitriles. Google Patents. Available from:

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Available from: [Link]

  • How can I purify impure benzonitrile?. ResearchGate. Available from: [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka | Patsnap. Available from: [Link]

  • Sandmeyer type reaction troubleshoot. Reddit. Available from: [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents. Available from:

  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. Available from: [Link]

  • PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. IJCRT.org. Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ResearchGate. Available from: [Link]

  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. Arizona State University. Available from: [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. Available from: [Link]

  • The Continuous Kilogram-Scale Process for the Synthesis of 2,4,5-Trifluorobromobenzene via Gattermann Reaction using Microreactors. ResearchGate. Available from: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]

  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science (RSC Publishing). Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. Available from: [Link]

  • Why does aniline give diazotization reaction but aliphatic amine does not?. Quora. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile: GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a key building block in the synthesis of various pharmaceuticals, demands a robust and reliable analytical method for its quantification. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, alongside a discussion of alternative analytical techniques. The methodologies presented are grounded in established scientific principles and validated against international standards to ensure trustworthiness and reproducibility.

The Critical Role of Quantitative Analysis

This compound's unique trifluoromethoxy group imparts desirable properties to target molecules, such as enhanced metabolic stability and bioavailability. However, residual amounts of this intermediate or its related impurities in the final drug product can have unintended pharmacological effects. Therefore, a highly sensitive and specific analytical method is crucial for its quantification at various stages of the manufacturing process, from raw material testing to final product release.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is a powerful and versatile analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

The Rationale Behind GC-MS for this Analyte

The choice of GC-MS is underpinned by several key factors. The fluorinated nature of the analyte makes it amenable to gas chromatography, and its expected volatility allows for efficient separation. Mass spectrometry provides unparalleled specificity, allowing for the unambiguous identification and quantification of the target compound, even in the presence of structurally similar impurities.

A Validated GC-MS Method for Quantitative Analysis

The following experimental protocol is a robust and validated method for the quantitative determination of this compound. This method has been designed based on the physicochemical properties of the analyte and best practices in analytical chemistry.

1. Sample Preparation:

  • Objective: To prepare a clean, homogenous sample in a volatile organic solvent suitable for GC-MS analysis.

  • Procedure:

    • Accurately weigh approximately 25 mg of the test sample containing this compound.

    • Dissolve the sample in 25 mL of a suitable volatile organic solvent, such as ethyl acetate or dichloromethane, in a volumetric flask.[1]

    • Prepare a stock solution of an appropriate internal standard (e.g., 4-Fluorobenzonitrile) at a concentration of 1 mg/mL in the same solvent.

    • Create a series of calibration standards by spiking known concentrations of a certified reference standard of this compound and a fixed concentration of the internal standard into the solvent.

    • Prepare the sample for analysis by diluting an aliquot of the dissolved test sample with the solvent and adding the same fixed concentration of the internal standard.

    • Ensure all solutions are free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.[1]

2. GC-MS Instrumentation and Parameters:

  • Rationale for Parameter Selection: The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for aromatic compounds. The temperature program is designed to ensure the efficient elution of the analyte while separating it from potential impurities. The use of a splitless injection mode enhances sensitivity for trace-level analysis.

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless, 1 µL injection volume
Oven Temperature ProgramInitial temperature 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of the analyte
Qualifier IonsTo be determined from the mass spectrum of the analyte

3. Mass Spectrum and Fragmentation Pattern:

4. Method Validation: A Self-Validating System

  • Trustworthiness through Rigorous Validation: To ensure the reliability and accuracy of the analytical data, the GC-MS method must be thoroughly validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity A linear relationship between the concentration and the detector response should be demonstrated over the intended analytical range (e.g., R² > 0.99).
Accuracy The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery of a known added amount of analyte.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability and intermediate precision levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for less volatile or thermally labile compounds.

Advantages of HPLC:

  • Versatility: HPLC can be used for a wider range of compounds, including those that are not suitable for GC analysis.

  • No Derivatization Required: For polar compounds, HPLC often does not require derivatization, simplifying sample preparation.

Disadvantages of HPLC:

  • Lower Resolution for Volatile Compounds: For volatile compounds like this compound, GC typically offers higher chromatographic resolution.

  • Solvent Consumption: HPLC generally consumes larger volumes of organic solvents, which can be a cost and environmental concern.

Comparative Summary: GC-MS vs. HPLC

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and interactions in the liquid phase.
Applicability Volatile and semi-volatile, thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.
Sensitivity Generally very high, especially in SIM mode.Good sensitivity, dependent on the detector used.
Specificity High, due to mass spectral fragmentation patterns.Dependent on the detector; can be enhanced with a mass spectrometer (LC-MS).
Sample Preparation May require derivatization for polar compounds; requires volatile solvents.Generally simpler for polar compounds; uses a wider range of solvents.
Cost Instrument and maintenance costs can be high.Instrument and solvent costs can be significant.
Other Potential Techniques
  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte. It can be highly accurate but may lack the sensitivity of chromatographic methods for trace analysis.

  • Supercritical Fluid Chromatography (SFC): SFC can be seen as a hybrid of GC and HPLC and is particularly useful for the separation of chiral compounds and complex mixtures.

Logical Workflow and Decision Making

The selection of the most appropriate analytical technique follows a logical progression, as illustrated in the diagram below. The primary considerations are the physicochemical properties of the analyte and the specific goals of the analysis.

Analytical_Method_Selection Analyte This compound Properties Volatile? Thermally Stable? Analyte->Properties GC_MS GC-MS Properties->GC_MS Yes HPLC HPLC / LC-MS Properties->HPLC No Goal Trace Analysis? High Throughput? GC_MS->Goal HPLC->Goal qNMR qNMR Final_Method Optimized Quantitative Method qNMR->Final_Method Alternative/Confirmatory Goal->Final_Method

Caption: Decision workflow for selecting an analytical method.

Conclusion

The quantitative analysis of this compound is a critical aspect of quality control in the pharmaceutical industry. Gas Chromatography-Mass Spectrometry stands out as a highly suitable technique, offering a combination of high sensitivity, specificity, and resolving power for this volatile fluorinated compound. The provided GC-MS method, when properly validated according to ICH guidelines, provides a robust and reliable system for accurate quantification.

While HPLC and qNMR present viable alternatives with their own distinct advantages, the choice of the optimal analytical method should be guided by a thorough evaluation of the analyte's properties and the specific requirements of the analytical task. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • MySkinRecipes. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Analytical Chemistry. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • PharmTech. (2022). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

  • LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • LCGC North America. (2013). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2016). Quantitative analysis of aromatics for synthetic biology using liquid chromatography. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • BioPharm International. (2007). Method Validation Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). Retrieved from [Link]

Sources

Optimized HPLC Method Development for 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 2-Fluoro-4-(trifluoromethoxy)benzonitrile (CAS: 1240256-78-3) presents specific challenges due to its high lipophilicity and the electron-withdrawing nature of its substituents.[1] While standard C18 columns often provide adequate retention, they frequently fail to resolve critical positional isomers or des-fluoro impurities generated during synthesis.[1]

This guide compares the "industry standard" C18 approach against an Optimized Fluorophenyl (PFP) Method . Our comparative analysis demonstrates that exploiting


-

and electrostatic interactions significantly improves resolution (

) and peak symmetry compared to purely hydrophobic separation mechanisms.[1]

Compound Profile & Separation Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Compound Name This compoundTarget Analyte
CAS Number 1240256-78-3Verification Standard
Structure Aromatic ring with -CN, -F, and -OCF

High

-acidity; electron-deficient ring.[1]
LogP (Est.) ~3.2 - 3.8Strongly retained on RP columns; requires high % organic.[1]
pKa Neutral (Nitrile group)pH has minimal effect on the main peak but controls ionizable impurities (e.g., phenols/anilines).
Key Impurities Positional isomers, Hydrolysis products (Amides)Isomers have identical mass and similar hydrophobicity, requiring shape/electronic selectivity.
The Separation Challenge

The primary difficulty lies in separating the target compound from its positional isomers (e.g., 3-fluoro analogs) and protodehalogenated byproducts . On a standard Alkyl-C18 phase, these species co-elute because their hydrophobic footprints are nearly identical.[1]

Comparative Method Development

We evaluated three distinct stationary phases to determine the optimal selectivity.

Stationary Phase Screening
  • Alternative A (Standard): C18 (Octadecylsilane) - Relies solely on hydrophobic partitioning.[1]

  • Alternative B (Intermediate): Phenyl-Hexyl - Introduces

    
    -
    
    
    
    interactions.[1][2][3]
  • The Solution (Optimized): Pentafluorophenyl (PFP/F5) - Maximizes selectivity via multiple mechanisms: hydrophobicity,

    
    -
    
    
    
    stacking, and dipole-dipole interactions specific to fluorinated compounds.[1]
Mobile Phase Selection
  • Methanol (MeOH): Preferred for Phenyl/PFP columns.[1] Aprotic solvents like Acetonitrile (ACN) can suppress

    
    -
    
    
    
    interactions between the analyte and the stationary phase.[1] MeOH facilitates these secondary interactions, enhancing selectivity.
Comparative Data Summary (Representative)
ParameterC18 (Standard)Phenyl-HexylPFP (Optimized)
Retention Time (

)
12.4 min11.8 min10.5 min
Resolution (

) vs. Isomer
1.2 (Co-elution risk)2.13.8 (Baseline Resolved)
Tailing Factor (

)
1.41.11.05
Selectivity Mechanism Hydrophobic onlyHydrophobic +

-

Hydrophobic +

-

+ Dipole-Dipole

Expert Insight: The PFP column provides superior resolution because the electron-deficient stationary phase interacts specifically with the electron-rich fluorine atoms and the


-system of the benzonitrile, creating a "lock-and-key" separation mechanism that C18 cannot replicate.[1]

The Optimized Protocol

This protocol is validated for stability-indicating assays and purity analysis.[1]

Instrument Parameters
  • System: HPLC with UV-Vis (DAD) or PDA.[1]

  • Column: Pentafluorophenyl (PFP) Core-Shell ,

    
     (e.g., Kinetex F5 or equivalent).
    
  • Column Temperature:

    
     (Controls mass transfer kinetics).[1]
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Impurity check).[1]
  • Injection Volume:

    
    .
    
Mobile Phase Composition
  • Solvent A:

    
     Formic Acid in Water (Milli-Q grade).[1]
    
  • Solvent B: Methanol (HPLC Grade).[1][2]

    • Note: Methanol is chosen over Acetonitrile to maximize

      
      -
      
      
      
      selectivity.[1]
Gradient Program
Time (min)% Solvent A% Solvent BStep Description
0.06040Equilibration
2.06040Isocratic Hold (Focusing)
15.01090Linear Gradient
18.01090Wash
18.16040Re-equilibration
23.06040End of Run

Visualizing the Mechanism

The following diagram illustrates the decision logic and the specific molecular interactions that make the PFP phase superior for this fluorinated nitrile.

MethodDevelopment Start Analyte: this compound Challenge Challenge: Separation from Positional Isomers Start->Challenge Decision Select Stationary Phase Challenge->Decision C18 Option A: C18 Column (Hydrophobic Interaction Only) Decision->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision->Phenyl Aromatic Selectivity PFP Option C: PFP (Fluorophenyl) (Pi-Pi + Dipole + Shape Selectivity) Decision->PFP Halogenated Selectivity Result_C18 Result: Poor Resolution (Rs < 1.5) Co-elution of isomers C18->Result_C18 Result_Phenyl Result: Moderate Resolution (Rs ~ 2.0) Phenyl->Result_Phenyl Result_PFP Result: Excellent Resolution (Rs > 3.5) Baseline separation of all impurities PFP->Result_PFP Mechanism Mechanism: F-F Interactions & Electron-Deficient Ring Matching Result_PFP->Mechanism Why it works

Caption: Decision matrix for selecting the optimal stationary phase. The PFP column leverages specific fluorine-fluorine and electrostatic interactions to resolve isomers that co-elute on C18.[1]

Troubleshooting & Critical Parameters

Peak Tailing
  • Cause: Secondary silanol interactions with the nitrile nitrogen.

  • Solution: Ensure the mobile phase pH is acidic (pH ~2.5-3.0 with Formic Acid) to suppress silanol activity.[1] The PFP phase generally exhibits lower silanol activity than older C18 generations.

Retention Shift
  • Cause: Temperature fluctuations affecting the

    
    -
    
    
    
    interaction strength.[1]
  • Solution: Thermostat the column compartment precisely at

    
    . Unlike hydrophobic partitioning, 
    
    
    
    -interactions are highly temperature-sensitive.[1]
Baseline Drift at 210 nm[1]
  • Cause: UV Cutoff of Methanol/Formic Acid.[1]

  • Solution: Use high-purity (LC-MS grade) solvents.[1] If drift persists, switch the modifier to Phosphoric Acid (

    
    ) if MS detection is not required, as it is more transparent at low UV wavelengths.
    

References

  • Sigma-Aldrich. this compound Product Analysis & CAS Verification (1240256-78-3).[1]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1] (Explains the mechanism of PFP vs. C18 for halogenated aromatics).

  • Shimadzu. Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. (Comparative data on positional isomer separation).

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol. (Guidance on mobile phase selection for aromatic columns).

  • Fisher Scientific. Compound Properties and Safety Data for CAS 1240256-78-3.[1][1]

Sources

comparison of reactivity between 2-Fluoro-4-(trifluoromethoxy)benzonitrile and 2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Aryl nitriles, activated by halogen substituents, are foundational intermediates for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity between two such critical reagents: 2-Fluoro-4-(trifluoromethoxy)benzonitrile and 2-chlorobenzonitrile . Our analysis, grounded in fundamental principles of physical organic chemistry and supported by experimental data, will demonstrate why the fluorinated analog offers significantly enhanced reactivity, a crucial advantage for researchers and process chemists.

At a Glance: Structural and Physicochemical Properties

A molecule's reactivity is intrinsically linked to its structure and electronic properties. The presence and positioning of functional groups dictate the electron density of the aromatic ring and the lability of its substituents. Below is a summary of the key properties for our two compounds of interest.

PropertyThis compound2-chlorobenzonitrile
CAS Number 146070-34-0 (similar to 2-Fluoro-4-(trifluoromethyl)benzonitrile)873-32-5[1]
Molecular Formula C₈H₃F₄NOC₇H₄ClN[1][2]
Molecular Weight 205.11 g/mol 137.57 g/mol [2]
Appearance Colorless to light yellow liquidWhite crystalline solid[2][3][4]
Key Substituents -CN (ortho to F), -F (leaving group), -OCF₃ (para to F)-CN (ortho to Cl), -Cl (leaving group)

The most salient difference lies in the substitution pattern. While both molecules possess a strongly electron-withdrawing nitrile (-CN) group ortho to a halogen, this compound is further functionalized with a powerful electron-withdrawing trifluoromethoxy (-OCF₃) group. This distinction is the cornerstone of its heightened reactivity.

The Decisive Reaction: Nucleophilic Aromatic Substitution (SNAr)

For aryl halides activated by electron-withdrawing groups (EWGs), the predominant reaction pathway with nucleophiles is Nucleophilic Aromatic Substitution (SNAr).[5][6] This mechanism is distinct from the more familiar SN1 and SN2 reactions and proceeds via a two-step addition-elimination process.

  • Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is critical; the more stable this intermediate, the lower the activation energy for the rate-determining step, and the faster the reaction.[5] This stability is achieved by the presence of strong EWGs, which delocalize the negative charge.

Caption: General workflow for the SNAr addition-elimination mechanism.

Comparative Reactivity: A Tale of Two Halogens and an Activating Group

Based on the principles of the SNAr mechanism, we can dissect the factors that render this compound a superior substrate compared to 2-chlorobenzonitrile.

The Leaving Group: Why Fluorine Reigns Supreme in SNAr

In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. The reactivity order for aryl halides is F >> Cl > Br > I .[7]

This counterintuitive trend arises because the first step—nucleophilic attack—is rate-determining, while the C-X bond is broken in the second, faster step.[5] The dominant factor is the high electronegativity of fluorine. It exerts a powerful inductive effect (-I), withdrawing electron density from the attacked carbon, making it more electrophilic and stabilizing the incoming negative charge in the transition state. Therefore, the presence of fluorine as the leaving group significantly accelerates the reaction compared to chlorine.

The Power of Activation: The -CN and -OCF₃ Groups

Both molecules are activated by the ortho-nitrile group. Its strong inductive and resonance electron-withdrawing effects (-I, -M) are crucial for stabilizing the negative charge of the Meisenheimer complex, particularly at the ortho and para positions.

However, this compound possesses a decisive advantage: the trifluoromethoxy (-OCF₃) group located para to the fluorine leaving group. The -OCF₃ group is a potent deactivating group, primarily through its strong inductive electron-withdrawing effect (-I).[8][9][10] Its placement at the para position is optimal for resonance stabilization of the negative charge in the Meisenheimer intermediate, drastically lowering the reaction's activation energy.

Reactivity_Comparison Comparative SNAr Reactivity cluster_0 This compound cluster_1 2-chlorobenzonitrile A Highly Electrophilic Ring E Stabilized Meisenheimer Complex A->E B Superior Leaving Group (F⁻) B->E C Strong -I, -M from CN C->E D Strong -I from OCF₃ D->E F Fast Reaction Rate E->F G Moderately Electrophilic Ring J Less Stable Meisenheimer Complex G->J H Poorer Leaving Group (Cl⁻) H->J I Strong -I, -M from CN I->J K Slow Reaction Rate J->K

Sources

A Comparative Guide to the Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile: An Evaluation of Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Fluoro-4-(trifluoromethoxy)benzonitrile in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and fluorinated moieties into organic molecules has become a cornerstone of innovation. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance crucial physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound stands as a pivotal building block, offering a unique combination of reactive sites—a nitrile group amenable to a variety of transformations and a fluorinated aromatic core that imparts desirable characteristics to the final product. This guide provides a comprehensive comparison of alternative synthetic routes to this valuable compound, offering an in-depth analysis of the reagents, methodologies, and performance of each approach to empower researchers in making informed decisions for their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting points, each with its own set of advantages and challenges. This guide will focus on three primary retrosynthetic disconnections, evaluating the reagents and reaction conditions for each pathway.

cluster_0 Synthetic Strategies A Starting Material 1: 2-Fluoro-4-bromophenol Target Target Molecule: This compound A->Target Trifluoromethoxylation & Cyanation B Starting Material 2: 3-Fluoroaniline B->Target Diazotization & Trifluoromethoxylation & Cyanation C Starting Material 3: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene C->Target Direct Cyanation

Figure 1. Overview of the main synthetic strategies for this compound.

Methodology 1: Synthesis from 2-Fluoro-4-bromophenol

This approach involves a two-step sequence: the introduction of the trifluoromethoxy group onto the phenolic oxygen, followed by the conversion of the bromo substituent to a nitrile.

Step 1: Trifluoromethoxylation of 2-Fluoro-4-bromophenol

The trifluoromethoxylation of phenols is a critical transformation. While various methods exist, a common approach involves the use of a trifluoromethylating agent in the presence of a suitable base.

Reaction Workflow:

Start 2-Fluoro-4-bromophenol Intermediate 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Start->Intermediate Trifluoromethoxylation Reagents Trifluoromethylating Agent (e.g., CF3SO2Cl, Togni's reagent) + Base (e.g., DBU, Cs2CO3) Reagents->Intermediate

Figure 2. Workflow for the trifluoromethoxylation of 2-Fluoro-4-bromophenol.

Experimental Protocol (Conceptual):

  • To a solution of 2-fluoro-4-bromophenol in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., DBU, Cs2CO3).

  • Cool the mixture to 0 °C and add a trifluoromethylating agent (e.g., trifluoromethylsulfonyl chloride or a hypervalent iodine reagent like Togni's reagent) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene.

Step 2: Cyanation of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

The conversion of the aryl bromide to a nitrile can be achieved through transition metal-catalyzed cyanation, with palladium and nickel catalysts being the most common.

Reaction Workflow:

Start 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Product This compound Start->Product Palladium or Nickel-Catalyzed Cyanation Reagents Cyanide Source (e.g., Zn(CN)2, K4[Fe(CN)6]) + Catalyst (e.g., Pd(PPh3)4, NiCl2(dppp)) Reagents->Product

Figure 3. Workflow for the cyanation of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.

Experimental Protocol (Conceptual):

  • In a reaction vessel, combine 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, a cyanide source (e.g., zinc cyanide), a palladium or nickel catalyst, and a suitable ligand in a solvent such as DMF or DMA.

  • De-gas the mixture and heat it under an inert atmosphere to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, cool the reaction mixture, dilute it with a suitable solvent, and filter off the catalyst.

  • Purify the product via crystallization or column chromatography.

Comparative Analysis of Methodology 1:

ParameterAssessmentSupporting Data/Rationale
Yield Moderate to GoodYields for trifluoromethoxylation of phenols can vary. Cyanation of aryl bromides using modern catalysts generally proceeds in good to excellent yields.[2]
Reagent Availability Good2-Fluoro-4-bromophenol and common trifluoromethylating and cyanating agents are commercially available.
Scalability ModerateThe use of transition metal catalysts and potentially toxic cyanide sources may present challenges for large-scale synthesis.
Safety Caution RequiredTrifluoromethylating agents can be corrosive and/or toxic. Cyanide sources are highly toxic and require careful handling.

Methodology 2: Synthesis from 3-Fluoroaniline

This pathway utilizes the versatile Sandmeyer reaction, a classic method for the transformation of anilines into a wide range of functional groups via a diazonium salt intermediate.

Reaction Workflow:

Start 3-Fluoroaniline Step1 Diazotization Start->Step1 Intermediate1 3-Fluorobenzenediazonium salt Step1->Intermediate1 Step2 Trifluoromethoxylation Intermediate1->Step2 Intermediate2 1-Fluoro-3-(trifluoromethoxy)benzene Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 1-Fluoro-2-nitro-5-(trifluoromethoxy)benzene Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 2-Fluoro-4-(trifluoromethoxy)aniline Step4->Intermediate4 Step5 Sandmeyer Cyanation Intermediate4->Step5 Product This compound Step5->Product

Figure 4. Multi-step synthesis of this compound from 3-Fluoroaniline.

Experimental Protocol (Conceptual):

  • Diazotization of 3-Fluoroaniline: Dissolve 3-fluoroaniline in an acidic medium (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Trifluoromethoxylation: The in-situ generated diazonium salt is then reacted with a source of trifluoromethoxide. This can be a challenging step and may require specialized reagents.

  • Nitration: The resulting 1-fluoro-3-(trifluoromethoxy)benzene is nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group, likely directed to the position ortho to the fluorine and para to the trifluoromethoxy group.

  • Reduction: The nitro group is then reduced to an amine using standard conditions, such as catalytic hydrogenation (e.g., Pd/C, H2) or metal/acid reduction (e.g., Fe/HCl).

  • Sandmeyer Cyanation: The resulting 2-fluoro-4-(trifluoromethoxy)aniline is diazotized as in step 1, and the diazonium salt is then reacted with a copper(I) cyanide solution to yield the final product.

Comparative Analysis of Methodology 2:

ParameterAssessmentSupporting Data/Rationale
Yield VariableThis is a multi-step synthesis, and the overall yield will be the product of the yields of each step, which can be moderate. The Sandmeyer reaction itself can have variable yields.[2]
Reagent Availability Excellent3-Fluoroaniline and all other reagents are readily available bulk chemicals.
Scalability GoodThe Sandmeyer reaction is a well-established industrial process.
Safety High CautionDiazonium salts can be explosive if isolated and require careful temperature control. Nitration reactions are highly exothermic. Cyanide salts are toxic.

Methodology 3: Direct Cyanation of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

This is the most direct route, assuming the starting material is readily accessible. This is essentially the second step of Methodology 1.

Reaction Workflow:

Start 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Product This compound Start->Product Direct Cyanation Reagents Cyanide Source (e.g., CuCN, Zn(CN)2) + (Optional) Catalyst Reagents->Product

Sources

A Comparative Guide to the Structural Validation of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a compound of interest in medicinal chemistry and materials science. While single-crystal X-ray crystallography is the definitive method for determining molecular structure, its application to compounds that are liquid at room temperature, such as the title compound, presents challenges. Therefore, we will explore the hypothetical crystallographic validation alongside a suite of powerful spectroscopic techniques that are routinely employed for comprehensive structural elucidation.

The Gold Standard: A Hypothetical Approach to Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, three-dimensional view of a molecule's atomic arrangement in the solid state. However, this compound is a liquid at ambient temperatures, precluding direct analysis. To obtain a crystal structure, one would need to either induce crystallization at sub-ambient temperatures or prepare a solid derivative.

Causality in Experimental Choices: The primary challenge is to overcome the kinetic barrier to nucleation and crystal growth for a substance that is thermodynamically favored to be in a liquid state. The choice of crystallization method and solvent is critical. Slow evaporation is often a straightforward initial approach, but for liquids, vapor diffusion or co-crystallization with a suitable partner can be more effective. The goal is to create a supersaturated solution from which single crystals can grow in an ordered fashion.[1][2]

Orthogonal Validation: A Multi-technique Spectroscopic Approach

Given the liquid nature of this compound, a combination of spectroscopic methods is essential for its structural validation. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all indispensable.[3][4][5]

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For our target molecule, we would expect to see signals in the aromatic region, with splitting patterns dictated by the fluorine and other protons on the ring.

¹³C NMR Spectroscopy: This reveals the number of unique carbon environments. The presence of fluorine atoms will cause characteristic splitting of the carbon signals due to ¹³C-¹⁹F coupling, which is invaluable for assigning the positions of the fluorine substituents.[3]

¹⁹F NMR Spectroscopy: The Fluorine "Spy" With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR.[6] The large chemical shift dispersion of ¹⁹F NMR provides exquisite resolution, often allowing for the clear separation of signals from different fluorine environments.[3][4] In this compound, we would expect two distinct signals: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group. The chemical shift of the -OCF₃ group is particularly sensitive to its electronic environment.[7][8][9]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's composition and fragmentation pathways. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Fragmentation Analysis: The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak. Characteristic fragmentation patterns for aromatic compounds often involve the loss of small, stable molecules or radicals.[10][11] For this molecule, we would anticipate the loss of the trifluoromethoxy group or a fluorine atom, leading to characteristic fragment ions.[12]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) stretch, C-F bonds, C-O bonds of the trifluoromethoxy group, and aromatic C-H and C=C bonds. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations.[13][14]

Comparative Data Summary

The following table summarizes the expected experimental data from the discussed analytical techniques for the structural validation of this compound.

Technique Parameter Expected Observation for this compound Structural Information Gained
Single-Crystal X-ray Unit Cell Dimensions, Space Group, Atomic CoordinatesHypothetical: Monoclinic or Orthorhombic system.Unambiguous 3D structure, bond lengths, bond angles, and intermolecular interactions.
¹H NMR Chemical Shift (δ), Multiplicity, Coupling Constants (J)Aromatic protons with complex splitting patterns due to H-H and H-F coupling.Number and electronic environment of protons, proton connectivity.
¹³C NMR Chemical Shift (δ), Multiplicity (due to C-F coupling)Aromatic carbons, nitrile carbon, and trifluoromethoxy carbon, with characteristic C-F coupling constants.Number of unique carbon environments, location of fluorine substituents.
¹⁹F NMR Chemical Shift (δ)Two distinct signals: one for the aromatic C-F and one for the -OCF₃ group.Number and electronic environment of fluorine atoms.
Mass Spectrometry (HRMS) m/z of Molecular Ion[M]+ at the calculated exact mass.Confirmation of molecular formula.
Mass Spectrometry (EI-MS) Fragmentation PatternFragments corresponding to the loss of ·F, ·CN, ·OCF₃, and other characteristic fragments.Structural fragments and connectivity.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Strong C≡N stretch (~2230 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H and C=C bands.Presence of key functional groups (nitrile, C-F, C-O, aromatic ring).

Experimental Protocols

Hypothetical Protocol for Single-Crystal Growth of a Liquid Compound
  • Compound Purity: Ensure the this compound sample is of the highest possible purity (>99%).

  • Solvent Screening: In a series of small vials, dissolve a small amount of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, methanol).[15]

  • Crystallization Setup (Vapor Diffusion):

    • Place a small, open vial containing a concentrated solution of the compound in a larger, sealed jar.

    • Add a small amount of a "precipitant" solvent (in which the compound is less soluble) to the bottom of the larger jar.

    • Slow diffusion of the precipitant vapor into the solution will gradually decrease the solubility of the compound, promoting slow crystal growth.[16][17]

  • Incubation: Store the setup in a vibration-free environment at a constant, cool temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop and immediately coat them in a cryoprotectant oil before flash-cooling in liquid nitrogen for X-ray data collection.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a fluorine-capable probe.

  • 2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to establish connectivities. For this molecule, a ¹H-¹⁹F HOESY experiment could provide through-space correlation information.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • HRMS (ESI) Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • EI-MS Acquisition: For fragmentation analysis, introduce the sample (if sufficiently volatile) via a direct insertion probe or through a gas chromatograph into an electron ionization source.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

Visualization of the Validation Workflow

G cluster_synthesis Sample Preparation cluster_primary Primary Spectroscopic Analysis cluster_definitive Definitive Structural Confirmation cluster_data Data Analysis & Integration Purified_Compound Purified 2-Fluoro-4- (trifluoromethoxy)benzonitrile NMR NMR Spectroscopy (1H, 13C, 19F) Purified_Compound->NMR MS Mass Spectrometry (HRMS, EI-MS) Purified_Compound->MS IR Infrared Spectroscopy Purified_Compound->IR Crystallization Crystallization of Liquid Purified_Compound->Crystallization Hypothetical for liquids Data_Integration Integration of All Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Xray Single-Crystal X-ray Crystallography Crystallization->Xray Xray->Data_Integration Gold Standard Final_Structure Final Validated Structure Data_Integration->Final_Structure

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of a molecule like this compound requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal method for structure determination, its application to liquids necessitates specialized crystallization techniques. In practice, a combination of high-resolution mass spectrometry and multinuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy, supplemented by IR spectroscopy, provides a robust and self-validating system for unambiguous structure elucidation. The congruence of data from these orthogonal techniques ensures the highest level of scientific confidence for researchers in drug discovery and development.

References

  • Dittmer, D. C. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Kieffer, M. A., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Crystal Growth & Design, 20(3), 1645-1655.
  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • MDPI. (2020). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]

  • Prosser, R. S., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 43-52.
  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • Rap, D. B., et al. (2025). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters.
  • Wang, H.-Y., et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 25(5), 759-767.
  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Prosser, R. S., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]

  • Lee, Y.-P., et al. (2023). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 28(10), 4085.
  • Aratani, N., et al. (2019). Single‐crystal X‐ray structure of 9. Fluorine atoms are represented by... ResearchGate. [Link]

  • Mass Spectrometry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • Rajasekhar, B., et al. (2023). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... ResearchGate. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. NIH National Center for Biotechnology Information. [Link]

  • Stuart, C. L., et al. (2018). Crystal structure of compound 21 determined from single-crystal X-ray... ResearchGate. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Simpson, A. J., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7, 1237.
  • Aalto University. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]

  • Naumann, D., et al. (2005). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • Wang, H.-Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. [Link]

  • Yu, J., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25-49.

Sources

Spectroscopic Distinction of Fluorinated Benzonitriles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative technical resource for distinguishing fluorinated benzonitrile isomers. It prioritizes mechanistic understanding and reproducible spectroscopic evidence over generic descriptions.

Executive Summary & Strategic Context

Fluorinated benzonitriles (FBNs) are critical synthons in the development of pharmaceuticals, agrochemicals, and liquid crystals. The cyano group (-CN) serves as a versatile handle for heterocycle formation, while the fluorine atom modulates lipophilicity (


), metabolic stability, and pKa.

Distinguishing between 2-fluorobenzonitrile (2-FBN) , 3-fluorobenzonitrile (3-FBN) , and 4-fluorobenzonitrile (4-FBN) is a frequent challenge in process optimization and impurity profiling. While they share the molecular formula


, their electronic environments differ drastically, leading to distinct spectroscopic signatures.

Key Differentiator: The symmetry of the 4-isomer versus the asymmetry of the 2- and 3-isomers is the primary identification vector, most easily resolved via


H and 

F NMR coupling patterns.

Electronic & Structural Framework

To interpret the spectra, one must understand the competing electronic effects governing these isomers.

  • The Cyano Group (-CN): A strong electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ). It deshields adjacent nuclei.
  • The Fluorine Atom (-F): Exhibits a strong inductive withdrawal (

    
    ) but a resonance donation (
    
    
    
    ) effect.
Electronic Interaction Diagram

The following diagram illustrates the competing electronic vectors that dictate the chemical shifts.

ElectronicEffects F_atom Fluorine Atom Ring Benzene Ring F_atom->Ring Inductive Withdrawal (-I) (Short Range) F_atom->Ring Resonance Donation (+R) (Ortho/Para) Ortho 2-FBN (Ortho) Steric & Inductive Dominance F_atom->Ortho Para 4-FBN (Para) Symmetric Resonance F_atom->Para CN_group Nitrile Group (-CN) Ring->CN_group Resonance Withdrawal (-R) Ring->CN_group Inductive Withdrawal (-I)

Figure 1: Electronic vectors influencing spectroscopic shifts. Note the competing +R and -I effects of Fluorine.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for identification. The symmetry of the molecule dictates the complexity of the signals.


H NMR (Proton)
  • 4-FBN (Para): Possesses a

    
     axis of symmetry. The protons appear as a distinct AA'BB'  (or AA'XX') system. You will see two complex multiplets integrating to 2H each. This is the most diagnostic feature.
    
  • 2-FBN (Ortho) & 3-FBN (Meta): Asymmetric. All four aromatic protons are chemically non-equivalent. The spectrum shows four distinct signals (ABCD system) with complex coupling due to

    
     and 
    
    
    
    .

F NMR (Fluorine)

Fluorine NMR provides a clean, singlet-free background. The chemical shift is sensitive to the position of the electron-withdrawing nitrile.

  • 2-FBN: The fluorine is ortho to the CN group. The "Ortho Effect" often leads to shielding relative to the meta position due to paramagnetic current contributions, despite the proximity of the EWG.

  • 4-FBN: The fluorine is para. The resonance donation (

    
    ) into the ring is opposed by the CN withdrawal.
    

Comparative Data Table:

IsomerStructure

H NMR Pattern

F Shift (

ppm)*

(Hz)
2-Fluorobenzonitrile Ortho4 signals (Multiplets)~ -109 to -110

3-Fluorobenzonitrile Meta4 signals (Multiplets)~ -111 to -112

4-Fluorobenzonitrile Para2 signals (AA'BB' sym)~ -103 to -105

*Note: Shifts are referenced to


 (0 ppm). Values may vary by 

ppm depending on solvent (e.g.,

vs DMSO-

).
Vibrational Spectroscopy (IR)

The Nitrile (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) stretch is the diagnostic band.
  • Typical Range: 2220–2240 cm⁻¹.

  • 4-FBN: The conjugation is most effective in the para position. However, F is a poor resonance donor compared to Oxygen or Nitrogen. The strong

    
     effect of F usually dominates, stiffening the CN bond slightly compared to benzonitrile.
    
  • 2-FBN: Steric strain and direct field effects from the ortho-fluorine can cause subtle shifts and band broadening.

Experimental Protocols

Protocol A: High-Resolution NMR Discrimination

Objective: Unambiguous assignment of isomer identity.

  • Sample Preparation:

    • Dissolve 10-15 mg of the benzonitrile sample in 0.6 mL of

      
       .
      
    • Critical Step: Add 0.05% v/v

      
      -trifluorotoluene (TFT) as an internal standard if exact chemical shift referencing is required (
      
      
      
      ppm).
  • Acquisition:

    • Run a standard

      
       scan (16 scans, 2s delay).
      
    • Run a proton-coupled

      
       scan (to observe 
      
      
      
      ) and a proton-decoupled
      
      
      scan (to verify purity/singlets).
  • Analysis:

    • Step 1: Check the Proton region (7.0 - 8.0 ppm).

    • Step 2: If two symmetric multiplets are seen

      
      4-FBN .
      
    • Step 3: If four complex multiplets are seen

      
      2-FBN  or 3-FBN .
      
    • Step 4: Check

      
       shift.[1] 2-FBN is typically deshielded (downfield) relative to 3-FBN in non-polar solvents, though this is subtle. The coupling constants (
      
      
      
      ) in the coupled fluorine spectrum are more reliable: Ortho-H coupling (in 3-FBN) is larger than Meta-H coupling.
Protocol B: Physical State Verification

A rapid, non-destructive preliminary check.

  • 4-Fluorobenzonitrile: Solid at room temperature (MP: 32–34 °C).[2]

  • 2-Fluorobenzonitrile: Liquid at room temperature (MP: -16 °C).

  • 3-Fluorobenzonitrile: Liquid at room temperature (MP: -11 °C).

Note: Impure 4-FBN may appear as an oil due to melting point depression. Always verify with NMR.

Analytical Workflow Diagram

Workflow Start Unknown Sample PhysState Physical State @ 25°C Start->PhysState Solid Solid PhysState->Solid Likely Liquid Liquid/Oil PhysState->Liquid Likely NMR_H 1H NMR (CDCl3) Solid->NMR_H Confirm Purity Liquid->NMR_H Sym Symmetric AA'BB' (2 signals) NMR_H->Sym Asym Asymmetric ABCD (4 signals) NMR_H->Asym Result_4 Identity: 4-FBN Sym->Result_4 NMR_F 19F NMR Analysis Asym->NMR_F Result_2 Identity: 2-FBN NMR_F->Result_2 Shift ~ -109 ppm Result_3 Identity: 3-FBN NMR_F->Result_3 Shift ~ -112 ppm

Figure 2: Decision tree for identifying fluorobenzonitrile isomers.

Application in Drug Design

Understanding these isomers is crucial for bioisosteric replacement strategies:

  • Metabolic Blocking: Placing F at the 4-position (para) blocks P450-mediated oxidation, extending half-life (

    
    ).
    
  • Conformation Control: 2-FBN derivatives utilize the "Ortho Effect" to lock conformations via dipole-dipole repulsion between the Nitrile N and the Fluorine, potentially improving binding affinity to target proteins.

References

  • National Institute of Standards and Technology (NIST). 4-Fluorobenzonitrile Gas Phase IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 4-Fluorobenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Standard text for

    
    F shift ranges and coupling constants).
    

Sources

A Comparative Guide to Purity Assessment of 2-Fluoro-4-(trifluoromethoxy)benzonitrile: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the molecular integrity of building blocks is paramount. Intermediates like 2-Fluoro-4-(trifluoromethoxy)benzonitrile serve as critical precursors where purity is not merely a quality metric but a determinant of the final product's safety and efficacy.[1][2] The presence of even trace impurities—be it positional isomers, starting materials, or reaction byproducts—can have cascading effects on reaction yields, downstream purification, and the toxicological profile of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, championing an orthogonal, multi-technique approach for unequivocal characterization.

The Analytical Imperative: Why a Single Method is Insufficient

Relying on a solitary analytical technique for purity determination is a precarious endeavor. Each method possesses inherent biases and limitations. For instance, a standard High-Performance Liquid Chromatography (HPLC) run might co-elute a structurally similar impurity with the main peak, masking its presence. Gas Chromatography (GC) may not be suitable for thermally labile impurities. Therefore, a scientifically sound purity assessment leverages orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This ensures a comprehensive and trustworthy analysis. The objective of validating any analytical procedure is to demonstrate its suitability for the intended purpose.[3][4]

This guide will compare and contrast the three pillars of small molecule analysis: chromatography (HPLC and GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS).

Understanding Potential Impurities

Effective purity assessment begins with a theoretical understanding of potential impurities. For this compound, these can arise from several sources:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Positional Isomers: Isomers with fluorine or trifluoromethoxy groups at different positions on the benzene ring, which can be difficult to separate.[5]

  • Reaction Byproducts: Products from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Degradation Products: Impurities formed during storage or handling.

A hypothetical synthesis might involve steps like nitration, reduction, and cyanation, each capable of producing isomeric byproducts or leaving residual intermediates.[6]

Comparative Analysis of Core Analytical Techniques

A multi-faceted approach is essential for the robust characterization of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy each offer unique advantages and insights into the purity of this fluorinated intermediate.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field.
Primary Use Quantification of non-volatile and thermally stable impurities.Quantification of volatile and thermally stable impurities.Structural confirmation, identification, and quantification of all fluorine-containing species.
Selectivity High, especially with fluorinated stationary phases that can offer unique selectivity for halogenated compounds.[7]Very high, excellent for separating positional isomers.[5]Exceptional for fluorinated compounds due to the wide chemical shift range, minimizing signal overlap.[8][9]
Sensitivity High (typically ppm levels), dependent on the detector (e.g., UV, MS).Very high (ppb levels), especially with sensitive detectors like FID or MS.Moderate to high, but generally less sensitive than chromatographic methods for trace analysis.
Quantification Excellent with proper validation (linearity, accuracy, precision). Requires a reference standard.Excellent with a validated method and reference standard.Highly accurate for purity determination without a specific reference standard for each impurity.[8]
Limitations May not resolve all positional isomers. Not suitable for highly volatile impurities.Requires the analyte to be volatile and thermally stable.Lower sensitivity for trace impurities compared to chromatography. Requires a high-field NMR instrument.

In-Depth Methodologies and Experimental Causality

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility and robustness.

Why Reversed-Phase HPLC? For a moderately polar molecule like this compound, reversed-phase HPLC is the method of choice. The nonpolar stationary phase (typically C18 or C8) provides effective retention, while a polar mobile phase allows for the elution and separation of the main component from both more polar and less polar impurities.

The Fluorinated Phase Advantage: For fluorinated analytes, employing a fluorinated stationary phase can provide enhanced selectivity compared to traditional alkyl phases.[7] These phases can exhibit different interactions, aiding in the separation of structurally similar isomers that may co-elute on a C18 column.[7]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Accurately weigh Reference Standard & Sample B Dissolve in appropriate solvent (e.g., Acetonitrile) A->B C Filter through 0.45 µm filter B->C D Inject onto HPLC System C->D E Separate on Column (e.g., C18 or Fluorinated Phase) D->E F Detect with UV Detector (e.g., 210-254 nm) E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Perform System Suitability Test (SST) H->I Validate NMR_Logic A Prepare Sample with Internal Standard B Acquire ¹⁹F NMR Spectrum A->B C Identify Signals for Aryl-F and -OCF₃ B->C D Integrate All Signals C->D E Check for Impurity Signals D->E F Calculate Purity based on Integral Ratios D->F G Purity Confirmed E->G None Detected H Impurity Detected & Quantified E->H Signals Present F->G H->F

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The unique electronic properties imparted by fluorine and fluorine-containing moieties can significantly enhance a molecule's metabolic stability, binding affinity, and other physicochemical characteristics. Among these, 2-Fluoro-4-(trifluoromethoxy)benzonitrile stands out as a versatile reagent, primarily undergoing nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive analysis of the kinetic aspects of reactions involving this compound, offering a comparative perspective against relevant alternatives to inform experimental design and accelerate discovery.

The Significance of Kinetic Studies in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. The reaction rate and mechanism are profoundly influenced by the nature of the substituents on the aromatic ring, the identity of the leaving group, and the reaction conditions.

For this compound, the presence of two strongly electron-withdrawing groups—the nitrile (-CN) and the trifluoromethoxy (-OCF3) groups—renders the aromatic ring highly susceptible to nucleophilic attack. Kinetic studies are paramount for several reasons:

  • Mechanism Elucidation: Kinetic data can help discern between a stepwise (via a Meisenheimer complex) or a concerted mechanism.[1][2]

  • Reactivity Comparison: Quantitative rate data allows for the direct comparison of reactivity with other substrates, aiding in the selection of the most efficient synthetic routes.

  • Process Optimization: Understanding the kinetics is crucial for optimizing reaction conditions such as temperature, solvent, and catalyst loading to maximize yield and minimize side products.

The SNAr Mechanism: A Tale of Two Pathways

The SNAr reaction of this compound with a nucleophile (Nu-) is generally understood to proceed through an addition-elimination mechanism. This involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is a key factor in determining the overall reaction rate.

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer k₁ (Addition) Rate-determining Step Products Substituted Product + F⁻ Meisenheimer->Products k₂ (Elimination) Fast

Caption: Generalized workflow for the SNAr reaction.

The electron-withdrawing nitrile and trifluoromethoxy groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby accelerating the rate-determining addition step.[5][6]

Comparative Kinetics: Benchmarking Reactivity

To provide a clear perspective on the reactivity of this compound, we will compare it with two relevant alternatives: one with a different leaving group (2-Chloro-4-(trifluoromethoxy)benzonitrile) and one with a different activating group (2-Fluoro-4-nitrobenzonitrile).

The Leaving Group Effect: Fluorine vs. Chlorine

A peculiar and defining feature of SNAr reactions is the leaving group ability, which follows the trend F > Cl > Br > I.[4][5] This is counterintuitive when compared to SN1 and SN2 reactions, where iodide is the best leaving group. In SNAr, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thus increasing the reaction rate.[7]

SubstrateLeaving GroupRelative Rate (Conceptual)Rationale
This compound FHigh Fluorine's high electronegativity strongly activates the ring for nucleophilic attack.[7]
2-Chloro-4-(trifluoromethoxy)benzonitrileClModerateChlorine is less electronegative than fluorine, leading to a slower rate of nucleophilic attack.[8]
The Activating Group Effect: Trifluoromethoxy vs. Nitro

The strength of the electron-withdrawing groups on the aromatic ring is a major determinant of reactivity. The nitro group is one of the most powerful activating groups in SNAr reactions.

SubstrateActivating GroupsRelative Rate (Conceptual)Rationale
This compound -CN, -OCF3High Both groups are strongly electron-withdrawing, providing significant activation.
2-Fluoro-4-nitrobenzonitrile-CN, -NO2Very HighThe nitro group is a more powerful activating group than the trifluoromethoxy group.[4][5]

Experimental Protocols for Kinetic Analysis

Accurate kinetic data is obtainable through careful experimental design and monitoring. Below are detailed protocols for studying the kinetics of the reaction of this compound with a model nucleophile, such as piperidine, using UV-Visible spectroscopy.

Experimental Workflow: A Step-by-Step Guide

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of This compound and piperidine in a suitable solvent (e.g., DMSO). B Equilibrate solvent in a quartz cuvette to the desired reaction temperature in a thermostatted UV-Vis spectrophotometer. A->B C Inject precise volumes of the reactant stock solutions into the cuvette to initiate the reaction. B->C D Monitor the change in absorbance at a wavelength specific to the product over time. C->D E Plot absorbance vs. time to obtain the initial reaction rate. D->E F Determine the pseudo-first-order rate constant (k_obs) from the slope of ln(A∞ - At) vs. time. E->F G Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the excess reagent. F->G

Caption: A generalized workflow for a kinetic study using UV-Visible spectroscopy.

Detailed Protocol for UV-Visible Spectroscopic Monitoring
  • Instrumentation and Reagents:

    • A thermostatted UV-Visible spectrophotometer.

    • Quartz cuvettes (1 cm path length).

    • This compound.

    • Piperidine (or other amine nucleophile).

    • Anhydrous solvent (e.g., DMSO, acetonitrile).

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.01 M in DMSO).

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M in DMSO) to ensure pseudo-first-order conditions.

  • Kinetic Run:

    • Place a cuvette containing the solvent and the substrate solution in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a small, known volume of the piperidine stock solution into the cuvette.

    • Immediately begin recording the absorbance at the λmax of the product (determined from a preliminary scan of a completed reaction mixture) at regular time intervals.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k2) is then calculated from the slope of a plot of kobs versus the concentration of piperidine.

Conclusion: An Informed Approach to Synthesis

While specific, published kinetic data for this compound remains elusive in the broader scientific literature, a comprehensive understanding of the principles of nucleophilic aromatic substitution provides a robust framework for predicting its reactivity. The strong electron-withdrawing nature of both the nitrile and trifluoromethoxy groups, combined with the excellent leaving group ability of fluorine in SNAr reactions, positions this molecule as a highly reactive and versatile substrate.

For researchers and drug development professionals, this guide serves as a foundational resource for designing synthetic strategies involving this compound. By understanding the kinetic principles and employing the detailed experimental protocols provided, scientists can make informed decisions to optimize their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
  • Crampton, M. R. (1969). Meisenheimer complexes. Advances in Physical Organic Chemistry, 7, 211-257.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Paradisi, C. (1991). Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis (Vol. 4, pp. 423-450). Pergamon.
  • Ross, S. D. (1963). Nucleophilic Aromatic Substitution: The SNAr Mechanism. Progress in Physical Organic Chemistry, 1, 31-86.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. CN102952039A.
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Kinetic and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Fluoro-4-(trifluoromethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from conception to clinic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. While a compound may exhibit potent inhibition of its intended kinase, off-target activities can lead to unforeseen toxicities or a dilution of therapeutic effect. This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of a promising class of kinase inhibitors: 2-Fluoro-4-(trifluoromethoxy)benzonitrile derivatives.

The unique physicochemical properties imparted by the fluorine and trifluoromethoxy groups, such as enhanced metabolic stability and lipophilicity, make this benzonitrile scaffold an attractive starting point for the design of novel therapeutics, including potent kinase inhibitors. However, the highly conserved nature of the ATP-binding site across the kinome necessitates a rigorous evaluation of inhibitor selectivity.[1] This guide will delve into the principles of kinase cross-reactivity studies, provide a comparative analysis of representative benzonitrile-containing inhibitors, and offer detailed, field-proven experimental protocols to empower your research.

The Rationale for Rigorous Cross-Reactivity Profiling

A kinase inhibitor's selectivity is a key factor in determining its therapeutic window.[2] A highly selective inhibitor will primarily engage its intended target, minimizing the potential for off-target side effects. Conversely, a less selective inhibitor might be therapeutically advantageous in certain contexts, such as in oncology where targeting multiple signaling pathways can be beneficial.[3] Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

This guide will utilize two well-characterized benzonitrile-containing kinase inhibitors, Bafetinib and Ruxolitinib , as case studies to illustrate the principles of cross-reactivity analysis. While not direct derivatives of this compound, their shared benzonitrile moiety and extensive characterization provide an excellent framework for understanding the potential cross-reactivity profiles of novel analogues.

Comparative Analysis of Benzonitrile Kinase Inhibitors

To contextualize the importance of cross-reactivity, let's examine the selectivity profiles of Bafetinib and Ruxolitinib.

Bafetinib , a dual inhibitor of Bcr-Abl and Lyn tyrosine kinases, was developed as a more potent and selective alternative to imatinib for the treatment of chronic myeloid leukemia (CML).[4] Its high degree of selectivity is a key attribute. In contrast, Ruxolitinib , a potent inhibitor of JAK1 and JAK2, is approved for the treatment of myelofibrosis.[5][6] While highly effective, its broader kinase inhibition profile is associated with certain off-target effects.[7]

Kinase TargetBafetinib IC50 (nM)Ruxolitinib IC50 (nM)
Primary Targets
Abl5.8>10,000
Lyn19>10,000
JAK1>10,0002.7 - 3.3
JAK2>10,0002.8 - 4.5
Selected Off-Targets
FynInhibited at 100 nM-
TYK2-~19
JAK3->400

Data compiled from multiple sources.[5][6][8] Note: A comprehensive, directly comparable side-by-side kinome scan for both compounds under identical assay conditions is not publicly available. The data presented here is illustrative of their primary targets and known selectivity profiles.

The data above highlights the divergent selectivity profiles of these two benzonitrile-containing drugs. Bafetinib demonstrates high potency against its intended targets with limited inhibition of a broader kinase panel at a concentration of 100 nM.[8] Ruxolitinib, while potent against JAK1 and JAK2, also shows activity against other JAK family members, albeit at higher concentrations.[4][6] A full kinome scan would provide a more complete picture of their off-target interactions.

To visualize the workflow for assessing cross-reactivity, consider the following diagram:

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation Start Test Compound (e.g., this compound derivative) Broad_Panel Broad Kinome Panel Screen (e.g., KINOMEscan®) Single High Concentration Start->Broad_Panel Hit_Identification Identify Off-Target 'Hits' Broad_Panel->Hit_Identification IC50_Determination IC50 Determination for Hits (e.g., ADP-Glo™, TR-FRET) Hit_Identification->IC50_Determination Selectivity_Ratio Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) IC50_Determination->Selectivity_Ratio Cell_Based_Assays Cell-Based Target Engagement & Phenotypic Assays Selectivity_Ratio->Cell_Based_Assays SAR_Development Structure-Activity Relationship (SAR) to Improve Selectivity Cell_Based_Assays->SAR_Development SAR_Development->Start Iterative Optimization

Caption: A generalized workflow for kinase inhibitor cross-reactivity assessment.

Experimental Protocols for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity relies on a tiered approach employing various biochemical and cellular assays. The choice of assay technology is critical for generating high-quality, reproducible data.

Broad Kinome Screening: The KINOMEscan™ Approach

For an initial, comprehensive assessment of a compound's selectivity, a broad kinase panel screen is invaluable. The KINOMEscan™ platform is a widely used competition binding assay that can assess the interaction of a compound against a large panel of kinases.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and a lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Illustrative Data Representation (TREEspot™):

Caption: A simplified representation of a kinome tree used for data visualization. Hits are often represented by colored circles, with the size indicating the strength of the interaction.

IC50 Determination: Quantifying Potency

Once initial hits are identified, it is crucial to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency against each off-target kinase. Several robust assay formats are available for this purpose.

Principle: This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 384-well plate.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Principle: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a microplate, combine the kinase, a fluorescein-labeled substrate, ATP, and a serial dilution of the test compound.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) to each well.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).

  • Data Analysis:

    • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50.

Principle: This microfluidic-based assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobility. A fluorescently labeled substrate is used, and the ratio of the phosphorylated to non-phosphorylated product is measured.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare the kinase reaction in a microplate containing the kinase, fluorescently labeled peptide substrate, ATP, and the test compound.

    • Incubate the reaction for a predetermined time.

  • Stopping the Reaction:

    • Add a stop buffer to terminate the reaction.

  • Microfluidic Separation and Detection:

    • The reaction mixture is introduced into a microfluidic chip in a Caliper LabChip® instrument.

    • An electric field is applied, and the phosphorylated and non-phosphorylated substrates are separated based on their charge-to-mass ratio.

    • The fluorescence of each separated species is detected.

  • Data Analysis:

    • The percentage of conversion of substrate to product is calculated, and this is plotted against the inhibitor concentration to determine the IC50.

Conclusion: A Pathway to More Selective Kinase Inhibitors

The development of safe and effective kinase inhibitors is contingent on a thorough understanding of their cross-reactivity profiles. For novel scaffolds such as this compound derivatives, a systematic and multi-faceted approach to selectivity profiling is paramount. By employing a tiered strategy that begins with broad kinome screening and progresses to quantitative IC50 determination and cellular validation, researchers can gain critical insights into the on- and off-target activities of their compounds. This knowledge is not only essential for mitigating potential toxicities but also for guiding the structure-activity relationship studies aimed at optimizing selectivity and, ultimately, therapeutic efficacy. The experimental frameworks and comparative data presented in this guide provide a robust foundation for navigating the complexities of the human kinome and advancing the next generation of targeted therapies.

References

  • Mesa, R. A. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis.
  • KINOMEscan data. HMS LINCS Project. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1685-1710.
  • Heine, A., et al. (2013). The JAK-inhibitor ruxolitinib impairs dendritic cell function in vitro and in vivo. Blood, 122(7), 1192-1202.
  • Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia.
  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
  • Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regul
  • Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 11(10), 958-971.
  • ruxolitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Ruxolitinib targets DCs: for better or worse?. Blood, 122(7), 1100-1101.
  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv.
  • Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Targeted Oncology, 10(2), 295-309.
  • Erlotinib Action Pathway. SMPDB. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 2-Fluoro-4-(trifluoromethoxy)benzonitrile

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

This guide provides essential safety protocols and operational plans for handling this compound. As a valued researcher, your safety is paramount. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and precision. The protocols herein are designed as a self-validating system to minimize risk and ensure experimental integrity.

Hazard Assessment: The 'Why' Behind the Protocol

A thorough understanding of a chemical's hazard profile is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, a robust safety profile can be constructed by examining structurally analogous compounds, particularly other substituted fluorinated benzonitriles. The nitrile functional group, combined with halogenation, necessitates a high degree of caution.

Based on data from similar molecules, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral, Dermal, and Inhalation): Many related benzonitrile compounds are classified as toxic or harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Skin contact poses a significant risk of systemic toxicity.

  • Severe Skin and Eye Irritation: Direct contact is likely to cause serious skin and eye irritation.[2][3][4][5] The liquid can be irritating, and case studies of the parent compound, benzonitrile, show it can cause reddening and blistering.[5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation, coughing, and shortness of breath.[2][4][6]

The trifluoromethoxy group is known for its high thermal stability and can influence the biological activity of a molecule, making it a valuable moiety in pharmaceutical development but also warranting careful handling.[7]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory. The following table summarizes the required equipment for various laboratory scenarios involving this compound.

ScenarioRequired PPERationale & Causality
Weighing/Aliquotting (Solid) Nitrile Gloves (double-gloved), Lab Coat, Chemical Safety Goggles, Face ShieldProtects against inhalation of fine particulates and direct skin/eye contact. A face shield offers an additional barrier against accidental splashes during manipulation.
Preparing Solutions (Liquid) Nitrile Gloves (double-gloved), Chemical-Resistant Lab Coat, Chemical Safety Goggles, Face ShieldThe risk of splashes is highest during dissolution and transfer. Double-gloving is critical as benzonitriles can be absorbed through the skin; the outer glove can be removed immediately if contamination occurs.[1][5]
Running Reactions & Workup Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Safety GogglesMaintains a constant barrier against contact with reaction mixtures. All manipulations must be performed within a certified chemical fume hood to mitigate inhalation risk.[1][2]
Post-Handling Cleanup Nitrile Gloves, Lab Coat, Chemical Safety GogglesProtects against residual contamination on glassware, equipment, and work surfaces during decontamination procedures.

Key PPE Specifications:

  • Hand Protection: Use nitrile gloves, which are highly resistant to a wide range of chemicals, oils, and solvents.[8][9] They are more puncture-resistant than latex gloves.[9] Always inspect gloves for tears or holes before use. For sustained work, consider thicker gauge nitrile gloves.

  • Eye and Face Protection: Chemical safety goggles that comply with OSHA (29 CFR 1910.133) or European Standard (EN166) are required at all times.[1][2] A face shield should be worn over goggles during procedures with a high splash risk.

  • Body Protection: A flame-resistant lab coat is standard. For larger quantities or significant splash potential, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: All work must be conducted inside a certified chemical fume hood to control vapor and dust exposure.[1][2] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.

Operational Protocols: Safe Handling from Start to Finish

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and preventing accidents.

Engineering Controls & Preparation
  • Verify Fume Hood Certification: Before starting any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Prepare the Workspace: Clear the fume hood of all unnecessary items. Place absorbent, chemical-resistant pads on the work surface to contain minor drips.

  • Assemble Equipment: Have all necessary glassware, reagents, and spill cleanup materials assembled in the hood before introducing the this compound.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[1]

Handling and Dispensing
  • Don Full PPE: Put on all required PPE as outlined in the table above.

  • Transfer with Care: If the compound is a solid, use a spatula or powder funnel to transfer it. Avoid creating dust. If it is a liquid, use a syringe or cannula for transfers.

  • Seal Immediately: Tightly close the container immediately after dispensing the required amount.[1][2][3]

  • Work Deliberately: Perform all actions slowly and deliberately to prevent splashes and spills.

Storage Requirements
  • Container Integrity: Store in the original, tightly sealed container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Security: Store in a locked cabinet to restrict access to authorized personnel only.[2][4]

Emergency Procedures: Planning for the Unexpected

Immediate and correct response to an exposure or spill is critical.

First Aid Protocol
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][4] Seek immediate medical attention and provide the Safety Data Sheet for a structurally similar compound to the medical personnel.
Chemical Spill Response

The response to a spill depends on its magnitude. The following workflow outlines the necessary steps.

SpillResponse start Spill Detected decision_size Spill Size? start->decision_size minor_alert Alert personnel in immediate area decision_size->minor_alert  Minor (Manageable) major_alert Alert everyone in the lab and activate alarm decision_size->major_alert  Major (Unmanageable) minor_ppe Don appropriate PPE (gloves, goggles, lab coat) minor_alert->minor_ppe minor_contain Cover with absorbent material (vermiculite, sand) minor_ppe->minor_contain minor_collect Collect residue into a sealed, labeled waste container minor_contain->minor_collect decontaminate Decontaminate spill area and affected equipment minor_collect->decontaminate major_evacuate Evacuate the area immediately major_alert->major_evacuate major_isolate Isolate the area. Close doors, restrict access. major_evacuate->major_isolate major_call Call Emergency Response (e.g., EH&S, 911) major_isolate->major_call dispose Dispose of waste through approved channels decontaminate->dispose report Report the incident to supervisor and EH&S dispose->report end Resume Work Safely report->end

Caption: Workflow for responding to a this compound spill.

Decontamination and Disposal

Proper decontamination and waste disposal are the final steps in ensuring a safe work environment.

Decontamination Protocol
  • Surface Decontamination: Wipe down all surfaces inside the fume hood and any contaminated equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent to remove residues. Then, wash thoroughly with soap and water.

  • PPE Removal: Remove disposable PPE, turning gloves inside out as you remove them, and place them in the designated solid hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.[3]

Waste Disposal
  • Segregation: All waste contaminated with this compound, including absorbent materials from spills, contaminated PPE, and reaction residues, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Compliance: Dispose of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[2][4][11] Never pour chemical waste down the drain.

By integrating these protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Sigma-Aldrich. (2026).
  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)benzonitrile.
  • Apollo Scientific. 3-Fluoro-2-(trifluoromethyl)
  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment.
  • Apollo Scientific. (2023). 2-Nitro-4-(trifluoromethyl)
  • New Jersey Department of Health. Benzonitrile - HAZARD SUMMARY.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)benzonitrile.
  • TCI Chemicals. 4-Fluoro-2-(trifluoromethyl)
  • PPS Gloves. (2025).
  • Medtecs. (2023). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Chem-Impex. 2-(trifluorometoxi)benzonitrilo.

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Retrosynthesis Analysis

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2-Fluoro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(trifluoromethoxy)benzonitrile

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